Mage A4 (230-239)
Description
BenchChem offers high-quality Mage A4 (230-239) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mage A4 (230-239) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H73N15O17 |
|---|---|
Molecular Weight |
1132.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H73N15O17/c1-22(2)37(61-33(66)18-49)45(77)60-30(15-25-8-10-27(65)11-9-25)43(75)59-32(17-36(70)71)40(72)54-20-34(67)56-28(7-6-14-53-48(50)51)41(73)57-29(12-13-35(68)69)42(74)58-31(16-26-19-52-21-55-26)44(76)63-39(24(5)64)46(78)62-38(23(3)4)47(79)80/h8-11,19,21-24,28-32,37-39,64-65H,6-7,12-18,20,49H2,1-5H3,(H,52,55)(H,54,72)(H,56,67)(H,57,73)(H,58,74)(H,59,75)(H,60,77)(H,61,66)(H,62,78)(H,63,76)(H,68,69)(H,70,71)(H,79,80)(H4,50,51,53)/t24-,28+,29+,30+,31+,32+,37+,38+,39+/m1/s1 |
InChI Key |
TVOBFJFQPGDIPA-GVRYAKSGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of MAGE-A4 (230-239) in T Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function of the Melanoma-Associated Antigen A4 (MAGE-A4) peptide, specifically the 230-239 epitope, in the activation of T cells. MAGE-A4 is a cancer-testis antigen, a class of proteins with expression largely restricted to tumor cells and immune-privileged sites, making it an attractive target for cancer immunotherapy.[1][2][3] The GVYDGREHTV peptide, corresponding to amino acids 230-239 of the MAGE-A4 protein, is a well-characterized HLA-A2-restricted epitope capable of eliciting potent anti-tumor T cell responses.[2][4] This document provides a comprehensive overview of the mechanisms of action, key experimental data, detailed laboratory protocols, and the underlying signaling pathways involved in MAGE-A4 (230-239)-mediated T cell activation.
Core Concepts in MAGE-A4 (230-239) Mediated T Cell Activation
The activation of T cells by the MAGE-A4 (230-239) peptide is a cornerstone of various immunotherapeutic strategies, including cancer vaccines and adoptive T cell therapies.[5] The process begins with the intracellular processing of the MAGE-A4 protein within tumor cells and the subsequent presentation of the 230-239 peptide on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A2.[2][5] This peptide-MHC (pMHC) complex is then recognized by the T cell receptor (TCR) on the surface of cytotoxic T lymphocytes (CTLs), primarily CD8+ T cells. This recognition event is the primary signal for T cell activation, initiating a signaling cascade that leads to T cell proliferation, cytokine secretion, and the targeted killing of tumor cells expressing the MAGE-A4 antigen.
Quantitative Data on MAGE-A4 (230-239) T Cell Activation
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of MAGE-A4 (230-239)-specific T cell responses.
Table 1: T Cell Effector Function in Response to MAGE-A4 (230-239) Peptide
| Assay Type | Effector Cells | Target Cells | E:T Ratio | Result | Reference |
| IFN-γ ELISpot | MAGE-A4 specific CTLs | Peptide-pulsed T2 cells | 1:1 | >100 spots/2x10^4 cells | [6] |
| Chromium-51 Release | MAGE-A4 TCR-transduced T cells | MAGE-A4+ tumor cells | 20:1 | ~60% specific lysis | [7][8] |
| Intracellular Cytokine Staining | MAGE-A4 CAR-T cells | MAGE-A4+ tumor cells | 5:1 | Increased IFN-γ and Granzyme B | [3] |
Table 2: T Cell Receptor (TCR) Affinity for MAGE-A4 (230-239)-HLA-A2 Complex
| TCR Source | Measurement Technique | Affinity (KD) | Reference |
| Humanized Mice | Cryo-EM | µM range | [5][9] |
| Phage Display Library | Surface Plasmon Resonance (SPR) | pM to low nM range | [10] |
Table 3: Clinical Trial Data for MAGE-A4 (230-239)-Targeted Immunotherapies
| Therapy Type | Cancer Type | Number of Patients | Response Rate | Reference |
| DEX Vaccine | Advanced NSCLC | 9 | 1/3 showed MAGE-specific T cell responses | [6] |
| CHP-MAGE-A4 Vaccine | Esophageal Cancer | N/A | 24% developed specific immune responses | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to assess MAGE-A4 (230-239)-mediated T cell activation are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release
This assay quantifies the number of IFN-γ-secreting T cells upon stimulation with the MAGE-A4 (230-239) peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Recombinant human IL-2
-
MAGE-A4 (230-239) peptide
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Plate Coating:
-
Blocking:
-
Wash the plate to remove unbound antibody.
-
Block the membrane with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.[11]
-
-
Cell Plating and Stimulation:
-
Prepare a suspension of effector cells (PBMCs or T cells) in complete medium.
-
Add the cell suspension to the wells (typically 2 x 10^5 cells/well).[13]
-
Add the MAGE-A4 (230-239) peptide to the desired final concentration (e.g., 10 µg/mL).[12]
-
Include positive (e.g., PHA) and negative (no peptide) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[12]
-
-
Detection:
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add Streptavidin-ALP and incubate for 1 hour at room temperature.[13]
-
Wash the plate with PBST.
-
-
Development and Analysis:
-
Add BCIP/NBT substrate and incubate in the dark until distinct spots emerge.[13]
-
Stop the reaction by washing the plate with tap water.
-
Allow the plate to dry completely.
-
Count the spots using an ELISpot reader.
-
Chromium-51 (51Cr) Release Cytotoxicity Assay
This assay measures the ability of MAGE-A4 (230-239)-specific CTLs to lyse target cells.
Materials:
-
Effector cells (MAGE-A4-specific CTLs)
-
Target cells (e.g., T2 cells pulsed with MAGE-A4 peptide or a MAGE-A4+/HLA-A2+ tumor cell line)
-
Sodium Chromate (51Cr)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Gamma counter
-
Triton X-100 or SDS
Procedure:
-
Target Cell Labeling:
-
Cytotoxicity Assay:
-
Measurement of 51Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant from each well to a new tube or plate.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[15]
-
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological processes and experimental procedures are provided below using the DOT language for Graphviz.
TCR Signaling Cascade upon MAGE-A4 (230-239) Recognition
Experimental Workflow for T Cell Cytotoxicity Assay
Conclusion
The MAGE-A4 (230-239) peptide is a critical target in the development of novel cancer immunotherapies. Its ability to be presented by HLA-A2 on tumor cells and subsequently recognized by specific T cells provides a robust mechanism for inducing a targeted anti-tumor immune response. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of MAGE-A4-directed T cell activation. Further research into optimizing TCR affinity and overcoming the immunosuppressive tumor microenvironment will be crucial in advancing these promising therapies into the clinic.
References
- 1. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Two Novel HLA-A*0201-Restricted CTL Epitopes Derived from MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AU2020316516A1 - Chimeric antigen receptors with MAGE-A4 specificity and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 8. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 9. Structural analysis of cancer-relevant TCR-CD3 and peptide-MHC complexes by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDR-Life Presents Results at AACR - CDR-Life [cdr-life.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. revvity.com [revvity.com]
An In-depth Technical Guide to the Mechanism of Action of MAGE-A4 (230-239) in Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Melanoma-Associated Antigen A4 (MAGE-A4) is a cancer-testis antigen that has emerged as a highly promising target for cancer immunotherapy due to its high expression in various solid tumors and restricted expression in normal tissues.[1][2] This guide focuses on a specific immunogenic peptide derived from MAGE-A4, spanning amino acids 230-239 (sequence: GVYDGREHTV), and its mechanism of action as a target for T-cell-based therapies.[3][4] We will explore the molecular interactions, therapeutic strategies, and experimental validation underpinning the use of MAGE-A4 (230-239) in oncology, providing a technical resource for the scientific community.
The MAGE-A4 (230-239) Epitope: From Intracellular Protein to T-Cell Target
The core mechanism of action begins with the endogenous MAGE-A4 protein, which is primarily located in the cytosol of cancer cells.[3] Like other intracellular proteins, MAGE-A4 undergoes proteasomal degradation into smaller peptide fragments. The specific 10-mer peptide, GVYDGREHTV, corresponding to amino acids 230-239, is one such fragment.[2][3]
This peptide is transported into the endoplasmic reticulum, where it is loaded onto Major Histocompatibility Complex (MHC) Class I molecules, predominantly the Human Leukocyte Antigen (HLA) A*02:01 allele.[5][6] The resulting peptide-MHC (pMHC) complex is then transported to the cancer cell surface. This surface presentation of a tumor-specific peptide makes the cancer cell visible to the immune system, specifically to cytotoxic CD8+ T-lymphocytes.[1]
The recognition of the MAGE-A4(230-239)-HLA-A*02:01 complex by a cognate T-Cell Receptor (TCR) on a CD8+ T-cell initiates the formation of an immunological synapse, triggering a signaling cascade that leads to T-cell activation and the targeted destruction of the cancer cell.[7][8]
Therapeutic Modalities Targeting MAGE-A4 (230-239)
Several immunotherapeutic strategies have been developed to exploit the presentation of the MAGE-A4 (230-239) peptide on tumor cells.
Adoptive Cell Therapy (ACT)
-
TCR-T Cell Therapy : This is a prominent strategy involving the genetic engineering of a patient's own T-cells to express a high-affinity TCR that specifically recognizes the MAGE-A4(230-239)-HLA-A*02:01 complex.[9] These engineered cells, such as ADP-A2M4, are then infused back into the patient to seek out and destroy MAGE-A4-expressing tumors.[9] This approach enhances the natural anti-tumor T-cell response, which is often weak or absent.[8]
-
CAR-T Cell Therapy : While conventional CAR-T cells target surface antigens, novel approaches are being developed where the CAR's recognition domain is an antibody-derived single-chain variable fragment (scFv) that specifically binds to the pMHC complex.[2] MU-MA402C is a second-generation CAR-T product that contains an scFv specific for the MAGE-A4(230-239)-pMHC complex, combined with co-stimulatory domains to enhance T-cell function.[2]
T-Cell Engaging Bispecific Molecules
-
T-Cell Engagers (TCEs) : These are bispecific antibody-based constructs designed to physically bridge T-cells and tumor cells. One arm of the molecule binds to the MAGE-A4(230-239)-pMHC complex on the tumor cell, while the other arm binds to the CD3 complex on T-cells.[10] CDR404 is a clinical-stage TCE that bivalently binds the pMHC target and monovalently binds CD3, inducing a potent and durable anti-tumor response even in tumors with low T-cell infiltration.[7][10]
Cancer Vaccines
-
Peptide/Protein Vaccines : The MAGE-A4 protein or its derived peptides can be used as a vaccine to stimulate a patient's own immune system to generate MAGE-A4-specific T-cells.[11] Clinical trials have shown that MAGE-A4 protein vaccines can induce or enhance specific antibody and T-cell responses in patients with solid tumors.[11]
T-Cell Activation Signaling Pathway
Upon successful binding of the TCR (or engagement by a TCE) to the MAGE-A4(230-239)-pMHC complex, a downstream signaling cascade is initiated within the T-cell. This process involves the phosphorylation of key signaling molecules, leading to the activation of transcription factors that orchestrate the T-cell's effector functions, including cytokine release and cytotoxicity.
References
- 1. Exploring the role and mechanisms of MAGEA4 in tumorigenesis, regulation, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. jpt.com [jpt.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Mapping MAGE-A4 expression in solid cancers for targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr-life.com [cdr-life.com]
- 8. agilent.com [agilent.com]
- 9. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
The Discovery and Identification of the MAGE-A4 (230-239) Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-Associated Antigen-A4 (MAGE-A4) is a member of the cancer-testis antigen family, characterized by its expression in various tumor types and limited presence in normal tissues, with the exception of immune-privileged sites like the testis and placenta.[1] This tumor-specific expression profile makes MAGE-A4 an attractive target for cancer immunotherapy.[2][3] A key breakthrough in targeting MAGE-A4 was the identification of the GVYDGREHTV peptide, corresponding to amino acids 230-239 of the MAGE-A4 protein.[4][5] This decapeptide is an immunogenic epitope presented by HLA-A2 molecules, capable of activating cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells expressing MAGE-A4.[4][6] This guide provides an in-depth overview of the discovery, identification, and characterization of the MAGE-A4 (230-239) epitope.
Discovery and Identification of the MAGE-A4 (230-239) Epitope
The initial identification of the MAGE-A4 (230-239) epitope was the result of a methodical approach to pinpoint naturally processed and presented peptides that could elicit a T-cell response. The process began with the stimulation of CD8+ T cells from healthy, cancer-free individuals.[4] These T cells were co-cultured with autologous dendritic cells that had been engineered to express the MAGE-A4 coding sequence through infection with a recombinant adenovirus.[4]
Following this initial stimulation, responder T-cell microcultures that demonstrated specific lysis of autologous Epstein-Barr virus (EBV)-transformed B cells infected with a vaccinia virus carrying the MAGE-A4 gene were selected for further analysis.[4] To clone the reactive T cells, autologous stimulator cells infected with a Yersinia enterocolitica strain engineered to carry the MAGE-A4 sequence were utilized.[4] This rigorous selection and cloning process led to the isolation of an anti-MAGE-A4 CTL clone. Subsequent experiments confirmed that this CTL clone recognized the decapeptide GVYDGREHTV, corresponding to amino acids 230-239 of the MAGE-A4 protein, presented by the HLA-A2 molecule.[4]
Experimental Workflow for Epitope Identification
References
- 1. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 2. Generation of allo-restricted peptide-specific T cells using RNA-pulsed dendritic cells: A three phase experimental procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adoptive T Cell Therapy Targeting MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. A MAGE-A4 peptide presented by HLA-A2 is recognized by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Role of the broader Mage A4 protein in oncogenesis
An In-depth Technical Guide on the Role of the MAGE-A4 Protein in Oncogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-Associated Antigen (MAGE) protein family, particularly the MAGE-A subfamily, represents a class of cancer-testis antigens (CTAs) that have garnered significant attention in oncology research.[1][2] These proteins are typically restricted to expression in immune-privileged germline cells, such as the testis and placenta, but are aberrantly re-expressed in a wide variety of malignant tumors.[1][3][4] MAGE-A4, a prominent member of this family, is encoded by a gene on the Xq28 chromosome cluster and is implicated not only as a biomarker for poor prognosis but also as an active driver of tumorigenesis.[1][5][6] Its tumor-specific expression profile makes it an ideal target for immunotherapeutic strategies, including engineered T-cell therapies and cancer vaccines.[7][8][9]
This guide provides a comprehensive technical overview of MAGE-A4, detailing its molecular functions, its multifaceted role in oncogenic processes, its expression across various cancers, and the key experimental methodologies employed in its study.
Molecular Profile and Function
MAGE-A4 is a protein of 309-319 amino acids that contains a conserved MAGE Homology Domain (MHD).[1][2] This domain is crucial for mediating protein-protein interactions, particularly with E3 ubiquitin ligases, thereby modulating their activity and influencing cellular signaling pathways.[1][2] The primary functions of MAGE-A4 in cancer cells revolve around promoting cell survival and proliferation by subverting key tumor-suppressive checkpoints. It achieves this through several mechanisms, including the inhibition of apoptosis, modulation of the cell cycle, and enhancement of DNA damage tolerance.[1][10][11]
The Role of MAGE-A4 in Oncogenic Pathways
MAGE-A4 contributes to cancer development and progression through its interaction with several critical cellular pathways. Its oncogenic activity is often linked to the suppression of tumor suppressor proteins and the enhancement of mechanisms that allow cancer cells to survive under stress.
Regulation of p53 and Apoptosis
MAGE-A4 plays a crucial role in the negative regulation of the p53 tumor suppressor pathway. It can form a complex with the E3 ubiquitin ligase TRIM28 (also known as KAP1), which promotes the ubiquitination and subsequent degradation of p53.[1][10] By undermining p53, MAGE-A4 helps cancer cells evade apoptosis and cell cycle arrest.[12] Experimental evidence shows that MAGE-A4 overexpression inhibits G418-induced apoptosis, an effect accompanied by the repression of p53 downstream targets such as BAX (a pro-apoptotic protein) and CDKN1A (p21), a critical cell cycle inhibitor.[11][13] Some studies also note that a cleaved form of MAGE-A4 can bind to the transcription factor Miz-1 and induce apoptosis, suggesting a context-dependent complexity to its function.[6]
DNA Damage Tolerance via RAD18 Stabilization
A critical function of MAGE-A4 in oncogenesis is its ability to enhance DNA damage tolerance through the translesion synthesis (TLS) pathway.[1][14] MAGE-A4 specifically binds to and stabilizes the RING E3 ligase RAD18.[14][15] This interaction is highly specific, occurring at the RAD6-binding domain (R6BD) of RAD18.[15][16] By stabilizing RAD18, MAGE-A4 promotes the monoubiquitination of PCNA, which in turn recruits error-prone Y-family DNA polymerases.[1][10] This allows cancer cells to continue replicating their DNA despite the presence of damage, thereby resisting therapy-induced cell death and promoting genomic instability.[1][14]
Interaction with Gankyrin
MAGE-A4 has a unique C-terminal binding site that allows it to interact with gankyrin, an oncoprotein often overexpressed in hepatocellular carcinomas.[3] Studies in mouse models have shown that MAGE-A4 can partially suppress the oncogenic functions of gankyrin, an interaction that adds another layer of complexity to its role in different cancer types.[3]
Modulation of the Tumor Microenvironment (TME)
Recent research has uncovered a role for MAGE-A4 in shaping an immunosuppressive TME. In non-small cell lung cancer (NSCLC), MAGE-A4 expression is highly associated with the loss of the tumor suppressor PTEN.[5][17] In mouse models, the combination of MAGE-A4 expression and Pten loss leads to metastatic adenocarcinoma characterized by a distinct enrichment of IgA+ plasma cells.[5][18] This is driven by an increased expression of the chemokine CXCL12 in endothelial cells.[5] The accumulation of these plasma cells contributes to an immunosuppressive environment by excluding activated T cells, thereby allowing the tumor to evade immune destruction.[5][18]
MAGE-A4 Expression Across Solid Tumors
MAGE-A4 is expressed in a wide array of solid tumors, although the prevalence varies significantly by cancer type. This differential expression is a key consideration for the development of targeted therapies.[19][20]
| Cancer Type | MAGE-A4 Expression Prevalence (%) | Citation(s) |
| Adenoid Cystic Carcinoma | 82% | [19][20] |
| Synovial Sarcoma | 67-70% | [19][20] |
| Ovarian Serous/High-Grade Carcinoma | 64% | [19][20] |
| Squamous Non-Small Cell Lung Cancer (NSCLC) | 64% | [19][20] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 22-60% | [19][20] |
| Esophageal Cancer | 21-55% | [19][20] |
| Myxoid/Round Cell Liposarcoma (MRCLS) | 40% | [20] |
| Urothelial (Bladder) Cancer | 32% | [20] |
| Esophagogastric Junction (EGJ) Cancer | 26% | [20] |
| Gastric Cancer | 35% | [20] |
Experimental Protocols for MAGE-A4 Research
Standardized methodologies are critical for accurately assessing MAGE-A4 expression and function, both in research and clinical settings.
Immunohistochemistry (IHC) for Protein Detection
IHC is the standard method for evaluating MAGE-A4 protein expression in patient tumor samples.
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are used.[19][21]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Primary Antibody: A validated monoclonal or polyclonal antibody specific to MAGE-A4 is applied.
-
Detection System: A polymer-based detection system with a chromogen (e.g., DAB) is used for visualization.
-
Scoring Criteria: MAGE-A4 positivity is often defined by a cutoff score based on both the percentage of tumor cells staining positive and the intensity of the staining (e.g., ≥30% of tumor cells with ≥2+ intensity).[20]
Real-Time PCR (RT-PCR) for Gene Expression
RT-PCR is used to quantify MAGE-A4 mRNA levels in tissue samples.
-
RNA Extraction: Total RNA is isolated from fresh-frozen or FFPE tumor tissue.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is amplified using MAGE-A4-specific primers and a fluorescent probe (e.g., TaqMan). The expression level is quantified by comparing the amplification cycle threshold (Ct) value to that of a reference housekeeping gene.[20]
Workflow for MAGE-A4 Targeted TCR T-Cell Therapy
The development and application of therapies like Afamitresgene autoleucel (afami-cel) follow a complex workflow designed to engineer a patient's own T-cells to target MAGE-A4.[3][7][12]
-
Patient Screening: Patients are screened for eligibility. This requires confirmation of a MAGE-A4 positive tumor (via IHC or RT-PCR) and a specific human leukocyte antigen (HLA) type, typically HLA-A*02.
-
Leukapheresis: A patient's peripheral blood mononuclear cells (PBMCs), which include T-cells, are collected.[12]
-
T-Cell Engineering: The isolated T-cells are genetically modified ex vivo. A lentiviral vector is commonly used to transduce the T-cells, introducing a new T-cell receptor (TCR) that is specifically designed to recognize a MAGE-A4 peptide presented on the surface of cancer cells by the HLA-A*02 molecule.[3][12]
-
Cell Expansion: The newly engineered T-cells are expanded in the laboratory to generate a sufficient number for a therapeutic dose (e.g., 1.0×10⁹ to 10.0×10⁹ cells).[3][7]
-
Lymphodepletion: Prior to infusion, the patient undergoes a course of chemotherapy to deplete existing lymphocytes. This creates a more favorable environment for the infused engineered T-cells to persist and expand.[3]
-
Infusion: The final, expanded T-cell product is infused back into the patient. These cells then circulate, identify, and attack MAGE-A4-expressing tumor cells.[3][7]
Conclusion
MAGE-A4 has emerged as a significant oncogenic protein that contributes to tumor development by disabling critical tumor suppressor pathways, enhancing cell survival, and fostering an immunosuppressive tumor microenvironment. Its restricted expression in normal tissues combined with its high prevalence in a range of aggressive solid tumors makes it an exceptionally valuable target for cancer therapy. The recent FDA approval of a MAGE-A4-targeted T-cell therapy for synovial sarcoma marks a pivotal moment, validating MAGE-A4 as a clinically actionable target.[7] Continued research into the complex biology of MAGE-A4 and the refinement of therapeutic strategies targeting it hold immense promise for improving outcomes for patients with difficult-to-treat cancers.
References
- 1. Exploring the role and mechanisms of MAGEA4 in tumorigenesis, regulation, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAGE protein family and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cusabio.com [cusabio.com]
- 5. MAGE-A4 induces non–small cell lung cancer and tumor-promoting plasma cell accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAGEA4 - Wikipedia [en.wikipedia.org]
- 7. onclive.com [onclive.com]
- 8. Melanoma-associated antigen A4: A cancer/testis antigen as a target for adoptive T-cell receptor T-cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the therapeutic candidates targeting MAGEA4? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. MAGEA4 induces growth in normal oral keratinocytes by inhibiting growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Structural-Basis of Selectivity of Potent Cyclic Peptide Inhibitors of MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. MAGE-A4 induces non-small cell lung cancer and tumor-promoting plasma cell accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MAGE-4 promotes tumor progression by halting antitumor responses | BCM [bcm.edu]
- 19. research.regionh.dk [research.regionh.dk]
- 20. Mapping MAGE-A4 expression in solid cancers for targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Mapping MAGE-A4 expression in solid cancers for targeted therapies [frontiersin.org]
Expression of MAGE-A4 in Diverse Tumor Types: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Melanoma-associated Antigen A4 (MAGE-A4) expression across a spectrum of tumor types. Designed for researchers, scientists, and professionals in drug development, this document synthesizes quantitative data, details experimental methodologies for MAGE-A4 detection, and illustrates associated signaling pathways. MAGE-A4, a member of the cancer-testis antigen family, is a compelling target for cancer immunotherapy due to its limited expression in normal tissues and frequent upregulation in various malignancies.
Quantitative Analysis of MAGE-A4 Expression
The expression of MAGE-A4 has been documented in a wide array of solid tumors, with notable prevalence in specific cancer types. The following tables summarize the frequency of MAGE-A4 expression as determined by immunohistochemistry (IHC) and reverse transcription-polymerase chain reaction (RT-PCR) in several key studies.
Table 1: MAGE-A4 Protein Expression in Various Solid Tumors (Detected by IHC)
| Tumor Type | MAGE-A4 Positivity (%) | Study Reference |
| Adenoid Cystic Carcinoma | 82% | [1][2][3][4][5] |
| Synovial Sarcoma | 70% | [1][3][4][6] |
| Liposarcoma (Myxoid/Round Cell) | 40% - 67% | [1][2][3][4][5] |
| Ovarian Serous/High-Grade Carcinoma | 64% | [1][2][3][4][5] |
| Non-Small Cell Lung Cancer (Squamous) | 35% - 64% | [1][2][3][4][5][7] |
| Head and Neck Squamous Cell Carcinoma | 22% - 60% | [1][2][3][4][5][7] |
| Esophageal Cancer | 21% - 54% | [1][2][3][4][5][7] |
| Urothelial (Bladder) Cancer | 32% | [3][4][7] |
| Esophagogastric Junction Cancer | 26% | [3][4][7] |
| Ovarian Cancer | 24% | [3][4][7] |
| Melanoma | Varies by stage | [8][9][10] |
| Gastric Cancer | 9% | [6] |
| Breast Cancer (Triple-Negative) | 19% | [11] |
Table 2: MAGE-A4 mRNA Expression in Various Solid Tumors (Detected by RT-PCR)
| Tumor Type | MAGE-A4 Positivity (%) | Study Reference |
| Esophageal Cancer | 54.9% | [11][12] |
| Head and Neck Cancer | 37.5% | [11][12] |
| Gastric Cancer | 35.0% | [11][12] |
| Ovarian Cancer | 34.2% | [11][12] |
| Non-Small Cell Lung Cancer | 22% - 38% | [13] |
Experimental Protocols for MAGE-A4 Detection
Accurate detection of MAGE-A4 is critical for both research and clinical applications. The following are detailed methodologies for the most common techniques.
Immunohistochemistry (IHC)
IHC is a widely used method to assess MAGE-A4 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Specimen Preparation:
-
Collect formalin-fixed, paraffin-embedded tissue blocks.[1]
-
Cut 4-micron thick sections and mount on positively charged glass slides.[1]
-
One slide should be stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological assessment.[9][14]
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol (B145695) twice for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse slides in deionized water.[7]
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a PT Link instrument with a target retrieval solution.[2] A common method involves a 3-in-1 procedure for deparaffinization, rehydration, and target retrieval.[2]
4. Staining Procedure:
-
Use an automated staining system such as the Autostainer Link 48.
-
Primary Antibody: Incubate with a monoclonal mouse anti-MAGE-A4 antibody (e.g., Clone OTI1F9 or E7O1U) at the recommended dilution.[2] Incubation is typically performed overnight at 4°C to enhance specific binding.[7]
-
Visualization System: Utilize a detection system like the EnVision FLEX visualization system.
-
Counterstaining: Counterstain with hematoxylin for 5 minutes to visualize cell nuclei.[2]
-
Mounting: Use a non-aqueous, permanent mounting medium.[2]
5. Interpretation:
-
MAGE-A4 expression is typically observed in the nucleus and/or cytoplasm of tumor cells.[9]
-
Scoring can be performed using methods like the MAGE-A4 Tumor Intensity Proportion Score (TIPS), which calculates the percentage of viable tumor cells with a staining intensity of ≥2+.[9]
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR is employed to detect and quantify MAGE-A4 mRNA expression in tissue samples or cell lines.
1. RNA Extraction:
-
Isolate total RNA from fresh-frozen tissue samples or cultured cells using a suitable RNA extraction kit.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
3. Quantitative PCR (qPCR):
-
Perform real-time PCR using MAGE-A4 specific primers and a fluorescent probe (e.g., TaqMan).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
The relative expression of MAGE-A4 mRNA is calculated using the comparative Ct (ΔΔCt) method.
Western Blotting
Western blotting is used to detect MAGE-A4 protein in cell lysates.
1. Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a BCA protein assay.[15]
2. SDS-PAGE and Protein Transfer:
-
Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against MAGE-A4 (e.g., MAGE-A4 (E7O1U) Rabbit mAb) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[15]
MAGE-A4 Signaling Pathways and Logical Relationships
MAGE-A4 is implicated in key oncogenic pathways, primarily through its interaction with the p53 tumor suppressor pathway and its association with the loss of the PTEN tumor suppressor.
MAGE-A4 has been shown to interact with the E3 ubiquitin ligase TRIM28 (also known as KAP1), leading to the ubiquitination and subsequent degradation of the p53 tumor suppressor protein.[12][13][16][17][18] This inhibition of p53 function allows cancer cells to evade apoptosis and continue to proliferate.
Furthermore, studies have revealed a correlation between MAGE-A4 expression and the loss of the tumor suppressor PTEN. The absence of PTEN leads to the activation of the PI3K/AKT signaling pathway, which promotes cell survival and proliferation. The combination of MAGE-A4 expression and PTEN loss is associated with more aggressive tumors and an immunosuppressive tumor microenvironment.[11][19]
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. MAGE-A inhibit apoptosis and promote proliferation in multiple myeloma through regulation of BIM and p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mapping MAGE-A4 expression in solid cancers for targeted therapies [frontiersin.org]
- 5. A neomorphic cancer cell-specific role of MAGE-A4 in trans-lesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rndsystems.com [rndsystems.com]
- 8. news-medical.net [news-medical.net]
- 9. agilent.com [agilent.com]
- 10. Adoptive T Cell Therapy Targeting MAGE-A4 [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The complexity of TRIM28 contribution to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. kentri.testcatalog.org [kentri.testcatalog.org]
- 15. origene.com [origene.com]
- 16. researchgate.net [researchgate.net]
- 17. MAGE-RING Protein Complexes Comprise a Family of E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. scispace.com [scispace.com]
The Immunogenic Landscape of the MAGE-A4 (230-239) Peptide: A Technical Guide for Researchers
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-associated antigen A4 (MAGE-A4) is a member of the cancer-testis antigen (CTA) family, characterized by its expression in various tumor types and restricted presence in normal tissues, primarily to immune-privileged sites like the testis and placenta. This tumor-specific expression profile makes MAGE-A4 an attractive target for cancer immunotherapy. A key immunogenic epitope derived from this protein is the MAGE-A4 (230-239) peptide, with the amino acid sequence GVYDGREHTV. This decapeptide is presented by the Human Leukocyte Antigen (HLA)-A*02:01 molecule, a common HLA allele in Caucasian and Asian populations, making it a relevant target for a significant patient population. The MAGE-A4 (230-239) peptide can be recognized by cytotoxic T lymphocytes (CTLs), triggering a cascade of events leading to the destruction of tumor cells expressing the parent MAGE-A4 protein. This technical guide provides a comprehensive overview of the immunogenicity of the MAGE-A4 (230-239) peptide, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Concepts in MAGE-A4 (230-239) Immunogenicity
The immunogenicity of the MAGE-A4 (230-239) peptide is centered on its ability to be processed within tumor cells, loaded onto HLA-A*02:01 molecules, and presented on the cell surface. This peptide-MHC (pMHC) complex is then recognized by the T-cell receptor (TCR) on specific CD8+ T-cells. This recognition, in conjunction with co-stimulatory signals, leads to T-cell activation, proliferation, and the execution of effector functions, including the release of cytotoxic granules and pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). The therapeutic potential of this peptide has been explored through various modalities, including peptide vaccines, and more advanced adoptive cell therapies such as TCR-engineered T-cells (TCR-T) and Chimeric Antigen Receptor T-cells (CAR-T) that are engineered to recognize the MAGE-A4 (230-239)-HLA-A2 complex.[1][2]
Quantitative Immunogenicity Data
The following tables summarize key quantitative data from preclinical and clinical studies evaluating the immunogenicity of the MAGE-A4 (230-239) peptide.
Table 1: T-Cell Response to MAGE-A4 (230-239) Peptide in vitro
| Assay Type | Effector Cells | Target Cells | E:T Ratio | Result | Reference |
| IFN-γ ELISpot | MAGE-A4 (230-239)-specific CTLs | Peptide-pulsed T2 cells | 20:1 | >200 spots/10^5 cells | [3] |
| IFN-γ ELISpot | ADP-A2M4 T-cells | MAGE-A4+ Tumor Cells | N/A | Strong IFN-γ response | [4] |
| Cytotoxicity Assay | MAGE-A4 (230-239)-specific CTL clones | Peptide-pulsed T2 cells | 10:1 | ~80% lysis | [3] |
| Cytotoxicity Assay | ADP-A2M4 T-cells | MAGE-A4+ Tumor Cells | N/A | Effective killing | [4] |
Table 2: Clinical Trial Immunogenicity Data for MAGE-A4 Targeted Therapies
| Therapy | Cancer Type | Number of Patients | Immunological Endpoint | Result | Reference |
| Afami-cel (TCR-T) | Synovial Sarcoma | 38 | Objective Response Rate | 39% | [2] |
| MAGE-A4 long peptide vaccine | Various | 25 (healthy donors) | T-cell response (ELISpot) | 72% positive response | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments used to assess the immunogenicity of the MAGE-A4 (230-239) peptide.
Generation of MAGE-A4 (230-239) Specific Cytotoxic T Lymphocytes (CTLs)
This protocol describes the in vitro generation of CTLs specific for the MAGE-A4 (230-239) peptide from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human IL-2, IL-7, and IL-15
-
MAGE-A4 (230-239) peptide (GVYDGREHTV)
-
T2 cells (HLA-A2+)
-
CD8+ T-cell isolation kit
Procedure:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in complete RPMI 1640 medium supplemented with IL-7 and IL-15.
-
On day 2, stimulate the cells with 10 µg/mL of the MAGE-A4 (230-239) peptide.
-
On day 3, add IL-2 to the culture medium.
-
Restimulate the cultures weekly with peptide-pulsed, irradiated T2 cells as antigen-presenting cells (APCs).
-
After 3-4 weeks of stimulation, isolate CD8+ T-cells using a positive selection kit.
-
Assess the specificity of the resulting CTLs using IFN-γ ELISpot and cytotoxicity assays.
IFN-γ ELISpot Assay
This assay quantifies the number of IFN-γ secreting T-cells upon recognition of the MAGE-A4 (230-239) peptide.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-human IFN-γ antibody
-
MAGE-A4 (230-239) specific CTLs (effector cells)
-
T2 cells or MAGE-A4 expressing tumor cells (target cells)
-
MAGE-A4 (230-239) peptide
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase
-
BCIP/NBT substrate solution
-
ELISpot reader
Procedure:
-
Plate 1 x 10^5 target cells per well in the pre-coated 96-well plate.
-
If using T2 cells, pulse them with 10 µg/mL of the MAGE-A4 (230-239) peptide for 2 hours at 37°C.
-
Add 5 x 10^4 effector CTLs to each well.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate solution. Allow color to develop.
-
Stop the reaction by washing with distilled water.
-
Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Chromium (51Cr) Release Cytotoxicity Assay
This assay measures the ability of CTLs to lyse target cells presenting the MAGE-A4 (230-239) peptide.
Materials:
-
MAGE-A4 (230-239) specific CTLs (effector cells)
-
T2 cells or MAGE-A4 expressing tumor cells (target cells)
-
MAGE-A4 (230-239) peptide
-
Sodium Chromate (51Cr)
-
Gamma counter
Procedure:
-
Label the target cells with 51Cr by incubating them with Sodium Chromate for 1 hour at 37°C.
-
Wash the labeled target cells three times to remove excess 51Cr.
-
If using T2 cells, pulse them with 10 µg/mL of the MAGE-A4 (230-239) peptide.
-
Plate the labeled target cells at 5 x 10^3 cells per well in a 96-well U-bottom plate.
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
For maximum release, add 1% Triton X-100 to control wells. For spontaneous release, add medium only.
-
Incubate the plate for 4 hours at 37°C.
-
Harvest the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: T-Cell recognition of the MAGE-A4 (230-239) peptide.
Caption: Workflow for assessing MAGE-A4 (230-239) immunogenicity.
Conclusion
The MAGE-A4 (230-239) peptide is a well-characterized, immunogenic epitope with significant potential as a target for cancer immunotherapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance novel therapies against MAGE-A4-expressing tumors. Continued research focusing on enhancing the potency and persistence of MAGE-A4 (230-239) specific T-cells, as well as strategies to overcome the immunosuppressive tumor microenvironment, will be critical for translating the promise of this target into effective clinical outcomes.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medigene.com [medigene.com]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of MAGE-A4 long peptide as a universal immunoprevention cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the MAGE-A4 (230-239) Peptide in Complex with HLA-A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure of the cancer-testis antigen MAGE-A4 peptide (residues 230-239) presented by the human leukocyte antigen (HLA)-A2 molecule. This complex is a significant target for T-cell-based immunotherapies. This document outlines the structural features, quantitative data from key studies, and detailed experimental protocols for the structural determination of this complex.
Core Structural Insights
The three-dimensional structure of the MAGE-A4 (230-239) peptide (sequence: GVYDGREHTV) in complex with HLA-A2 has been elucidated by both X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][2] These studies provide a high-resolution view of the peptide-MHC (pMHC) interface, revealing the molecular basis of its recognition by T-cell receptors (TCRs).
The MAGE-A4 peptide is a decamer, and its presentation by HLA-A2 is a critical step in the anti-tumor immune response.[3] The structural analyses show that the peptide binds in the groove of the HLA-A2 molecule, with key residues interacting with pockets within the groove, anchoring the peptide for presentation to T-cells.[4][5] The central region of the peptide is exposed, allowing for interaction with the complementarity-determining regions (CDRs) of a cognate TCR.[2]
Recent cryo-EM studies have also provided structures of this pMHC in complex with two different TCRs, PN45545 and PN45428, offering insights into the specifics of TCR recognition of this cancer-relevant antigen.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the structural studies of the MAGE-A4 (230-239)/HLA-A2 complex.
Table 1: Cryo-Electron Microscopy Structural Data
| PDB ID | EMD ID | Title | Resolution | Method | Organism | Expression System |
| 8ESA | EMD-28573 | CryoEM structure of HLA-A2 bound to MAGEA4 (230-239) peptide | 3.40 Å | Single Particle | Homo sapiens | Cricetulus griseus |
| 8ES8 | EMD-28571 | CryoEM structure of PN45545 TCR-CD3 in complex with HLA-A2 MAGEA4 (230-239) | 2.70 Å | Single Particle | Homo sapiens | Not specified |
Table 2: X-ray Crystallography Structural Data
| PDB ID | Title | Resolution | Method | R-Value Work | R-Value Free | Organism | Expression System |
| 1I4F | Crystal structure of HLA-A*0201/MAGE-A4-peptide complex[6] | 1.40 Å | X-ray Diffraction | 0.136 | 0.173 | Homo sapiens | Escherichia coli |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structural determination of the MAGE-A4 (230-239)/HLA-A2 complex, based on published studies.[5][6]
Protein Expression and Purification
a) HLA-A2 and β2-Microglobulin (β2M) Expression (E. coli)
-
Constructs: The extracellular domain of the HLA-A*02:01 heavy chain and human β2M are cloned into separate pET vectors.
-
Expression: The plasmids are transformed into E. coli BL21(DE3) cells. Expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm reaches 0.6-0.8.
-
Purification: Cells are harvested, and inclusion bodies are isolated by cell lysis and centrifugation. The inclusion bodies containing the HLA-A2 heavy chain and β2M are washed and solubilized in a denaturing buffer (e.g., 8 M urea, 10 mM Tris-HCl pH 8.0, 100 mM NaH2PO4, 10 mM glutathione).
b) HLA-A2 and β2M Expression (Mammalian Cells)
-
Expression System: For cryo-EM studies, proteins were expressed in Cricetulus griseus (Chinese Hamster Ovary, CHO) cells.[7]
-
Purification: Secreted proteins are purified from the cell culture supernatant, likely using affinity chromatography followed by size-exclusion chromatography.
MAGE-A4 (230-239) Peptide Synthesis
-
The decapeptide GVYDGREHTV is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the peptide are confirmed by mass spectrometry.
In Vitro Refolding of the pMHC Complex
-
The HLA-A2 heavy chain and β2M, solubilized from inclusion bodies, are refolded by dilution into a refolding buffer.
-
Refolding Buffer (Example): 100 mM Tris-HCl pH 8.0, 400 mM L-arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione.
-
The MAGE-A4 peptide is added in excess to the refolding buffer.
-
The mixture is incubated at 4°C for 48-72 hours to allow for the formation of the trimeric complex.
-
The refolded complex is then concentrated and purified using size-exclusion chromatography.
X-ray Crystallography
-
Crystallization: The purified pMHC complex is concentrated to approximately 10 mg/mL and subjected to crystallization screening using vapor diffusion (hanging or sitting drop) methods.
-
Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a previously determined HLA-A2 structure as a search model. The model is then refined against the collected diffraction data.[6]
Cryo-Electron Microscopy
-
Sample Preparation: The purified pMHC complex (for the unbound structure) or the TCR-pMHC complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted and plunge-frozen in liquid ethane.
-
Data Collection: Data is collected on a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
-
Image Processing: Movie frames are aligned and corrected for beam-induced motion. Particles are picked, and 2D class averages are generated. Ab initio 3D reconstruction and subsequent 3D refinement are performed to obtain the final high-resolution map.[7]
Visualizations
Experimental Workflow for Structural Determination
Caption: Workflow for determining the MAGE-A4/HLA-A2 complex structure.
T-Cell Receptor Recognition of pMHC
Caption: TCR recognition of the MAGE-A4/HLA-A2 complex on a tumor cell.
References
- 1. 8esa - CryoEM structure of HLA-A2 bound to MAGEA4 (230-239) peptide - Summary - Protein Data Bank Japan [pdbj.org]
- 2. researchgate.net [researchgate.net]
- 3. A MAGE-A4 peptide presented by HLA-A2 is recognized by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ebi.ac.uk [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Mage A4 (230-239) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-associated antigen A4 (MAGE-A4) is a cancer-testis antigen expressed in various tumors but restricted in normal tissues, making it a promising target for cancer immunotherapy. The MAGE-A4 (230-239) peptide, with the amino acid sequence Gly-Val-Tyr-Asp-Gly-Arg-Glu-His-Thr-Val (GVYDGREHTV), is a well-characterized immunogenic epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of HLA-A2.[1] This recognition can trigger a targeted immune response against tumor cells expressing MAGE-A4. The availability of high-purity synthetic MAGE-A4 (230-239) peptide is crucial for research and development in cancer vaccines and T-cell based immunotherapies.
This document provides a detailed protocol for the chemical synthesis of the MAGE-A4 (230-239) peptide using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The synthesis and purification of the MAGE-A4 (230-239) peptide are expected to yield a final product of high purity, suitable for immunological studies. The following table summarizes typical quantitative data obtained from the synthesis and purification of this peptide.
| Parameter | Typical Value | Method of Analysis |
| Crude Peptide Purity | 40-60% | RP-HPLC |
| Final Peptide Purity | >95% | RP-HPLC |
| Final Yield | 15-30% (based on initial resin loading) | Gravimetric Analysis |
| Identity Confirmation | Consistent with theoretical mass | Mass Spectrometry (ESI-MS) |
| Theoretical Mass (Monoisotopic) | 1123.54 Da | N/A |
| Observed Mass | 1124.55 [M+H]⁺ | Mass Spectrometry (ESI-MS) |
Experimental Workflow
The overall workflow for the synthesis and purification of the MAGE-A4 (230-239) peptide is depicted in the following diagram.
Caption: Experimental workflow for MAGE-A4 (230-239) peptide synthesis and purification.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine and by-products.
3. Amino Acid Coupling:
-
The peptide sequence is GVYDGREHTV. The synthesis proceeds from the C-terminus (Valine) to the N-terminus (Glycine).
-
For each coupling cycle, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with a coupling reagent such as HBTU (3.95 equivalents) and an activator base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
After coupling, wash the resin extensively with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
4. Final N-terminal Fmoc Deprotection:
-
After the final amino acid (Glycine) has been coupled, perform a final Fmoc deprotection step as described in step 2.
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the peptide-bound resin under vacuum.
II. Peptide Cleavage and Deprotection
1. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail consisting of Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture for 2-3 hours at room temperature with occasional swirling. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.
3. Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
III. Peptide Purification and Analysis
1. Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water containing 0.1% TFA.
-
Purify the peptide using a preparative reversed-phase C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 45% over 40 minutes at a flow rate appropriate for the column size. The exact gradient should be optimized based on an initial analytical run of the crude material.
-
Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
2. Quality Control:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS) to ensure the observed molecular weight matches the theoretical mass.
-
Pool the fractions with a purity of >95%.
3. Lyophilization:
-
Freeze the pooled pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Store the lyophilized peptide at -20°C or lower for long-term stability.
Signaling Pathways and Logical Relationships
The synthesis of the MAGE-A4 (230-239) peptide does not directly involve biological signaling pathways. However, its application in immunotherapy is based on the T-cell receptor (TCR) signaling pathway. The following diagram illustrates the logical relationship of how the synthetic peptide is used to elicit a T-cell response.
Caption: Logical flow of synthetic peptide-mediated T-cell activation in immunotherapy.
References
Standard Operating Procedure for MAGE-A4 (230-239) T-Cell Stimulation Assay
Application Notes for Researchers, Scientists, and Drug Development Professionals
The Melanoma-associated antigen 4 (MAGE-A4) is a cancer-testis antigen expressed in various solid tumors, including non-small cell lung cancer, melanoma, and bladder cancer, with limited to no expression in normal adult tissues except for the testis and placenta.[1][2][3] This differential expression makes MAGE-A4 an attractive target for T-cell-based immunotherapies.[2][4] The specific peptide epitope MAGE-A4 (230-239), with the amino acid sequence GVYDGREHTV, is a known immunogenic epitope presented by HLA-A*02:01 that can activate cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells expressing MAGE-A4.[2][5][6][7]
This document provides a detailed standard operating procedure for the in vitro stimulation of T-cells with the MAGE-A4 (230-239) peptide, followed by the assessment of the T-cell response. The primary methods covered are the Enzyme-Linked ImmunoSpot (ELISpot) assay for detecting cytokine-secreting cells and intracellular cytokine staining (ICS) followed by flow cytometry for a single-cell analysis of cytokine production.[8][9] These assays are crucial for evaluating the efficacy of MAGE-A4 targeted cancer immunotherapies, including vaccines and adoptive T-cell therapies.[10][11]
The protocols outlined below are intended for researchers, scientists, and drug development professionals working on the preclinical and clinical evaluation of MAGE-A4-specific T-cell responses.
Key Experimental Protocols
Two primary protocols are detailed below for the functional assessment of MAGE-A4 (230-239) specific T-cells:
-
Interferon-gamma (IFN-γ) ELISpot Assay: A highly sensitive method to quantify the frequency of IFN-γ secreting T-cells upon stimulation.[9]
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry: A multiparametric approach to identify and phenotype cytokine-producing T-cell subsets (e.g., CD4+ and CD8+).[8][12]
Protocol 1: Interferon-gamma (IFN-γ) ELISpot Assay
This protocol details the steps to measure the number of IFN-γ secreting T-cells in response to MAGE-A4 (230-239) peptide stimulation.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
MAGE-A4 (230-239) peptide (GVYDGREHTV), >90% purity[5]
-
Scrambled control peptide
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (Positive Control)
-
DMSO (Vehicle Control)
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and substrate)
-
96-well PVDF membrane plates
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
Sterile PBS
-
Blocking buffer (e.g., RPMI-1640 with 10% FBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
ELISpot reader
Experimental Workflow:
Caption: IFN-γ ELISpot Experimental Workflow.
Procedure:
-
Plate Coating:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and rest them overnight in complete RPMI-1640 medium.[12]
-
Perform a viable cell count and resuspend the cells to a final concentration of 2.5 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Wash the coated plate to remove the capture antibody and block with 200 µL/well of blocking buffer for at least 2 hours at 37°C.[13]
-
Remove the blocking buffer and add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well.
-
Add 50 µL of the MAGE-A4 (230-239) peptide to achieve a final concentration of 1-10 µg/mL.
-
Include the following controls in separate wells:
-
Negative Control: Scrambled peptide or DMSO vehicle.
-
Positive Control: PHA (1-5 µg/mL) or anti-CD3/CD28 beads.
-
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[14][15]
-
-
Detection:
-
Discard the cells and wash the plate five times with wash buffer.[16]
-
Add 75-100 µL/well of biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[16]
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of Streptavidin-Alkaline Phosphatase (or HRP) and incubate for 1 hour at room temperature.[16]
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of substrate (e.g., BCIP/NBT) and monitor for spot development.[16]
-
Stop the reaction by washing thoroughly with tap water once distinct spots have formed.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Data Presentation:
| Treatment Group | Replicate 1 (SFU/10^6 cells) | Replicate 2 (SFU/10^6 cells) | Replicate 3 (SFU/10^6 cells) | Mean SFU/10^6 cells | Standard Deviation |
| Unstimulated | |||||
| Vehicle (DMSO) | |||||
| Scrambled Peptide | |||||
| MAGE-A4 (230-239) | |||||
| Positive Control (PHA) |
SFU = Spot Forming Units
Protocol 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol describes the stimulation of T-cells and subsequent intracellular staining for cytokines like IFN-γ and TNF-α, followed by flow cytometric analysis.
Materials and Reagents:
-
Human PBMCs
-
MAGE-A4 (230-239) peptide (GVYDGREHTV)
-
Scrambled control peptide
-
Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads (Positive Control)
-
DMSO (Vehicle Control)
-
Protein transport inhibitors (e.g., Brefeldin A, Monensin)[12]
-
RPMI-1640 medium (as above)
-
FACS tubes or 96-well U-bottom plates
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Experimental Workflow:
Caption: Intracellular Cytokine Staining Workflow.
Procedure:
-
Cell Stimulation:
-
To a 96-well U-bottom plate or FACS tubes, add 1-2 x 10^6 PBMCs per well in 100 µL of complete RPMI-1640 medium.[14]
-
Add the MAGE-A4 (230-239) peptide to a final concentration of 1-10 µg/mL.
-
Include appropriate negative and positive controls.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[12][14]
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.[14]
-
Wash the cells and then stain for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 20-30 minutes at 4°C in the dark.[17]
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.[8][18]
-
Wash the cells with permeabilization/wash buffer.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C in the dark.[17]
-
-
Flow Cytometry:
-
Wash the cells twice with permeabilization/wash buffer and resuspend them in FACS buffer (PBS with 1-2% FBS).
-
Acquire the samples on a flow cytometer. Be sure to include compensation controls.
-
Analyze the data using appropriate software, gating on live, single lymphocytes, then on CD3+ T-cells, followed by CD4+ and CD8+ subsets to determine the percentage of cytokine-producing cells.
-
Data Presentation:
| Treatment Group | % IFN-γ+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells | % IFN-γ+ of CD4+ T-cells | % TNF-α+ of CD4+ T-cells |
| Unstimulated | ||||
| Vehicle (DMSO) | ||||
| Scrambled Peptide | ||||
| MAGE-A4 (230-239) | ||||
| Positive Control (SEB) |
T-Cell Receptor Signaling Pathway
Upon recognition of the MAGE-A4 (230-239) peptide presented by an HLA molecule on an antigen-presenting cell (APC), the T-cell receptor (TCR) complex initiates a signaling cascade leading to T-cell activation, cytokine production, and proliferation.
Caption: Simplified T-Cell Receptor Signaling Cascade.
References
- 1. tcrtcell.com [tcrtcell.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Adoptive T Cell Therapy Targeting MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. Chimeric antigen receptor T-cell therapy targeting a MAGE A4 peptide and HLA-A*02:01 complex for unresectable advanced or recurrent solid cancer: protocol for a multi-institutional phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Cytokine Staining Protocol [anilocus.com]
- 9. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 10. medigene.com [medigene.com]
- 11. news-medical.net [news-medical.net]
- 12. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 14. stemcell.com [stemcell.com]
- 15. mstechno.co.jp [mstechno.co.jp]
- 16. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 17. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. bdbiosciences.com [bdbiosciences.com]
Application Notes: Using MAGE-A4 (230-239) Peptide for IFN-gamma ELISpot Assays
Introduction
Melanoma-associated antigen 4 (MAGE-A4) is a cancer-testis antigen (CTA) expressed in various tumor types, including synovial sarcoma, ovarian cancer, and non-small cell lung cancer, with limited to no expression in normal adult tissues.[1][2] The MAGE-A4 protein is an intracellular antigen, making it a suitable target for T-cell-based immunotherapies.[3] Fragments of the MAGE-A4 protein are processed and presented on the cell surface by major histocompatibility complex (MHC) class I molecules.[3] The specific decapeptide GVYDGREHTV, corresponding to amino acids 230-239 of the MAGE-A4 protein, is presented by the HLA-A2 molecule and can be recognized by cytotoxic T lymphocytes (CTLs).[4][5][6] This recognition can trigger a T-cell-mediated immune response, including the secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ).
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[7][8] It is particularly well-suited for monitoring antigen-specific T-cell responses.[9] This document provides a detailed protocol for utilizing the MAGE-A4 (230-239) peptide to stimulate peripheral blood mononuclear cells (PBMCs) and detect IFN-γ production using the ELISpot assay.
Principle of the Assay
The IFN-γ ELISpot assay is a sandwich enzyme-linked immunosorbent assay (ELISA) performed in a 96-well plate format.[9] The plate is coated with a capture antibody specific for IFN-γ. When PBMCs are cultured in these wells with the MAGE-A4 (230-239) peptide, T-cells recognizing the peptide presented by antigen-presenting cells (APCs) will be activated and secrete IFN-γ. The secreted cytokine is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After removing the cells, a biotinylated detection antibody specific for a different epitope of IFN-γ is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that precipitates at the location of the enzyme, forming a visible spot. Each spot represents a single IFN-γ-secreting cell.
Data Presentation
Table 1: Recommended Reagent and Cell Concentrations
| Component | Recommended Concentration/Number | Notes |
| MAGE-A4 (230-239) Peptide | 1-10 µg/mL | The optimal concentration should be determined by titration.[10][11] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 2 x 10^5 to 5 x 10^5 cells/well | The number of cells can be adjusted based on the expected frequency of responding T-cells.[7] |
| Positive Control (e.g., PHA) | 5-10 µg/mL | To confirm cell viability and functionality. |
| Negative Control | Medium alone or irrelevant peptide | To determine background IFN-γ secretion. |
| Capture Antibody (anti-IFN-γ) | 10 µg/mL | Refer to manufacturer's instructions for optimal concentration.[12] |
| Detection Antibody (biotinylated anti-IFN-γ) | 2 µg/mL | Refer to manufacturer's instructions for optimal concentration.[12] |
Table 2: Example ELISpot Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Medium | Medium | Medium | Sample 1 | Sample 1 | Sample 1 | Sample 4 | Sample 4 | Sample 4 | PHA | PHA | PHA |
| B | Peptide | Peptide | Peptide | Sample 2 | Sample 2 | Sample 2 | Sample 5 | Sample 5 | Sample 5 | PHA | PHA | PHA |
| C | Medium | Medium | Medium | Sample 3 | Sample 3 | Sample 3 | Sample 6 | Sample 6 | Sample 6 | PHA | PHA | PHA |
| D | Peptide | Peptide | Peptide | Sample 1 | Sample 1 | Sample 1 | Sample 4 | Sample 4 | Sample 4 | Neg Pep | Neg Pep | Neg Pep |
| E | Medium | Medium | Medium | Sample 2 | Sample 2 | Sample 2 | Sample 5 | Sample 5 | Sample 5 | Neg Pep | Neg Pep | Neg Pep |
| F | Medium | Medium | Medium | Sample 3 | Sample 3 | Sample 3 | Sample 6 | Sample 6 | Sample 6 | Neg Pep | Neg Pep | Neg Pep |
| G | Peptide | Peptide | Peptide | |||||||||
| H | Peptide | Peptide | Peptide |
-
Medium: Negative control (cells in culture medium only).
-
Peptide: Experimental condition (cells with MAGE-A4 (230-239) peptide).
-
Sample 1-6: PBMCs from different donors or treatment groups.
-
PHA: Positive control (Phytohemagglutinin).
-
Neg Pep: Negative peptide control (an irrelevant peptide with the same HLA-A2 binding motif).
Experimental Protocols
Materials and Reagents
-
MAGE-A4 (230-239) peptide (GVYDGREHTV), sterile, high purity (>95%)
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)
-
96-well PVDF membrane plates
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive donors
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, 1% penicillin-streptomycin)
-
Phytohemagglutinin (PHA) as a positive control
-
An irrelevant HLA-A2 binding peptide as a negative control
-
Sterile PBS
-
Wash buffer (PBS with 0.05% Tween-20)
-
35% Ethanol (B145695) (in sterile water)
-
Automated ELISpot reader or dissecting microscope
Protocol Steps
Day 1: Plate Coating
-
Pre-wet the 96-well PVDF membrane plate by adding 15 µL of 35% ethanol to each well for 1 minute.[12]
-
Wash the wells three times with 150 µL of sterile PBS.[12]
-
Dilute the anti-IFN-γ capture antibody to the recommended concentration (e.g., 10 µg/mL) in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Incubate the plate overnight at 4°C.
Day 2: Cell Stimulation
-
Aspirate the capture antibody solution from the plate.
-
Wash the wells three times with 150 µL of sterile PBS.
-
Block the membrane by adding 200 µL of complete cell culture medium to each well.
-
Incubate the plate for at least 2 hours at 37°C.
-
Thaw and count the PBMCs. Adjust the cell concentration to the desired density (e.g., 2-5 x 10^6 cells/mL) in complete cell culture medium.
-
Prepare the peptide and control solutions. Dilute the MAGE-A4 (230-239) peptide to a working concentration (e.g., 2-20 µg/mL) in complete cell culture medium. Prepare the PHA and negative control peptide solutions similarly.
-
Aspirate the blocking solution from the plate.
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the appropriate peptide or control solution to the corresponding wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[10] It is crucial not to disturb the plates during this incubation period to avoid the formation of indistinct spots.[10]
Day 3: Spot Development
-
Aspirate the cells from the wells.
-
Wash the wells three to five times with wash buffer (PBS with 0.05% Tween-20).
-
Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration in a suitable buffer (e.g., PBS with 0.5% BSA).
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate the plate for 2 hours at room temperature or at 37°C.[10]
-
Wash the wells three to five times with wash buffer.
-
Dilute the streptavidin-enzyme conjugate according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three to five times with wash buffer, followed by two to three washes with PBS alone to remove any residual Tween-20.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well.
-
Monitor spot development, which can take from 5 to 30 minutes. Stop the reaction by washing the plate thoroughly with deionized water when distinct spots are visible.
-
Allow the plate to dry completely in the dark.
-
Count the spots using an automated ELISpot reader or a dissecting microscope. The results are expressed as spot-forming units (SFUs) per number of plated cells.
Visualizations
Caption: Experimental workflow for the IFN-gamma ELISpot assay.
Caption: T-cell activation signaling pathway leading to IFN-gamma secretion.
References
- 1. tcrtcell.com [tcrtcell.com]
- 2. Adoptive T Cell Therapy Targeting MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A MAGE-A4 peptide presented by HLA-A2 is recognized by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kactusbio.com [kactusbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 8. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Expansion of MAGE-A4 (230-239) Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro expansion of cytotoxic T lymphocytes (CTLs) specific for the Melanoma-associated antigen 4 (MAGE-A4) peptide epitope GVYDGREHTV (amino acids 230-239). This peptide is presented by the HLA-A*02:01 allele and is a promising target for adoptive T cell therapies against various cancers.[1][2][3][4][5]
Introduction
MAGE-A4 is a cancer-testis antigen expressed in a variety of solid tumors, including non-small cell lung cancer, melanoma, and esophageal cancer, with limited to no expression in normal adult tissues except for the testes.[2][6][7] This restricted expression profile makes MAGE-A4 an attractive target for cancer immunotherapy.[7][8][9] Adoptive cell therapy (ACT) using T cells engineered to recognize the MAGE-A4 (230-239) peptide has shown promise in preclinical and clinical settings.[5][8][9][10] The successful generation of sufficient numbers of functional MAGE-A4 specific T cells is a critical step in this therapeutic approach.[9]
These protocols outline methods for the isolation of peripheral blood mononuclear cells (PBMCs), generation of antigen-presenting cells (APCs), stimulation and expansion of MAGE-A4 specific T cells, and assessment of their functionality.
Data Presentation
Table 1: Exemplary Cytokine Cocktails for T Cell Expansion
| Cytokine Combination | Target T Cell Subset | Typical Concentration | Key Effects | Reference |
| IL-2 | CD8+ T cells | 100-1000 U/mL | Promotes proliferation and cytotoxicity. | [11] |
| IL-15 | CD8+ Memory T cells | 5-10 ng/mL | Supports survival, proliferation, and memory T cell development.[11][12] | [11] |
| IL-7 | Naïve and Memory T cells | 5-10 ng/mL | Promotes survival and homeostatic proliferation. | [11][13] |
| IL-21 | CD8+ T cells | 10-30 ng/mL | Enhances proliferation, effector function, and prevents exhaustion.[13] | [13] |
| IL-15 / IL-6 | CD8+ T cells | IL-15: 5-10 ng/mL, IL-6: 100-1000 U/mL | Optimal for expansion of viral-specific CD8+ T cells (24-fold expansion).[14] | [14] |
| IL-4 / IL-7 | CD4+ T cells | IL-4: 10-50 ng/mL, IL-7: 5-10 ng/mL | Optimal for expansion of viral-specific CD4+ T cells (27-fold expansion).[14] | [14] |
Table 2: Functional Readouts for Expanded MAGE-A4 Specific T Cells
| Assay | Principle | Typical Readout | Purpose | Reference |
| IFN-γ ELISpot | Measures the number of IFN-γ secreting cells upon antigen stimulation. | Spot Forming Cells (SFC) per 1 x 10⁵ cells. | Quantify antigen-specific T cell frequency and function. | [15][16] |
| Cytotoxicity Assay (e.g., Chromium-51 release) | Measures the ability of T cells to lyse target cells expressing the MAGE-A4 peptide. | Percentage of specific lysis at different Effector:Target (E:T) ratios. | Assess the killing capacity of expanded T cells. | [15] |
| Intracellular Cytokine Staining (ICS) by Flow Cytometry | Detects intracellular cytokine production (e.g., IFN-γ, TNF-α) in response to antigen. | Percentage of cytokine-positive T cells. | Characterize the functional profile of antigen-specific T cells. | [14] |
| Proliferation Assay (e.g., CFSE dilution) | Measures T cell proliferation by the dilution of a fluorescent dye. | Decrease in fluorescence intensity. | Determine the proliferative capacity of expanded T cells in response to the antigen. | [16] |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors or patients in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or an automated cell counter. Assess viability using Trypan Blue exclusion.
Protocol 2: Generation of MAGE-A4 Peptide-Pulsed Dendritic Cells (DCs)
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by plastic adherence.
-
DC Differentiation: Culture monocytes in complete RPMI-1640 medium supplemented with 800 U/mL GM-CSF and 500 U/mL IL-4 for 5-7 days.
-
DC Maturation: On day 5 or 6, induce DC maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.
-
Peptide Pulsing: Harvest the mature DCs, wash with PBS, and resuspend in serum-free medium. Add the MAGE-A4 (230-239) peptide (GVYDGREHTV) at a final concentration of 10 µg/mL.[7][17]
-
Incubation: Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for peptide loading onto HLA molecules.
-
Washing: Wash the peptide-pulsed DCs to remove excess peptide. The DCs are now ready to be used as antigen-presenting cells.
Protocol 3: Co-culture and Expansion of MAGE-A4 Specific T Cells
-
T Cell Isolation: Isolate CD8+ T cells from the non-adherent fraction of PBMCs (from Protocol 1) using negative selection MACS.
-
Co-culture Setup: Co-culture the isolated CD8+ T cells with the MAGE-A4 peptide-pulsed DCs (from Protocol 2) at a responder:stimulator ratio of 10:1 in complete T cell medium (e.g., RPMI-1640 supplemented with 10% human AB serum, L-glutamine, and antibiotics).
-
Initial Stimulation: Add IL-21 (30 ng/mL) and IL-12 (10 ng/mL) to the co-culture to promote initial T cell activation and differentiation.
-
Cytokine-driven Expansion: After 3-4 days, add IL-2 (50 U/mL), IL-7 (5 ng/mL), and IL-15 (5 ng/mL) to the culture.[13]
-
Restimulation: Restimulate the T cells every 7-10 days with freshly prepared peptide-pulsed DCs.
-
Cell Maintenance: Monitor the cell density and viability. Split the cultures as needed and add fresh medium containing the expansion cytokines (IL-2, IL-7, and IL-15) every 2-3 days.
-
Expansion Period: Continue the expansion for 2-4 weeks, or until the desired number of T cells is achieved.
Protocol 4: Functional Assessment of Expanded T Cells using IFN-γ ELISpot
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 medium for 2 hours at room temperature.
-
Cell Plating: Plate the expanded T cells (effector cells) at a density of 1 x 10⁵ cells/well.
-
Stimulation: Add target cells (e.g., T2 cells pulsed with MAGE-A4 peptide) at an appropriate E:T ratio (e.g., 10:1). Include negative controls (T cells with unpulsed target cells) and positive controls (T cells with a mitogen like PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.
-
Enzyme Conjugate: After washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots appear.
-
Analysis: Stop the reaction by washing with water. Air-dry the plate and count the spots using an ELISpot reader.
Visualizations
Caption: Workflow for the in vitro expansion and analysis of MAGE-A4 specific T cells.
Caption: Simplified TCR signaling cascade initiated by MAGE-A4 peptide recognition.
References
- 1. Development of a CD8 co-receptor independent T-cell receptor specific for tumor-associated antigen MAGE-A4 for next generation T-cell-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chimeric antigen receptor T-cell therapy targeting a MAGE A4 peptide and HLA-A*02:01 complex for unresectable advanced or recurrent solid cancer: protocol for a multi-institutional phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA3020058A1 - T cell receptors - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Adoptive T Cell Therapy Targeting MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2022056285A1 - Cytokine cocktails for selective expansion of t cell subsets - Google Patents [patents.google.com]
- 13. Antigen-specific activation and cytokine-facilitated expansion of naive, human CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of New Cytokine Combinations for Antigen-specific T cell Therapy Products via a High Throughput Multi-parameter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jpt.com [jpt.com]
Application Notes and Protocols: Pulsing Dendritic Cells with MAGE-A4 (230-239) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The Melanoma-Associated Antigen-A4 (MAGE-A4) is a cancer-testis antigen expressed in a variety of solid tumors, making it a compelling target for cancer immunotherapy. The MAGE-A4 (230-239) peptide, with the sequence GVYDGREHTV, is a well-characterized HLA-A2 restricted epitope. Pulsing dendritic cells (DCs) with this peptide is a critical step in generating antigen-specific T cell responses for research and for the development of DC-based cancer vaccines. These application notes provide detailed protocols for the generation, peptide pulsing, and functional assessment of MAGE-A4 (230-239) peptide-loaded dendritic cells.
Data Presentation
The following tables are templates for researchers to organize and present their quantitative data from experiments involving the pulsing of dendritic cells with the MAGE-A4 (230-239) peptide.
Table 1: Phenotypic Analysis of Dendritic Cell Maturation
| Marker | Isotype Control MFI | Immature DC MFI | Mature DC MFI | MAGE-A4 Pulsed DC MFI |
| CD80 | ||||
| CD86 | ||||
| CD83 | ||||
| HLA-DR | ||||
| CCR7 |
MFI: Mean Fluorescence Intensity
Table 2: Quantification of MAGE-A4-Specific T Cell Response (ELISpot Assay)
| Condition | Mean Spot Forming Units (SFU) per 10^6 T cells | Standard Deviation |
| T cells alone | ||
| T cells + Unpulsed DCs | ||
| T cells + MAGE-A4 (230-239) Pulsed DCs | ||
| T cells + Positive Control (e.g., PHA) |
Table 3: Intracellular Cytokine Staining for IFN-γ in CD8+ T cells
| Condition | % of IFN-γ+ CD8+ T cells |
| T cells + Unpulsed DCs | |
| T cells + MAGE-A4 (230-239) Pulsed DCs |
Table 4: T Cell Proliferation Analysis (CFSE Assay)
| Condition | Proliferation Index | % Divided Cells |
| T cells alone (unstimulated) | ||
| T cells + Unpulsed DCs | ||
| T cells + MAGE-A4 (230-239) Pulsed DCs |
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature dendritic cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
Recombinant Human IL-4 (Interleukin-4)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Cell Culture: Resuspend the enriched monocytes at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).
-
Differentiation: Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the cell suspension.
-
Incubation: Culture the cells in a 6-well plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
Feeding: On day 3, add fresh medium containing GM-CSF and IL-4.
-
Harvesting Immature DCs: On day 5 or 7, harvest the non-adherent and loosely adherent cells, which represent the immature DC population.
Protocol 2: Maturation and MAGE-A4 (230-239) Peptide Pulsing of Dendritic Cells
This protocol details the maturation of immature DCs and the subsequent loading with the MAGE-A4 peptide.
Materials:
-
Immature dendritic cells (from Protocol 1)
-
Complete RPMI-1640 medium
-
MAGE-A4 (230-239) peptide (GVYDGREHTV), sterile and high purity
-
Maturation cocktail:
-
TNF-α (Tumor Necrosis Factor-alpha) - 10 ng/mL
-
IL-1β (Interleukin-1 beta) - 10 ng/mL
-
IL-6 (Interleukin-6) - 10 ng/mL
-
PGE2 (Prostaglandin E2) - 1 µg/mL
-
-
Sterile PBS
Procedure:
-
Cell Plating: Plate the immature DCs at a density of 1 x 10^6 cells/mL in a 6-well plate with fresh complete RPMI-1640 medium.
-
Maturation: Add the maturation cocktail to the cells and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Peptide Preparation: Reconstitute the lyophilized MAGE-A4 (230-239) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in sterile PBS or culture medium to the desired working concentration.
-
Peptide Pulsing: On day 6 or 8 (after 24 hours of maturation), add the MAGE-A4 (230-239) peptide to the DC culture at a final concentration ranging from 1 to 10 µg/mL.
-
Incubation: Incubate the peptide with the DCs for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Washing: After incubation, harvest the peptide-pulsed DCs and wash them three times with sterile PBS to remove excess, unbound peptide.
-
Resuspension: Resuspend the washed, peptide-pulsed DCs in the appropriate medium for downstream applications.
Protocol 3: Co-culture of Peptide-Pulsed DCs with T cells
This protocol outlines the co-culture of MAGE-A4-pulsed DCs with T cells to induce an antigen-specific T cell response.
Materials:
-
MAGE-A4 (230-239) peptide-pulsed DCs (from Protocol 2)
-
Autologous or HLA-A2 matched T cells (isolated from PBMCs using a pan-T cell isolation kit)
-
Complete RPMI-1640 medium
-
96-well round-bottom tissue culture plates
Procedure:
-
T Cell Isolation: Isolate T cells from PBMCs using a negative selection kit to obtain untouched T cells.
-
Cell Plating: Plate the T cells at a density of 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Co-culture: Add the MAGE-A4 (230-239) peptide-pulsed DCs to the wells containing T cells at a DC:T cell ratio of 1:10.
-
Controls: Set up appropriate controls, including T cells alone, T cells with unpulsed mature DCs, and T cells with a positive control mitogen (e.g., Phytohemagglutinin - PHA).
-
Incubation: Co-culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
Protocol 4: Assessment of T Cell Response
A. ELISpot Assay for IFN-γ Secretion:
-
Follow the manufacturer's instructions for a human IFN-γ ELISpot kit.
-
On day 5-7 of the co-culture, re-stimulate the T cells with freshly pulsed MAGE-A4 (230-239) DCs in the ELISpot plate.
-
Incubate for 18-24 hours.
-
Develop the plate and count the spots, where each spot represents an IFN-γ secreting T cell.
B. Intracellular Cytokine Staining (ICS) for IFN-γ:
-
On day 5-7 of the co-culture, re-stimulate the T cells with MAGE-A4 (230-239) peptide-pulsed DCs for 6 hours.
-
For the last 4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and stain for surface markers (e.g., CD3, CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IFN-γ.
-
Analyze the cells by flow cytometry to determine the percentage of IFN-γ producing CD8+ T cells.
C. CFSE Proliferation Assay:
-
Prior to co-culture (Protocol 3, step 1), label the T cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Proceed with the co-culture as described in Protocol 3.
-
On day 5-7, harvest the cells and analyze by flow cytometry.
-
The dilution of CFSE fluorescence indicates cell proliferation.
Visualizations
Caption: Experimental workflow for pulsing dendritic cells.
Caption: Antigen presentation and T cell activation pathway.
Application Notes: MAGE-A4 (230-239) Peptide for TCR-T Cell Therapy Development
Introduction
Melanoma-associated antigen A4 (MAGE-A4) is a cancer-testis antigen (CTA) that is highly expressed in various solid tumors but is absent in most normal adult tissues, with the exception of immune-privileged sites like the testis and placenta.[1][2][3] This tumor-specific expression profile makes MAGE-A4 an exceptional target for cancer immunotherapy.[4] T-cell receptor (TCR) engineered T-cell (TCR-T) therapies targeting MAGE-A4 leverage the immune system's ability to recognize intracellular antigens. TCRs can detect short peptide fragments of intracellular proteins, like MAGE-A4, when they are presented on the cell surface by Human Leukocyte Antigen (HLA) molecules.[1][5]
The specific peptide epitope MAGE-A4 (230-239), with the amino acid sequence Gly-Val-Tyr-Asp-Gly-Arg-Glu-His-Thr-Val (GVYDGREHTV), is a naturally processed and presented cytotoxic T lymphocyte (CTL) epitope.[1][6] This decapeptide is primarily presented by the HLA-A*02:01 allele, making it a key target for TCR-T cell therapies in HLA-A2 positive patients.[4][6] Therapies such as Afamitresgene autoleucel (afami-cel), also known as ADP-A2M4, are autologous T-cells engineered to express a high-affinity TCR that specifically recognizes the MAGE-A4 (230-239) peptide presented on HLA-A2.[4][7] This document provides detailed application notes and protocols for researchers developing TCR-T cell therapies targeting this specific peptide-HLA complex.
Data Presentation
The clinical development of MAGE-A4 targeted TCR-T therapies has yielded promising results across various solid tumors. The following tables summarize key quantitative data from clinical trials.
Table 1: Clinical Efficacy of Afamitresgene autoleucel (afami-cel / ADP-A2M4)
| Clinical Trial / Cohort | Number of Patients | Overall Response Rate (ORR) / Objective Response Rate | Disease Control Rate (DCR) | Median Duration of Response (DoR) | Citation(s) |
| Phase I (All Solid Tumors) | 38 | 24% | 71.1% (OR + Stable Disease) | Not Reported | [8][9] |
| Phase I (Synovial Sarcoma) | Not Specified | 44% | Not Reported | Not Reported | [9] |
| SPEARHEAD-1 (Synovial Sarcoma) | Not Specified | 39% | Not Reported | 50 weeks | [4] |
Table 2: Clinical Efficacy of ADP-A2M4CD8 (Next-Generation TCR-T)
| Clinical Trial / Cohort | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DoR) | Citation(s) |
| SURPASS Phase 1 (All Solid Tumors) | 43 | 33% | 81% | 12 weeks | [10] |
| SURPASS Phase 1 (Ovarian, Urothelial, Head & Neck) | 24 | 44% | Not Reported | Not Reported | [10] |
| SURPASS Phase 1 (Ovarian Cancer) | 13 | 43% (36% PR, 7% CR) | 86% | Not Reported | [10] |
Table 3: MAGE-A4 Expression and HLA-A*02 Eligibility Rates
| Cancer Type | MAGE-A4 Positive Rate (%) | Citation(s) |
| Synovial Sarcoma | 70% | [3][11] |
| Myxoid/Round Cell Liposarcoma | 40% | [3] |
| Urothelial Cancer | 32% | [3] |
| Esophagogastric Junction Cancer | 26% | [3] |
| Ovarian Cancer | 24% | [3] |
| Head and Neck Cancer | 22% | [3] |
| Esophageal Cancer | 21% | [3] |
| Melanoma | 16% | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | 14% | [3] |
| Gastric Cancer | 9% | [3][11] |
| Patient Population | HLA-A*02 Eligibility Rate (%) | Citation(s) |
| North America & Europe | 44.8% | [11] |
Experimental Protocols & Methodologies
Detailed protocols are crucial for the successful development and validation of MAGE-A4 (230-239) targeted TCR-T cells.
Protocol 1: Generation of MAGE-A4 Specific TCR-T Cells
This protocol describes the generation of T-cells engineered to express a TCR specific for the MAGE-A4(230-239)/HLA-A2 complex.
1. T-Cell Isolation and Activation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor leukapheresis packs or patient blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T-cells from PBMCs using CD3/CD28 antibody-coated magnetic beads.[7]
-
Activate T-cells by culturing them overnight in a suitable T-cell medium (e.g., RPMI-1640 with 10% FBS, GlutaMAX, and Penicillin-Streptomycin) supplemented with 100 U/mL recombinant human IL-2.[7]
2. Lentiviral Transduction:
-
On the day of transduction, replace the culture medium with fresh, pre-warmed T-cell medium containing IL-2.
-
Add the lentiviral vector encoding the affinity-enhanced MAGE-A4 specific TCR (e.g., ADP-A2M4) to the activated T-cells at a predetermined multiplicity of infection (MOI).
-
Centrifuge the culture plates at 1000 x g for 60 minutes at 32°C to enhance transduction efficiency.
-
Incubate the cells at 37°C, 5% CO2.
3. T-Cell Expansion:
-
Expand the transduced T-cells for 10-14 days in T-cell medium supplemented with IL-2.
-
Monitor cell viability and density regularly, splitting the cultures as needed to maintain optimal cell density.
-
After expansion, the engineered TCR-T cells are ready for cryopreservation or use in functional assays.
Protocol 2: In Vitro Functional Assays
1. Cytotoxicity Assay (Chromium-51 Release or Luciferase-based):
-
Target Cell Preparation: Use an HLA-A2 positive, MAGE-A4 positive tumor cell line as the target. As a negative control, use a cell line that is HLA-A2 positive but MAGE-A4 negative.
-
Effector to Target (E:T) Ratio: Co-culture the TCR-T cells (effectors) with target cells at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Measurement: After a 4-hour (for 51Cr) or 18-hour (for luciferase) incubation, measure target cell lysis. For chromium release, measure radioactivity in the supernatant. For luciferase assays, measure the remaining luminescence in the viable cells.
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio.
2. Cytokine Release Assay (ELISpot or ELISA):
-
Assay Setup: Co-culture 2.5 x 10^4 TCR-T cells with an equal number of target cells in a 96-well plate.[7]
-
Peptide Pulsing Control: As a positive control for HLA-A2 expression on target cells, pulse MAGE-A4 negative target cells with the synthetic MAGE-A4 (230-239) peptide (e.g., at 10^-5 M).[7]
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Detection:
-
ELISpot: Use a pre-coated ELISpot plate to capture IFN-γ. After incubation, follow the manufacturer's instructions to develop the spots, which represent individual cytokine-secreting cells.
-
ELISA: Collect the supernatant and measure the concentration of IFN-γ or other cytokines (e.g., TNF-α, IL-2) using a standard ELISA kit.
-
Protocol 3: Preclinical Safety and Cross-Reactivity Screening
To minimize the risk of off-target toxicities, a thorough preclinical safety assessment is mandatory.[7]
1. X-Scan Peptide Library Screening:
-
Objective: To identify potential mimotopes that could activate the engineered TCR.
-
Method: Synthesize a panel of peptides where each amino acid of the MAGE-A4 (230-239) peptide is individually substituted with all other 19 canonical amino acids.[7]
-
Assay: Use an IFN-γ ELISpot assay to measure the response of the TCR-T cells to T2 cells (an HLA-A2 expressing, peptide-processing deficient cell line) pulsed with each peptide from the library.[7] Peptides are typically added at a concentration equal to the EC90 of the index MAGE-A4 peptide.[7]
-
Analysis: Peptides that elicit a response are further analyzed using bioinformatic tools to search for homologous sequences in the human proteome.
2. Primary Human Cell Screening:
-
Objective: To assess off-target activity against a wide range of normal human tissues.
-
Method: Co-culture the MAGE-A4 TCR-T cells with a diverse panel of HLA-A*02:01 positive, MAGE-A4 negative primary normal cells (e.g., melanocytes, hepatocytes, renal cortical cells, etc.).[7]
-
Assay: Measure T-cell activation by quantifying IFN-γ release via ELISA or cell-ELISA.[7] Any significant activation warrants further investigation.
Mandatory Visualizations
Caption: TCR-T cell recognition of the MAGE-A4 peptide on a tumor cell.
Caption: Clinical workflow for MAGE-A4 TCR-T cell therapy.
Caption: Key components in MAGE-A4 TCR-T cell therapy.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Next Generation MAGE-A4 TCR-T cell program in China | JW Therapeutics [jwtherapeutics.com]
- 4. kactusbio.com [kactusbio.com]
- 5. Technology :: Adaptimmune (ADAPY) [adaptimmune.com]
- 6. A MAGE-A4 peptide presented by HLA-A2 is recognized by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adoptive T-cell therapy ADP-A2M4 targeting MAGE-A4 shows early activity in patients with advanced solid tumors | MD Anderson Cancer Center [mdanderson.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. cgtlive.com [cgtlive.com]
- 11. Identifying MAGE-A4-positive tumors for TCR T cell therapies in HLA-A∗02-eligible patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Assay Using MAGE-A4 (230-239) Pulsed Target Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer-testis antigens, such as Melanoma-Associated Antigen 4 (MAGE-A4), are promising targets for cancer immunotherapy due to their restricted expression in normal tissues and aberrant expression in various malignancies.[1][2] The MAGE-A4 protein can be processed intracellularly, and resultant peptides can be presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, creating a target for cytotoxic T lymphocytes (CTLs).[3] One such immunogenic peptide is MAGE-A4 (230-239), with the amino acid sequence GVYDGREHTV, which is presented by the HLA-A2 molecule.[1][4][5][6][7]
This document provides a detailed protocol for an in vitro cytotoxicity assay to evaluate the efficacy of MAGE-A4-specific CTLs or other effector cells (e.g., CAR-T cells) in lysing target cells pulsed with the MAGE-A4 (230-239) peptide. The protocol will focus on a non-radioactive lactate (B86563) dehydrogenase (LDH) release assay, a common and reliable method for quantifying cell death.[8][9][10][11]
Signaling Pathway: CTL-Mediated Target Cell Apoptosis
Cytotoxic T Lymphocytes recognize the MAGE-A4 peptide presented by HLA-A2 on the surface of target cells via their T-cell receptor (TCR). This recognition triggers the formation of an immunological synapse, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and initiate a caspase cascade, ultimately leading to apoptosis (programmed cell death) of the target cell.
Caption: CTL recognition of the MAGE-A4 peptide-MHC complex on a target cell, leading to apoptosis.
Experimental Protocol: LDH Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxic activity of effector cells against MAGE-A4 (230-239) peptide-pulsed T2 target cells. T2 cells are used as they are deficient in transporter associated with antigen processing (TAP), resulting in low levels of endogenous peptide presentation, making them ideal for exogenous peptide pulsing.[12][13][14]
Materials
-
Target Cells: T2 cells (HLA-A2+)
-
Effector Cells: MAGE-A4 (230-239) specific CTLs or CAR-T cells
-
Peptide: MAGE-A4 (230-239) peptide (GVYDGREHTV)
-
Control Peptide: Irrelevant HLA-A2 binding peptide (e.g., from MART-1)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LDH Cytotoxicity Assay Kit: (e.g., from Promega, Thermo Fisher Scientific, or Cayman Chemical)
-
96-well V-bottom or round-bottom plates
-
CO₂ Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure
1. Preparation of Target Cells a. Culture T2 cells to a sufficient density. Ensure cell viability is >95%. b. Harvest and wash the T2 cells twice with serum-free RPMI-1640. c. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in serum-free RPMI-1640. d. Pulse one aliquot of T2 cells with the MAGE-A4 (230-239) peptide at a final concentration of 1-10 µg/mL.[15] e. Pulse a second aliquot with an irrelevant control peptide at the same concentration. f. Leave a third aliquot unpulsed to serve as a negative control. g. Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator, gently mixing every 30 minutes.[14][15] h. After incubation, wash the cells three times with complete culture medium to remove excess peptide. i. Resuspend the washed target cells in complete culture medium at a final concentration of 1 x 10⁵ cells/mL.
2. Assay Setup a. Plate 100 µL of the target cell suspension (10,000 cells) into the appropriate wells of a 96-well plate. b. Prepare effector cells at various concentrations to achieve different Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1). c. Add 100 µL of the effector cell suspensions to the wells containing target cells. d. Set up the following controls in triplicate for each target cell type (MAGE-A4 pulsed, irrelevant peptide pulsed, and unpulsed): i. Spontaneous LDH Release (Target Spontaneous): 100 µL of target cells + 100 µL of medium.[16][17] ii. Maximum LDH Release (Target Maximum): 100 µL of target cells + 100 µL of medium. Add 10 µL of the lysis solution provided in the kit 45 minutes before the end of the incubation period.[16][17] iii. Effector Spontaneous Release: 100 µL of effector cells (at the highest concentration used) + 100 µL of medium. iv. Medium Background: 200 µL of medium only.
3. Co-incubation a. Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact. b. Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.[12][13][14][18]
4. LDH Measurement a. 45 minutes before the end of the incubation, add 10 µL of Lysis Solution (from the kit) to the "Maximum Release" control wells. b. After the incubation period, centrifuge the plate at 250-400 x g for 5 minutes to pellet the cells.[11] c. Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate. d. Add the LDH reaction mixture to each well according to the manufacturer's instructions.[9] e. Incubate the plate at room temperature for 30 minutes, protected from light. f. Add the stop solution provided in the kit. g. Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis a. Subtract the absorbance value of the medium background from all other values. b. Calculate the percentage of specific lysis for each E:T ratio using the following formula:[16] % Specific Lysis = 100 x [(Experimental Release - Effector Spontaneous - Target Spontaneous) / (Target Maximum - Target Spontaneous)]
Experimental Workflow
Caption: Workflow for the MAGE-A4 specific cytotoxicity assay using peptide-pulsed target cells.
Data Presentation
The results of the cytotoxicity assay can be summarized in the following table. The data presented here is hypothetical and serves as an example of expected outcomes.
| Effector:Target (E:T) Ratio | Target Cell Type | % Specific Lysis (Mean ± SD) |
| 40:1 | T2 + MAGE-A4 Peptide | 75.2 ± 4.1 |
| T2 + Irrelevant Peptide | 8.1 ± 1.5 | |
| T2 (Unpulsed) | 5.3 ± 1.1 | |
| 20:1 | T2 + MAGE-A4 Peptide | 58.9 ± 3.5 |
| T2 + Irrelevant Peptide | 6.5 ± 1.3 | |
| T2 (Unpulsed) | 4.1 ± 0.9 | |
| 10:1 | T2 + MAGE-A4 Peptide | 35.7 ± 2.8 |
| T2 + Irrelevant Peptide | 4.9 ± 0.8 | |
| T2 (Unpulsed) | 3.2 ± 0.7 | |
| 5:1 | T2 + MAGE-A4 Peptide | 18.4 ± 2.1 |
| T2 + Irrelevant Peptide | 3.1 ± 0.5 | |
| T2 (Unpulsed) | 2.5 ± 0.6 |
Data Interpretation: The hypothetical data demonstrates a dose-dependent and antigen-specific cytotoxic response. The percentage of specific lysis is significantly higher against target cells pulsed with the MAGE-A4 peptide compared to those pulsed with an irrelevant peptide or unpulsed cells. The lysis increases with higher E:T ratios, indicating a greater number of effector cells leads to more efficient killing of target cells. Minimal lysis of control target cells confirms the specificity of the effector cells for the MAGE-A4 (230-239) epitope.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Two Novel HLA-A*0201-Restricted CTL Epitopes Derived from MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021122875A1 - Antibodies binding to hla-a2/mage-a4 - Google Patents [patents.google.com]
- 4. A MAGE-A4 peptide presented by HLA-A2 is recognized by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7311914B2 - MAGE-A4 antigenic peptides and uses thereof - Google Patents [patents.google.com]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. jpt.com [jpt.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 13. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 14. Cytotoxic T cell immunity against telomerase reverse transcriptase in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Cytotoxic T-Lymphocyte Responses in Human and Nonhuman Primate Subjects Infected with Human Immunodeficiency Virus Type 1 or Simian/Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 18. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Generation of MAGE-A4 (230-239) Specific T Cell Clones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of T cell clones specific for the Melanoma-associated antigen A4 (MAGE-A4) peptide epitope spanning amino acids 230-239 (GVYDGREHTV). This peptide is a well-documented target for cytotoxic T lymphocytes (CTLs) in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule. The methodologies described herein are critical for the development of T cell-based immunotherapies for MAGE-A4 expressing cancers.[1]
Introduction
MAGE-A4 is a cancer-testis antigen, meaning its expression is typically restricted to germ cells in the testis and is aberrantly expressed in various malignancies, including but not limited to, non-small cell lung cancer, melanoma, bladder, head and neck, and gastroesophageal cancers.[2] This restricted expression profile makes MAGE-A4 an attractive target for cancer immunotherapy, as it minimizes the risk of on-target, off-tumor toxicities. The MAGE-A4 (230-239) peptide, when presented by HLA-A2 molecules on the surface of tumor cells, can be recognized by specific CD8+ cytotoxic T lymphocytes, leading to tumor cell lysis. The generation of T cell clones with high avidity for this peptide-MHC complex is a crucial step in the development of adoptive T cell therapies.
Principle of the Method
The generation of MAGE-A4 (230-239) specific T cell clones involves a multi-step process that begins with the stimulation of peripheral blood mononuclear cells (PBMCs) from a healthy HLA-A2 positive donor with the synthetic MAGE-A4 (230-239) peptide. This initial stimulation expands the pool of rare, antigen-specific T cells. These expanded T cells are then isolated and cloned using a technique called limiting dilution. Finally, the resulting T cell clones are characterized for their specificity and cytotoxic function against MAGE-A4 expressing target cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the generation and function of MAGE-A4 (230-239) specific T cell clones.
| Parameter | Value | Reference |
| T Cell Expansion | ||
| Fold expansion of MAGE-specific T cells after 2 stimulations | >10-fold | [3] |
| Cytotoxicity (Chromium-51 Release Assay) | ||
| Specific Lysis of MAGE-A4 loaded target cells at 40:1 E:T ratio | ~60% | [3] |
| Specific Lysis of MAGE-A4 loaded target cells at 20:1 E:T ratio | ~45% | [3] |
| Specific Lysis of MAGE-A4 loaded target cells at 10:1 E:T ratio | ~30% | [3] |
| Specific Lysis of MAGE-A4 loaded target cells at 5:1 E:T ratio | ~15% | [3] |
| Cytokine Release (IFN-γ ELISpot Assay) | ||
| Spot Forming Cells (SFC) / 1 x 10^5 input cells (MAGE-A4 pepmix) | ~100 - 400 | [3] |
| Spot Forming Cells (SFC) / 1 x 10^5 input cells (Irrelevant pepmix) | <20 | [3] |
Experimental Protocols
Protocol 1: Generation of Peptide-Pulsed Dendritic Cells (DCs)
This protocol describes the generation of mature, monocyte-derived dendritic cells pulsed with the MAGE-A4 (230-239) peptide for the stimulation of T cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2+ donor
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
IL-4 (Interleukin-4)
-
TNF-α (Tumor necrosis factor-alpha)
-
IL-1β (Interleukin-1 beta)
-
IL-6 (Interleukin-6)
-
PGE2 (Prostaglandin E2)
-
MAGE-A4 (230-239) peptide (GVYDGREHTV)
Procedure:
-
Isolate PBMCs from healthy HLA-A2+ donor blood by Ficoll-Paque density gradient centrifugation.
-
To enrich for monocytes, plate PBMCs in a T75 flask in RPMI-1640 supplemented with 2% FBS for 2 hours at 37°C.
-
Remove non-adherent cells by gentle washing with PBS.
-
Culture the adherent monocytes (immature DCs) in RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-6 days.
-
On day 6, induce DC maturation by adding a cytokine cocktail containing TNF-α (10 ng/mL), IL-1β (10 ng/mL), IL-6 (100 ng/mL), and PGE2 (1 µg/mL) for 24-48 hours.
-
Harvest the mature DCs and pulse with the MAGE-A4 (230-239) peptide at a concentration of 10 µg/mL for 2-4 hours at 37°C.
-
Wash the peptide-pulsed DCs three times with RPMI-1640 to remove excess peptide. The DCs are now ready for T cell stimulation.
Protocol 2: In Vitro Stimulation and Expansion of MAGE-A4 Specific T Cells
This protocol details the co-culture of T cells with peptide-pulsed DCs to expand the antigen-specific population.
Materials:
-
Peptide-pulsed mature DCs (from Protocol 1)
-
Autologous non-adherent cells (lymphocytes) from the same donor
-
RPMI-1640 medium with 10% Human AB serum
-
IL-2 (Interleukin-2)
-
IL-7 (Interleukin-7)
Procedure:
-
Co-culture the peptide-pulsed DCs with autologous lymphocytes at a DC to lymphocyte ratio of 1:10 in RPMI-1640 with 10% Human AB serum.
-
On day 3, add IL-2 (20 U/mL) and IL-7 (10 ng/mL) to the co-culture.
-
Restimulate the T cells every 7-10 days with freshly prepared peptide-pulsed DCs.
-
Monitor T cell expansion by counting viable cells using a hemocytometer and trypan blue exclusion. A significant increase in cell number after the second stimulation is indicative of a successful expansion of antigen-specific T cells.[3]
Protocol 3: T Cell Cloning by Limiting Dilution
This protocol describes the isolation of single MAGE-A4 specific T cells to generate clonal populations.
Materials:
-
Expanded MAGE-A4 specific T cells
-
Feeder cells (irradiated allogeneic PBMCs)
-
Phytohemagglutinin (PHA)
-
IL-2
-
96-well round-bottom plates
Procedure:
-
Prepare a serial dilution of the expanded MAGE-A4 specific T cells in culture medium containing IL-2 (100 U/mL).
-
Seed the T cells into 96-well round-bottom plates at concentrations ranging from 0.3 to 10 cells per well.
-
Add irradiated (3000 rad) allogeneic PBMCs (feeder cells) at a concentration of 1 x 10^5 cells per well.
-
Add PHA at a concentration of 1 µg/mL to stimulate T cell proliferation.
-
Culture the plates at 37°C in a humidified incubator with 5% CO2.
-
After 10-14 days, visually inspect the plates for T cell colony growth. Wells with single colonies are likely to be of clonal origin.
-
Expand the positive clones in larger culture vessels with fresh medium, IL-2, and feeder cells.
Protocol 4: Chromium-51 Release Assay for Cytotoxicity
This protocol is a standard method to quantify the cytotoxic activity of the generated T cell clones.
Materials:
-
T cell clones
-
Target cells (e.g., T2 cells, which are HLA-A2 positive but lack TAP expression, making them ideal for peptide loading)
-
MAGE-A4 (230-239) peptide
-
Irrelevant peptide (negative control)
-
Chromium-51 (51Cr)
-
FCS
-
Triton X-100
-
Gamma counter
Procedure:
-
Label the target cells (T2 cells) with 100 µCi of 51Cr for 1 hour at 37°C.
-
Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.
-
Pulse the labeled target cells with either the MAGE-A4 (230-239) peptide (10 µg/mL) or an irrelevant peptide for 1 hour at 37°C.
-
Co-culture the peptide-pulsed target cells (1 x 10^4 cells/well) with the T cell clones at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well V-bottom plate.
-
For spontaneous release, incubate target cells with medium alone. For maximum release, lyse target cells with 1% Triton X-100.
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 5: IFN-γ ELISpot Assay for Specificity
This assay measures the frequency of IFN-γ secreting T cells upon antigen-specific stimulation.
Materials:
-
T cell clones
-
Peptide-pulsed target cells (as in Protocol 4)
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot reader
Procedure:
-
Activate the ELISpot plate with 35% ethanol (B145695) and wash with sterile PBS.
-
Block the plate with RPMI-1640 containing 10% FBS for at least 2 hours.
-
Add the T cell clones (e.g., 1 x 10^4 cells/well) to the wells.
-
Add the peptide-pulsed target cells (e.g., 1 x 10^5 cells/well). Include negative controls with irrelevant peptide-pulsed or unpulsed target cells.
-
Incubate the plate for 18-24 hours at 37°C.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Count the number of spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Visualizations
References
Application Notes and Protocols: Use of MAGE-A4 (230-239) in Humanized Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the MAGE-A4 (230-239) peptide in humanized mouse models to evaluate novel cancer immunotherapies. The methodologies outlined are synthesized from preclinical studies involving T-cell receptor (TCR) and chimeric antigen receptor (CAR) T-cell therapies targeting this specific tumor antigen.
Introduction
Melanoma-associated antigen A4 (MAGE-A4) is a cancer-testis antigen expressed in a variety of solid tumors, including non-small cell lung cancer, melanoma, bladder, head and neck, and gastroesophageal cancers, with limited to no expression in normal adult tissues.[1] The peptide epitope MAGE-A4 (230-239), with the amino acid sequence GVYDGREHTV, is presented by the human leukocyte antigen (HLA)-A*02:01 complex on the surface of tumor cells.[1] This makes the MAGE-A4 (230-239)-HLA-A2 complex a highly specific target for T-cell based immunotherapies. Humanized mouse models, which possess a humanized immune system, are invaluable tools for the preclinical evaluation of the safety and efficacy of such therapies.
This document provides protocols for two primary applications of the MAGE-A4 (230-239) peptide in humanized mice:
-
Generation of MAGE-A4 (230-239)-Specific Human T-Cell Receptors (TCRs) in Humanized Mice: This involves the immunization of specialized humanized mice to elicit a human T-cell response against the MAGE-A4 peptide, allowing for the discovery of novel, high-affinity TCRs for therapeutic development.
-
Evaluation of Adoptive Cell Therapy (ACT) in Humanized Mouse Tumor Models: This details the use of humanized mice engrafted with human tumors to assess the anti-tumor efficacy of adoptively transferred T-cells engineered to express MAGE-A4 (230-239)-specific TCRs or CARs.
Data Presentation: In Vivo Anti-Tumor Efficacy
The following tables summarize quantitative data from representative studies evaluating MAGE-A4 (230-239) targeted T-cell therapies in humanized mouse models.
Table 1: Efficacy of MAGE-A4 TCR-T Cells in a Subcutaneous Xenograft Model
| Treatment Group | Mouse Strain | Tumor Cell Line | T-Cell Dose | Endpoint | Tumor Volume (mm³) (Mean ± SEM) | Reference |
| Untransduced T-cells | NSG | A375 (MAGE-A4+, HLA-A2+) | 10 x 10⁶ | Day 42 | 1250 ± 150 | [2] |
| MAGE-A4 TCR-5 T-cells | NSG | A375 (MAGE-A4+, HLA-A2+) | 10 x 10⁶ | Day 42 | 600 ± 100 | [2] |
| MAGE-A4 TCR-8 T-cells (enhanced) | NSG | A375 (MAGE-A4+, HLA-A2+) | 10 x 10⁶ | Day 42 | 200 ± 50 | [2] |
Table 2: Dose-Dependent Anti-Tumor Effects of ADP-A2M4 (Affinity-Enhanced MAGE-A4 TCR) T-cells
| Mouse Strain | Tumor Model | T-Cell Dose (transduced cells) | Outcome | % Survival | Reference |
| Athymic | Subcutaneous A375 xenograft | 3 x 10⁶ | Pronounced tumor regression | 100% | [1] |
| Athymic | Intravenous A375 xenograft | 3 x 10⁶ | Pronounced tumor regression | 100% | [1] |
Experimental Protocols
Protocol 1: Generation of MAGE-A4 (230-239)-Specific TCRs from Immunized Humanized Mice
This protocol describes the immunization of "VelociT" mice, a genetically engineered mouse strain with humanized T-cell immunity genes, to generate human TCRs against the MAGE-A4 (230-239) peptide.
1. Materials:
-
Humanized Mice: VelociT mice (or similar strain with human TCRα and TCRβ loci).
-
Peptide: MAGE-A4 (230-239) peptide (GVYDGREHTV), >95% purity.
-
Adjuvant: TiterMax Gold or a similar water-in-oil emulsion adjuvant.
-
Phosphate-Buffered Saline (PBS): Sterile, endotoxin-free.
2. Immunization Procedure:
-
Prepare the immunogen by emulsifying the MAGE-A4 (230-239) peptide in PBS with the adjuvant according to the manufacturer's instructions. A typical concentration is 1 mg/mL of peptide in the final emulsion.
-
Immunize VelociT mice subcutaneously at the base of the tail with 100 µL of the peptide-adjuvant emulsion (containing 50 µg of peptide).
-
Administer booster immunizations every 2-3 weeks for a total of 3-4 immunizations.
-
Monitor the immune response by collecting peripheral blood and performing an enzyme-linked immunosorbent spot (ELISpot) assay to detect MAGE-A4 (230-239)-specific IFN-γ secreting T-cells.
3. Isolation and Characterization of MAGE-A4 Specific TCRs:
-
After the final boost, sacrifice the mice and harvest the spleens and lymph nodes.
-
Isolate single-cell suspensions from the lymphoid organs.
-
Identify MAGE-A4 (230-239)-specific T-cells using tetramer staining with an HLA-A2/MAGE-A4 (230-239) tetramer.
-
Sort the tetramer-positive T-cells using fluorescence-activated cell sorting (FACS).
-
Perform single-cell RNA sequencing on the sorted T-cells to identify the paired TCRα and TCRβ chain sequences.
-
Clone the identified TCR sequences into a suitable expression vector for further characterization and transduction into human T-cells.
Protocol 2: Evaluation of Adoptive T-Cell Therapy in a Humanized Mouse Xenograft Model
This protocol outlines the procedure for assessing the anti-tumor activity of MAGE-A4 (230-239) specific TCR-T cells in immunodeficient mice reconstituted with a human immune system and bearing a human tumor xenograft.
1. Materials:
-
Humanized Mice: NOD-scid IL2Rgammanull (NSG) mice engrafted with human CD34+ hematopoietic stem cells.
-
Tumor Cells: A MAGE-A4-positive, HLA-A2-positive human tumor cell line (e.g., A375 melanoma, IM-9 multiple myeloma).
-
T-Cells: Human peripheral blood mononuclear cells (PBMCs) from a healthy HLA-A2 matched donor.
-
Lentiviral Vector: A lentiviral vector encoding the MAGE-A4 (230-239) specific TCR.
-
T-Cell Transduction Reagents: Reagents for T-cell activation (e.g., anti-CD3/CD28 beads), lentiviral transduction, and T-cell expansion (e.g., IL-2, IL-7, IL-15).
2. Generation of MAGE-A4 TCR-T Cells:
-
Isolate PBMCs from the donor blood.
-
Activate the T-cells with anti-CD3/CD28 beads.
-
Transduce the activated T-cells with the MAGE-A4 TCR lentiviral vector.
-
Expand the transduced T-cells in culture with appropriate cytokines (e.g., IL-2, IL-7, IL-15).
-
Verify TCR expression on the T-cell surface by flow cytometry using an HLA-A2/MAGE-A4 (230-239) tetramer.
3. In Vivo Efficacy Study:
-
Subcutaneously implant the human tumor cells into the flank of the humanized NSG mice.
-
Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., Untransduced T-cells, MAGE-A4 TCR-T cells).
-
Adoptively transfer the engineered T-cells (e.g., 5-10 x 10⁶ cells) intravenously into the tumor-bearing mice.
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Monitor the persistence and function of the transferred T-cells by periodically collecting peripheral blood and analyzing for the presence of human T-cells and MAGE-A4 specific responses using flow cytometry and ELISpot assays.
-
At the end of the study, harvest tumors and spleens for immunohistochemical and flow cytometric analysis of T-cell infiltration and anti-tumor immune responses.
Visualization of Pathways and Workflows
Signaling Pathway of TCR-T Cell Recognition and Activation
Caption: TCR-T cell signaling cascade upon recognition of the MAGE-A4 peptide-MHC complex.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for evaluating MAGE-A4 targeted adoptive T-cell therapy in humanized mice.
References
Application Notes and Protocols: Lentiviral Transduction of T Cells with MAGE-A4 (230-239) Specific TCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adoptive T-cell therapy using engineered T-cell receptors (TCRs) represents a promising frontier in cancer immunotherapy. This approach allows for the redirection of T cells to recognize and eliminate tumor cells expressing specific intracellular antigens. One such target is the cancer-testis antigen MAGE-A4 (Melanoma-Associated Antigen A4), which is highly expressed in various solid tumors but absent in most normal tissues, making it an attractive candidate for TCR-T cell therapy.[1][2] The MAGE-A4 (230-239) peptide epitope (GVYDGREHTV) presented by HLA-A*02:01 is a key target for such therapies.[3][4]
These application notes provide a detailed overview and experimental protocols for the lentiviral transduction of primary human T cells to express a MAGE-A4 (230-239) specific TCR. The protocols cover lentivirus production, T-cell isolation and activation, lentiviral transduction, and functional validation of the engineered T cells.
Data Summary
The following tables summarize quantitative data from preclinical and clinical studies involving MAGE-A4 specific TCR-T cells, providing insights into transduction efficiency, cytokine release, and cytotoxic activity.
Table 1: Lentiviral Transduction Efficiency of Primary T Cells
| Vector System | Transduction Method | T-Cell Subset | Transduction Efficiency (%) | Reference |
| Lentiviral Vector | Spinoculation | CD3+ | 60-80% | [5] |
| Lentiviral Vector | Static Infection with Polybrene | CD3+ | ~50% | [6] |
| Lentiviral Vector | Bead-based activation and transduction | CD4+ and CD8+ | Not Specified | [3] |
Table 2: In Vitro Functional Activity of MAGE-A4 TCR-T Cells
| Assay | Target Cells | Effector:Target Ratio | Result | Reference |
| IFN-γ Release (ELISA) | MAGE-A4+ Tumor Cell Lines | 1:1 | Strong IFN-γ response | [7] |
| IFN-γ Release (ELISpot) | MAGE-A4+ Primary Melanoma | Not Specified | Strong IFN-γ response | [7] |
| Cytotoxicity Assay | MAGE-A4+ Tumor Cell Lines | 5:1 | Significant cytotoxic response | [8] |
| Cytotoxicity Assay | MAGE-A4+ Tumor Cell Lines | Not Specified | Effective cell lysis | [9] |
Table 3: Clinical Efficacy of Afamitresgene Autoleucel (ADP-A2M4) in Solid Tumors
| Tumor Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Synovial Sarcoma | 43.8% | >90% | [10] |
| Ovarian, Urothelial, Head & Neck Cancers | 50% | Not Specified | [6] |
| Across multiple solid tumors (monotherapy) | 35% | Not Specified | [6] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of high-titer lentiviral particles encoding the MAGE-A4 (230-239) specific TCR in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with high glucose, 10% FBS, and L-glutamine
-
Lentiviral transfer plasmid (encoding MAGE-A4 TCR)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Polyethylenimine (PEI))
-
Opti-MEM
-
0.45 µm polyethersulfone (PES) filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm tissue culture dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a DNA mixture containing the transfer, packaging, and envelope plasmids in a sterile tube with serum-free medium like Opti-MEM.
-
Transfection: In a separate tube, dilute the PEI transfection reagent in serum-free medium. Add the DNA mixture to the diluted PEI, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Cell Transfection: Add the DNA-PEI mixture dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. After 18 hours, replace the transfection medium with fresh complete culture medium.
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.[11] Pool the harvests.
-
Virus Filtration and Concentration: Filter the supernatant through a 0.45 µm PES filter to remove cell debris. For higher titers, concentrate the virus by ultracentrifugation.
-
Titration: Determine the viral titer using a method such as p24 ELISA or by transducing a reporter cell line and quantifying transgene expression via flow cytometry.
Protocol 2: T-Cell Isolation and Activation
This protocol outlines the isolation of primary human T cells from peripheral blood mononuclear cells (PBMCs) and their activation prior to transduction.
Materials:
-
Human PBMCs
-
T-cell isolation kit (e.g., negative selection magnetic beads)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibody-coated beads or soluble antibodies)
-
Complete T-cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
-
Recombinant human IL-2
Procedure:
-
T-Cell Isolation: Isolate T cells from PBMCs using a T-cell isolation kit following the manufacturer's instructions. This is typically achieved through negative selection to obtain untouched T cells.
-
Cell Counting and Viability: Count the isolated T cells and assess their viability using a method like trypan blue exclusion.
-
T-Cell Activation:
-
Bead-based activation: Resuspend the T cells in complete T-cell culture medium and add anti-CD3/CD28 antibody-coated beads at a specified bead-to-cell ratio (e.g., 1:1).
-
Soluble antibody activation: Coat tissue culture plates with anti-CD3 antibody. Wash the plates and then add the T cells in media containing soluble anti-CD28 antibody.
-
-
Cytokine Supplementation: Add recombinant human IL-2 to the culture medium at a final concentration of 100 IU/mL to promote T-cell proliferation and survival.[3]
-
Incubation: Incubate the activated T cells at 37°C in a 5% CO2 incubator for 24-48 hours before proceeding with lentiviral transduction.
Protocol 3: Lentiviral Transduction of T Cells
This protocol details the process of introducing the MAGE-A4 specific TCR into activated primary T cells using the produced lentivirus.
Materials:
-
Activated primary T cells
-
Concentrated lentiviral particles
-
Polybrene or other transduction enhancers (optional)
-
Complete T-cell culture medium with IL-2
Procedure:
-
Prepare T Cells for Transduction: After 24-48 hours of activation, count the T cells and adjust the cell density in complete T-cell culture medium.
-
Lentiviral Transduction:
-
Add the lentiviral particles to the activated T cells at a predetermined multiplicity of infection (MOI).
-
To enhance transduction efficiency, a polycationic agent like Polybrene can be added to the culture at a final concentration of 5-8 µg/mL.[12]
-
Alternatively, a spinoculation method can be employed by centrifuging the plates with cells and virus at a low speed (e.g., 800-1000 x g) for 1-2 hours.[12]
-
-
Incubation: Incubate the transduced T cells at 37°C in a 5% CO2 incubator.
-
Medium Change: After 18-24 hours, remove the virus-containing medium by centrifugation and resuspend the cells in fresh complete T-cell culture medium with IL-2.
-
Expansion of Transduced T Cells: Culture the transduced T cells for an additional 10-14 days to allow for expansion and expression of the engineered TCR. Monitor cell growth and add fresh medium with IL-2 as needed.
Protocol 4: Functional Assays for MAGE-A4 TCR-T Cell Validation
These assays are crucial for confirming the specificity and anti-tumor activity of the engineered T cells.
A. Cytokine Release Assay (IFN-γ ELISpot/ELISA)
This assay measures the release of interferon-gamma (IFN-γ), a key cytokine produced by activated T cells, upon recognition of the target antigen.
Materials:
-
Transduced MAGE-A4 TCR-T cells (effector cells)
-
Target cells: MAGE-A4 positive, HLA-A*02:01 positive tumor cell line (e.g., SK-Mel-37)
-
Negative control cells: MAGE-A4 negative, HLA-A*02:01 positive cell line
-
IFN-γ ELISpot or ELISA kit
Procedure:
-
Cell Plating: Plate the target cells and negative control cells in a 96-well plate.
-
Co-culture: Add the MAGE-A4 TCR-T cells to the wells containing the target and control cells at a specific effector-to-target (E:T) ratio (e.g., 1:1).
-
Incubation: Incubate the co-culture for 18-24 hours at 37°C.
-
Detection:
-
ELISpot: Follow the manufacturer's protocol to develop the plate and count the spots, where each spot represents an IFN-γ secreting cell.
-
ELISA: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
B. Cytotoxicity Assay
This assay quantifies the ability of the engineered T cells to kill target tumor cells.
Materials:
-
Transduced MAGE-A4 TCR-T cells (effector cells)
-
Target cells: MAGE-A4 positive, HLA-A*02:01 positive tumor cell line labeled with a fluorescent dye (e.g., Calcein AM) or expressing a reporter gene (e.g., Luciferase).
-
Negative control cells: MAGE-A4 negative, HLA-A*02:01 positive cell line similarly labeled.
Procedure:
-
Target Cell Preparation: Label the target and control cells with the chosen fluorescent dye or prepare them for luciferase measurement.
-
Co-culture: Co-culture the labeled target and control cells with the MAGE-A4 TCR-T cells at various E:T ratios (e.g., 1:1, 5:1, 10:1) in a 96-well plate.
-
Incubation: Incubate the co-culture for 4-18 hours at 37°C.
-
Measurement of Cell Lysis:
-
Fluorescence-based: Measure the release of the fluorescent dye from lysed cells into the supernatant using a fluorometer.
-
Luciferase-based: Add the luciferase substrate and measure the luminescence, which is proportional to the number of viable cells.
-
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Experimental Workflow
Caption: Experimental workflow for generating MAGE-A4 specific TCR-T cells.
MAGE-A4 TCR Signaling Pathway
Caption: Simplified MAGE-A4 TCR signaling cascade in T cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation TCR T-cell Therapy (ADP-A2M4CD8) Demonstrates Strong Efficacy in a Broad Range of Solid Tumors; Adaptimmune Presents Data Update from its SURPASS trial at ESMO :: Adaptimmune (ADAPY) [adaptimmune.com]
- 7. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring TCR-like CAR-Engineered Lymphocyte Cytotoxicity against MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a CD8 co-receptor independent T-cell receptor specific for tumor-associated antigen MAGE-A4 for next generation T-cell-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adoptive T-cell therapy ADP-A2M4 targeting MAGE-A4 shows early activity in patients with advanced solid tumors | MD Anderson Cancer Center [mdanderson.org]
- 11. addgene.org [addgene.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Investigating off-target toxicity of Mage A4 (230-239) targeted therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target toxicity of therapies targeting the MAGE-A4 (230-239) peptide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the MAGE-A4 (230-239) peptide and why is it a target for cancer immunotherapy?
A1: The MAGE-A4 (230-239) peptide, with the amino acid sequence GVYDGREHTV, is an epitope derived from the Melanoma-Associated Antigen A4 (MAGE-A4) protein.[1][2][3][4] MAGE-A4 is a cancer-testis antigen (CTA), meaning its expression is typically restricted to immune-privileged sites like the testis and placenta in healthy adults but is aberrantly expressed in a wide range of solid tumors.[5][6][7][8] This tumor-specific expression makes it an attractive target for immunotherapies, such as TCR-T cell therapy, aiming to destroy cancer cells while minimizing damage to healthy tissues.[6][7][9][10] The peptide is presented on the cell surface by the Major Histocompatibility Complex (MHC) molecule HLA-A*02:01, making it recognizable by T-cells.[2][4][11]
Q2: What is off-target toxicity in the context of MAGE-A4 targeted therapies?
A2: Off-target toxicity occurs when an engineered T-cell receptor (TCR) recognizes and attacks healthy, non-cancerous cells. This can happen in two main ways:
-
Cross-reactivity with unrelated peptides : The TCR may recognize a peptide from a different protein that shares a similar sequence or structure (molecular mimicry) presented by the correct HLA allele on healthy tissues.[1][12]
-
Alloreactivity : The TCR may recognize a different HLA allele, with or without peptide specificity, which can be a risk in allogeneic settings.[1] Predicting and testing for these unintended interactions is a critical step in the preclinical safety evaluation of any T-cell therapy.[1][12][13][14]
Q3: Which normal tissues have the potential for MAGE-A4 expression?
A3: While MAGE-A4 expression is low in most normal tissues, it is found in immune-privileged sites, specifically the testis and placenta.[5][6] Its expression in other healthy somatic tissues is largely absent, which is the basis for its selection as a therapeutic target.[6][7][8]
Q4: What is the known cross-reactivity profile of TCRs targeting MAGE-A4 (230-239)?
A4: TCRs targeting the MAGE-A4 (230-239) peptide have shown potential for cross-reactivity with a closely related peptide from MAGE-A8 (residues 232-241).[11][15] The MAGE-A4 and MAGE-A8 peptides differ by only two conservative amino acid substitutions.[11][15] Additionally, one study noted that an anti-MAGE-A4 antibody (clone OTI1F9) showed rare staining of MAGE-A8, though it had a negligible impact on diagnostic accuracy for MAGE-A4 expression.[16] Thorough preclinical screening is essential to characterize the specific cross-reactivity profile of any new TCR construct.
Section 2: Data Summary Tables
Table 1: Prevalence of MAGE-A4 Protein Expression in Various Solid Tumors
This table summarizes the percentage of tumors found to be positive for MAGE-A4 expression across different studies, which is a key factor for patient selection in clinical trials.
| Cancer Type | Prevalence (%) Study 1[16] | Prevalence (%) Study 2[17] | Prevalence (%) Study 3[18] |
| Synovial Sarcoma (SyS) | 70% | 70% | 70% |
| Myxoid/Round Cell Liposarcoma (MRCLS) | 40% | 40% | 40% |
| Urothelial Cancer | 32% | 32% | 32% |
| Esophagogastric Junction (EGJ) Cancer | 26% | 26% | 26% |
| Ovarian Cancer | 24% | 24% | 24% |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 22% | 22% | 22% |
| Esophageal Cancer | 21% | 54% | 21% |
| Melanoma | 16% | - | - |
| Non-Small Cell Lung Cancer (NSCLC) | 14% | 64% (Squamous) | - |
| Gastric Cancer | 9% | 43% | 35% |
| Adenoid Cystic Carcinoma | - | 82% | - |
| Liposarcoma | - | 67% | - |
Note: Definitions of "positivity" and assay methodologies may vary between studies, impacting direct comparisons.
Section 3: Experimental Protocols & Methodologies
A multi-tiered approach is necessary to comprehensively evaluate the potential for off-target toxicity.[19]
Protocol 1: In Silico Off-Target Prediction
This is the first step to identify potential cross-reactive peptides within the human proteome.
-
Identify the Core Recognition Motif : Perform an alanine (B10760859) scan (see Protocol 2) to determine the key amino acid residues in the MAGE-A4 (230-239) peptide that are critical for TCR recognition.[12][19]
-
Database Search : Use the identified motif to perform a homology search against the human proteome. Databases like UniProt and NCBI's non-redundant protein database are standard resources.[20][21][22] Tools such as BLASTp (protein-protein BLAST) are commonly used for this purpose.[20][22]
-
Filter and Rank Candidates : The search will yield a list of peptides from human proteins that share the recognition motif. Rank these candidates based on sequence similarity to the target peptide. Sophisticated models may also integrate HLA binding predictions to refine the list.[13]
-
Synthesize Peptides : Synthesize the top-ranked candidate peptides for in vitro testing.
Protocol 2: Alanine Scanning to Determine TCR Recognition Motif
This experiment maps the critical residues for TCR binding.
-
Peptide Synthesis : Synthesize a panel of peptides where each amino acid of the MAGE-A4 (230-239) peptide is individually replaced with an alanine.[12][19]
-
Target Cell Preparation : Use HLA-A*02:01-positive target cells that do not express MAGE-A4 (e.g., T2 cells).
-
Peptide Pulsing : Load the target cells with each of the alanine-substituted peptides, as well as the original MAGE-A4 peptide (positive control) and a no-peptide control.
-
Co-culture Assay : Co-culture the engineered T-cells with the peptide-pulsed target cells.
-
Functional Readout : Measure T-cell activation through a functional assay such as IFN-γ release (ELISA or ELISpot) or a cytotoxicity assay. A significant reduction in T-cell activation compared to the positive control indicates that the substituted residue is critical for TCR recognition.[1][19]
Protocol 3: In Vitro Screening Against Normal Human Cells
This assesses the reactivity of the engineered T-cells against a diverse panel of healthy primary cells.
-
Cell Panel Selection : Obtain a wide variety of cryopreserved primary human cells from multiple donors and tissue types (e.g., cardiomyocytes, hepatocytes, renal epithelial cells, neurons, fibroblasts, keratinocytes).[2][12]
-
Co-culture : Co-culture the MAGE-A4-targeted T-cells with each primary cell type. Include appropriate positive controls (e.g., MAGE-A4-positive tumor cells) and negative controls (non-transduced T-cells).
-
Measure T-cell Activation : After a set incubation period (e.g., 24-48 hours), assess T-cell activation by measuring cytokine release (e.g., IFN-γ) in the supernatant or by flow cytometry for activation markers.[14]
-
Analysis : Significant T-cell activation against a primary cell type suggests potential off-target toxicity that requires further investigation.
Section 4: Troubleshooting Guides
Q: My engineered T-cells show high background activation (e.g., IFN-γ release) in the absence of the MAGE-A4 peptide. What are the possible causes and solutions?
A: High background activation can confound results. Here are potential causes and troubleshooting steps:
-
Possible Cause 1: Tonic Signaling. The engineered TCR may be signaling constitutively, independent of antigen.
-
Solution: Re-evaluate the TCR design. Modifications to the affinity or structure of the TCR might be necessary. Test multiple TCR constructs to find one with lower basal activation.
-
-
Possible Cause 2: Reactivity to Media Components. T-cells might be reacting to components in the culture medium, such as fetal bovine serum (FBS).
-
Solution: Test different lots of FBS or switch to a serum-free medium. Ensure all reagents are of high quality and tested for endotoxins.
-
-
Possible Cause 3: Alloreactivity. The T-cells may be reacting to the HLA molecules on the target cells themselves, even without a specific peptide.
-
Solution: Use a panel of target cells with different HLA types to test for alloreactivity. If the T-cells are from a donor, ensure the target cells are HLA-matched or known not to cause an allogeneic response.
-
Q: An in silico search identified dozens of potential cross-reactive peptides. How do I prioritize which ones to test in vitro?
A: It is often not feasible to test every potential hit. Prioritization is key.
-
Step 1: Refine by Biological Function. Prioritize peptides derived from proteins that are surface-expressed or secreted, as these are more likely to be presented to T-cells.
-
Step 2: Check Expression Profiles. Use gene and protein expression databases (e.g., GTEx, The Human Protein Atlas) to check if the source proteins of your candidate peptides are expressed in critical healthy tissues. Deprioritize peptides from proteins with highly restricted expression (similar to MAGE-A4).
-
Step 3: Consider Amino Acid Properties. Give higher priority to peptides where the substitutions from the MAGE-A4 sequence are conservative (e.g., valine to leucine, as seen with MAGE-A8).[11] Also, prioritize peptides with matching key residues identified from alanine scanning.
-
Step 4: Tiered Testing. Start by testing a pool of the top 10-20 peptides. If the pool is positive, deconvolute it to identify the specific peptide(s) causing the reactivity.
Q: My T-cells are killing MAGE-A4-negative, HLA-A*02:01-positive healthy primary cells in a co-culture assay. What's the next step?
A: This is a significant finding that requires immediate and thorough investigation.
-
Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Confirm the Finding : First, rigorously confirm the result. Repeat the experiment with primary cells from multiple healthy donors to ensure the effect is not donor-specific. Confirm the MAGE-A4 negative status of the primary cells using a sensitive method like qPCR.
-
Hypothesize the Cause : The cause is likely a cross-reactive peptide expressed by that specific cell type.
-
Identify the Peptide : Use bioinformatics to search for potential mimotopes expressed in the off-target cell type. A more unbiased approach is to use a combinatorial peptide library scan to empirically determine the peptide sequence(s) your TCR is recognizing.[12][23]
-
Validate and Mitigate : Once a cross-reactive peptide is identified and confirmed, the TCR is likely unsafe for clinical development. The options are to de-prioritize this TCR candidate or attempt to re-engineer the TCR to abrogate binding to the off-target peptide while retaining affinity for MAGE-A4.
Section 5: Key Signaling & Experimental Workflows
Caption: Simplified TCR signaling cascade upon antigen recognition.
Caption: General workflow for preclinical off-target toxicity assessment.
References
- 1. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3714941A1 - Mage-a4 tcrs - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Exploring the role and mechanisms of MAGEA4 in tumorigenesis, regulation, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic candidates targeting MAGEA4? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Adoptive T Cell Therapy Targeting MAGE-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alithea bio [alithea-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural analysis of cancer-relevant TCR-CD3 and peptide-MHC complexes by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying MAGE-A4-positive tumors for TCR T cell therapies in HLA-A∗02-eligible patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mapping MAGE-A4 expression in solid cancers for targeted therapies [frontiersin.org]
- 18. Mapping MAGE-A4 expression in solid cancers for targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-tiered approach to detect autoimmune cross-reactivity of therapeutic T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
- 21. Sequence Analysis with Distributed Resources - Database Search [bibiserv.cebitec.uni-bielefeld.de]
- 22. Homology [molbiol-tools.ca]
- 23. Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mage A4 (230-239) Peptide Concentration for T-Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mage A4 (230-239) peptide (sequence: GVYDGREHTV) in T-cell assays.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Mage A4 (230-239) peptide concentration for T-cell stimulation assays such as ELISpot and Intracellular Cytokine Staining (ICS).
| Issue | Potential Cause | Recommended Solution |
| High Background in Negative/Unstimulated Controls | 1. Peptide Contamination: The peptide stock may be contaminated with endotoxins or other microbial products that non-specifically activate T-cells.[1] 2. Solvent Toxicity: High concentrations of solvents like DMSO, used to dissolve the peptide, can be toxic to cells and cause non-specific cell death and cytokine release.[2][3][4] 3. Cell Culture Conditions: Suboptimal cell culture conditions, including poor quality serum or contaminated media, can lead to spontaneous T-cell activation.[5] 4. Cell Viability: Low cell viability can result in the release of cytokines from dying cells. | 1. Use High-Purity Peptide: Ensure the Mage A4 peptide is of high purity (>90-95%) and tested for low endotoxin (B1171834) levels.[1] Consider TFA removal services as residual TFA can interfere with cellular assays.[1] 2. Optimize Solvent Concentration: Titrate the DMSO concentration to determine the highest non-toxic level for your specific cells, typically keeping it below 0.5% (v/v) in the final culture volume.[2][3] Run a vehicle control with only the solvent. 3. Optimize Cell Culture Conditions: Use pre-screened, low-background serum and ensure all reagents are sterile. Maintain optimal cell density and culture conditions. 4. Check Cell Viability: Assess cell viability before and after the assay using a method like trypan blue exclusion or a viability dye for flow cytometry. |
| Weak or No T-Cell Response to Mage A4 Peptide | 1. Suboptimal Peptide Concentration: The peptide concentration may be too low to effectively stimulate the T-cells. T-cell responses to peptides typically follow a sigmoidal dose-response curve.[6] 2. Incorrect HLA Restriction: The Mage A4 (230-239) peptide is primarily presented by HLA-A2.[7] The donor cells may not express the appropriate HLA allele. 3. Low Frequency of Antigen-Specific T-Cells: The frequency of Mage A4-specific T-cells in the donor sample may be below the detection limit of the assay. 4. Peptide Degradation: Improper storage or handling of the peptide can lead to degradation. | 1. Perform a Dose-Response Experiment: Titrate the peptide concentration over a broad range (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for T-cell activation.[8][9] 2. Verify HLA Type: Confirm that the T-cell donors are HLA-A2 positive. 3. Use a Pre-culture Step: For ELISpot assays, a pre-incubation of PBMCs with the peptide for a longer duration (e.g., 48 hours) can enhance the sensitivity.[10] 4. Proper Peptide Handling: Store lyophilized peptide at -20°C or -80°C, protected from light.[11] Once reconstituted, aliquot and store at -80°C to avoid freeze-thaw cycles.[3] |
| Inconsistent Results Between Experiments | 1. Variability in Peptide Aliquots: Inconsistent concentrations between different peptide aliquots. 2. Batch-to-Batch Peptide Variation: Different batches of synthesized peptides can have variations in purity and composition, leading to different T-cell responses.[12][13] 3. Donor Variability: T-cell responses can vary significantly between different donors. 4. Technical Variability: Inconsistent cell handling, plating, and incubation times. | 1. Proper Aliquoting: After reconstitution, carefully mix the stock solution before making single-use aliquots. 2. Quality Control of New Peptide Batches: When receiving a new batch of peptide, perform a pilot experiment to compare its activity with the previous batch. 3. Use a Consistent Donor Pool: Whenever possible, use cells from the same donors for comparative experiments. 4. Standardize Protocols: Adhere strictly to a standardized experimental protocol for all assays. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of Mage A4 (230-239) peptide to use for T-cell assays?
There is no single optimal concentration, as it depends on several factors including the specific T-cell assay (e.g., ELISpot, ICS), the avidity of the T-cell receptors, and the specific donor cells being used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system. A common starting range for titration is between 0.1 µM and 50 µM.[8][9]
2. How do I perform a peptide dose-response experiment?
To perform a dose-response experiment, you should test a range of peptide concentrations, typically in half-log or log dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).[3][8] The response of the T-cells (e.g., number of IFN-γ secreting cells in ELISpot, or percentage of cytokine-positive cells in ICS) is then plotted against the peptide concentration. The optimal concentration is typically the one that gives the maximal specific response with minimal background.
3. What is the best solvent to dissolve the Mage A4 (230-239) peptide?
Due to its hydrophobic nature, the Mage A4 (230-239) peptide is typically dissolved in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3][11] This stock is then diluted in the appropriate cell culture medium to the final working concentrations. It is important to ensure the final DMSO concentration in the cell culture is non-toxic, generally below 0.5%.[2][3]
4. Why is peptide purity important for T-cell assays?
Peptide purity is critical because impurities from the synthesis process can lead to false-positive or inconsistent results.[12][13][14] Contaminants such as truncated peptides, by-products, or endotoxins can non-specifically activate T-cells or interfere with the assay.[1] For reliable and reproducible data, it is recommended to use peptides with a purity of >90-95%.[1]
5. How should I store the Mage A4 (230-239) peptide?
Lyophilized Mage A4 (230-239) peptide should be stored at -20°C or -80°C, protected from light.[11] After reconstitution in DMSO, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]
Experimental Protocols
Protocol 1: Peptide Titration for Optimal Concentration in an IFN-γ ELISpot Assay
This protocol outlines the steps to determine the optimal concentration of Mage A4 (230-239) peptide for stimulating IFN-γ secretion from peripheral blood mononuclear cells (PBMCs) in an ELISpot assay.
Materials:
-
Mage A4 (230-239) peptide, high purity (>95%)
-
Cryopreserved PBMCs from an HLA-A2 positive donor
-
Human IFN-γ ELISpot kit
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
-
DMSO (cell culture grade)
-
96-well PVDF membrane plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized Mage A4 peptide.
-
Reconstitute the peptide in DMSO to a stock concentration of 1 mM. Mix well by vortexing.
-
Prepare single-use aliquots and store at -80°C.
-
-
Preparation of Peptide Dilutions:
-
Thaw one aliquot of the 1 mM Mage A4 peptide stock.
-
Prepare a series of 10X working solutions by serially diluting the stock in complete RPMI medium to achieve final concentrations ranging from 0.1 µM to 50 µM when added to the cells.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and wash them in complete RPMI medium.
-
Resuspend the cells to a final concentration of 2 x 10^6 cells/mL in complete RPMI medium.
-
-
ELISpot Plate Setup:
-
Coat the 96-well PVDF plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Wash the plate and block non-specific binding.
-
-
Cell Plating and Stimulation:
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well.
-
Add 10 µL of each 10X peptide working solution to the corresponding wells in triplicate.
-
Include negative control wells (cells with medium and the highest concentration of DMSO vehicle) and positive control wells (e.g., PHA or anti-CD3 antibody).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[15]
-
-
Development and Analysis:
-
Wash the plate and add the biotinylated detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate to develop the spots.
-
Stop the reaction by washing with water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
-
Data Interpretation:
-
Calculate the mean number of spot-forming cells (SFCs) for each peptide concentration.
-
Subtract the mean SFCs of the negative control from the peptide-stimulated wells.
-
Plot the net SFCs against the peptide concentration to generate a dose-response curve. The optimal concentration is the lowest concentration that elicits a maximal or near-maximal response.
-
Protocol 2: Peptide Titration for Optimal Concentration in an Intracellular Cytokine Staining (ICS) Assay
This protocol details the optimization of Mage A4 (230-239) peptide concentration for the detection of intracellular IFN-γ in CD8+ T-cells by flow cytometry.
Materials:
-
Mage A4 (230-239) peptide, high purity (>95%)
-
Cryopreserved PBMCs from an HLA-A2 positive donor
-
Complete RPMI-1640 medium
-
DMSO
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD8, and Anti-IFN-γ antibodies conjugated to different fluorochromes
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Peptide Reconstitution and Dilution:
-
Follow steps 1 and 2 from Protocol 1 to prepare a range of 10X peptide working solutions.
-
-
Cell Preparation:
-
Thaw and wash PBMCs, resuspending them at 1-2 x 10^6 cells/mL in complete RPMI medium.
-
-
Cell Stimulation:
-
Add 1 x 10^6 cells to each tube or well of a 96-well plate.
-
Add the 10X peptide working solutions to the corresponding cells.
-
Include negative and positive controls.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.[16]
-
Add Brefeldin A and Monensin to each well to block cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
-
Staining:
-
Wash the cells and stain with a fixable viability dye.
-
Stain for surface markers (e.g., anti-CD3, anti-CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IFN-γ with a fluorochrome-conjugated antibody.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, singlet, CD3+, and CD8+ T-cells.
-
Determine the percentage of IFN-γ positive cells within the CD8+ population for each peptide concentration.
-
Plot the percentage of IFN-γ+ CD8+ T-cells against the peptide concentration to identify the optimal concentration.
-
Visualizations
Caption: Workflow for Mage A4 peptide concentration optimization.
Caption: Mage A4 peptide recognition and T-cell activation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. researchgate.net [researchgate.net]
- 7. A MAGE-A4 peptide presented by HLA-A2 is recognized by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAGE-A3 and MAGE-A4 specific CD4+ T cells in head and neck cancer patients: detection of naturally acquired responses and identification of new epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proimmune.com [proimmune.com]
- 12. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular Cytokine Staining Protocol [anilocus.com]
Best practices for Mage A4 (230-239) peptide stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the stability and long-term storage of the Mage A4 (230-239) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized Mage A4 (230-239) peptide?
For long-term stability, lyophilized Mage A4 (230-239) peptide should be stored at -20°C or, preferably, at -80°C.[1][2] When stored at -80°C, the peptide is reported to be stable for at least one year.[3] To prevent degradation from moisture and light, it is crucial to store the peptide in a tightly sealed vial in a dry, dark environment.[1][2]
Q2: Can I store the lyophilized peptide at room temperature?
While not recommended for long periods, lyophilized peptides can be stable at room temperature for short durations, such as during shipping.[4][5] Some studies on multi-peptide vaccines have shown that many lyophilized peptides can be stable at room temperature for up to three months.[1] However, for optimal stability and to minimize any potential degradation, it is best to transfer the peptide to -20°C or -80°C storage upon receipt.[4]
Q3: What is the best practice for handling the lyophilized peptide upon receipt?
Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents the condensation of atmospheric moisture onto the peptide, which can significantly decrease its long-term stability. Once at room temperature, weigh out the desired amount quickly and tightly reseal the vial.
Q4: My Mage A4 (230-239) peptide is supplied in DMSO. How should I store it?
If the peptide is supplied as a solution in DMSO, it should be stored at -80°C.[3] It is critical to aliquot the solution into single-use volumes upon the first thaw to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[3]
Q5: How should I reconstitute the lyophilized Mage A4 (230-239) peptide?
The choice of solvent for reconstitution depends on the peptide's properties. For many peptides, sterile, high-purity water or a buffer at pH 5-6 is suitable. Bacteriostatic water is also a common choice for reconstitution.[6] To reconstitute, add the appropriate solvent to the vial and gently swirl to dissolve the peptide.[7] Avoid vigorous shaking, as this can cause aggregation or degradation.
Q6: What is the stability of the Mage A4 (230-239) peptide in solution?
The shelf-life of peptides in solution is very limited compared to their lyophilized form.[3] It is strongly recommended to use reconstituted peptide solutions as soon as possible. If short-term storage is necessary, store the solution at 2-8°C for no more than a few days. For longer-term storage of the solution, it is advisable to aliquot the reconstituted peptide into single-use vials and freeze them at -20°C or -80°C. However, be aware that freeze-thaw cycles should be avoided.[3]
Troubleshooting Guides
Issue 1: Low Peptide Yield or Difficulty Dissolving After Reconstitution
-
Question: I've reconstituted the Mage A4 (230-239) peptide, but the concentration seems lower than expected, or it's not fully dissolving. What could be the cause?
-
Answer:
-
Improper Handling of Lyophilized Powder: The peptide may have absorbed moisture if the vial was opened before it reached room temperature. This can lead to inaccurate weighing and a lower effective peptide concentration. Always allow the vial to warm to room temperature in a desiccator before opening.
-
Incorrect Solvent: The Mage A4 (230-239) peptide's solubility may be poor in the chosen solvent. If the peptide is not dissolving in water, you can try adding a small amount of a solubilizing agent like acetic acid or using a different solvent system.
-
Peptide Adsorption: Peptides can adsorb to the surface of vials. Ensure you are using low-protein-binding tubes for storage and reconstitution.
-
Incomplete Dissolution: Some peptides may take longer to dissolve. After adding the solvent, allow the vial to sit at room temperature for a few minutes with occasional gentle swirling. Sonication in a water bath for a short period can also aid in dissolving stubborn particles, but avoid excessive heating.
-
Issue 2: Suspected Peptide Degradation
-
Question: I'm concerned that my Mage A4 (230-239) peptide may have degraded. How can I check for this?
-
Answer:
-
Visual Inspection: Check the reconstituted solution for any discoloration or precipitation, which could indicate degradation or aggregation.
-
Analytical Methods: The most reliable way to assess peptide integrity is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[8] A stability-indicating HPLC method can separate the intact peptide from its degradation products. A decrease in the area of the main peptide peak and the appearance of new peaks over time would suggest degradation.
-
Functional Assay: If you are using the peptide for T-cell stimulation, a decrease in its biological activity (e.g., reduced T-cell activation) compared to a freshly prepared standard could indicate degradation.[8]
-
Issue 3: Inconsistent Experimental Results
-
Question: I'm seeing variability in my experimental results when using the Mage A4 (230-239) peptide. What could be the cause?
-
Answer:
-
Repeated Freeze-Thaw Cycles: Aliquoting the peptide stock (both lyophilized powder and reconstituted solution) is critical to avoid degradation caused by repeated freezing and thawing.[3]
-
Improper Storage of Reconstituted Peptide: Storing the peptide in solution for extended periods, even at 4°C, can lead to degradation. Prepare fresh solutions for your experiments whenever possible or use properly stored frozen aliquots.
-
Contamination: Ensure that you are using sterile techniques during reconstitution and handling to prevent microbial contamination, which can degrade the peptide.
-
Inconsistent Reconstitution: Variations in the reconstitution process can lead to inconsistent results. It is important to have a standardized and validated protocol for peptide reconstitution in your lab.
-
Quantitative Data Summary
The following table summarizes the available stability data for the Mage A4 (230-239) peptide.
| Form | Storage Temperature | Duration | Stability | Source |
| Lyophilized | -80°C | At least 1 year | Stable | [3] |
| Lyophilized | -20°C | Long-term | Recommended | [1][2] |
| Lyophilized | Room Temperature | Short-term (weeks) | Generally stable, but not recommended for long-term storage | [4][5] |
| In Solution (DMSO) | -80°C | Long-term | Recommended with aliquoting | [3] |
| In Solution (Aqueous) | 2-8°C | Short-term (days) | Limited stability | |
| In Solution (Aqueous) | -20°C / -80°C | Long-term | Recommended with aliquoting, avoid freeze-thaw |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of Lyophilized Mage A4 (230-239) Peptide
-
Equilibration: Allow the sealed vial of lyophilized peptide to warm to room temperature in a desiccator for at least 30 minutes.
-
Solvent Preparation: Prepare the desired sterile solvent (e.g., sterile water, PBS, or a buffer with pH 5-6).
-
Reconstitution: Under sterile conditions, add the calculated volume of the solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently swirl the vial to dissolve the peptide. If necessary, let the vial sit at room temperature for 10-15 minutes. Avoid vigorous shaking.
-
Aliquoting and Storage: If the entire stock solution will not be used immediately, aliquot it into single-use, low-protein-binding vials. Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Assessing Peptide Stability by HPLC-MS
This is a generalized workflow. Specific parameters such as the column, mobile phases, and gradient will need to be optimized for the Mage A4 (230-239) peptide.
-
Sample Preparation:
-
Prepare a stock solution of the Mage A4 (230-239) peptide at a known concentration.
-
Aliquot the stock solution and store it under the conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
-
-
HPLC Analysis:
-
Inject the peptide sample onto a suitable reversed-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Monitor the elution of the peptide using a UV detector, typically at 214 nm and 280 nm.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC system to a mass spectrometer to confirm the identity of the main peptide peak and any degradation products by comparing their mass-to-charge ratios with the theoretical values.
-
-
Data Analysis:
-
Quantify the peak area of the intact Mage A4 (230-239) peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the initial time point (t=0).
-
Identify and characterize any new peaks that appear, as these may represent degradation products or aggregates.
-
Visualizations
Caption: Recommended workflow for handling Mage A4 (230-239) peptide.
Caption: General workflow for peptide stability testing.
References
- 1. d-nb.info [d-nb.info]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. T Cell Receptors for Gene Transfer in Adoptive T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 7. US7311914B2 - MAGE-A4 antigenic peptides and uses thereof - Google Patents [patents.google.com]
- 8. MAGE-A4 230–239 (HLA-A*02:01) | 1 mg | EP11343_1 [peptides.de]
MAGE-A4 (230-239) Peptide Immunogenicity Enhancement: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the immunogenicity of the MAGE-A4 (230-239) peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My in vitro T-cell stimulation with the MAGE-A4 (230-239) peptide shows a weak response. What are the potential causes and solutions?
A1: A weak T-cell response to the MAGE-A4 (230-239) peptide can stem from several factors. Firstly, the intrinsic immunogenicity of short peptides can be low. Consider using a multi-epitope long peptide that incorporates both CD8+ (killer) and CD4+ (helper) T-cell epitopes. For instance, a "helper/killer-hybrid epitope long peptide" (H/K-HELP) has been shown to induce both Th1 and Tc1 immune responses[1][2]. Another strategy is to use potent adjuvants to boost the immune response.
Q2: What adjuvants are recommended for use with MAGE-A4 peptides?
A2: Toll-like receptor (TLR) agonists are a promising class of adjuvants. R848 (Resiquimod), a TLR7/8 agonist, has demonstrated the ability to promote robust adaptive immune responses when combined with MAGE-A4 long peptides, leading to impressive anti-tumor effects in animal models[3][4]. R848 promotes the secretion of Th1-polarizing cytokines such as IFN-γ, IL-12, and TNF-α[5]. Other adjuvants used in clinical trials with a long MAGE-A4 peptide include OK-432 and Montanide ISA-51[2].
Q3: I'm observing issues with MAGE-A4 (230-239) peptide solubility. How can this be addressed?
A3: The MAGE-A4 (230-239) peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt, which generally enhances its solubility in aqueous solutions[6]. If you are still experiencing solubility issues, ensure you are using an appropriate sterile diluent, such as saline, for your experimental concentrations. For most in vitro assays, residual TFA levels are not expected to interfere[6].
Q4: What are the advantages of using dendritic cells (DCs) pulsed with the MAGE-A4 (230-239) peptide?
A4: Dendritic cells are potent antigen-presenting cells (APCs) that can effectively initiate a primary immune response. Using DCs pulsed with the MAGE-A4 (230-239) peptide can lead to superior induction of immune-mediated responses compared to using the peptide with an adjuvant alone[7]. This approach is a cornerstone of some cancer vaccine strategies, where autologous DCs are loaded with the peptide and re-infused into the patient to stimulate a robust anti-tumor T-cell response.
Q5: How can I enhance the anti-tumor activity of T-cells recognizing the MAGE-A4 (230-239) peptide?
A5: Adoptive T-cell therapy using T-cell receptor (TCR)-engineered T-cells is a powerful strategy. This involves genetically modifying a patient's own T-cells to express a high-avidity TCR that recognizes the MAGE-A4 (230-239) peptide presented by HLA-A*02:01[8]. This approach has shown promising results in clinical trials for various solid tumors expressing MAGE-A4[9][10][11].
Troubleshooting Guides
Issue 1: Low IFN-γ Secretion in ELISpot or ELISA Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Titrate the MAGE-A4 (230-239) peptide concentration. A typical starting concentration for in vitro stimulation is 1 µM. |
| Insufficient Co-stimulation | Ensure your antigen-presenting cells (e.g., dendritic cells, T2 cells) are healthy and express adequate levels of co-stimulatory molecules. |
| Inadequate Adjuvant Activity | If using a peptide vaccine formulation, consider a more potent adjuvant like the TLR7/8 agonist R848. |
| Low Precursor Frequency of Specific T-cells | Increase the number of peripheral blood mononuclear cells (PBMCs) per well in your assay. Consider in vitro expansion of antigen-specific T-cells prior to the assay. |
| T-cell Exhaustion | Avoid prolonged in vitro culture of T-cells before performing the assay. Cytotoxicity assays should be performed as soon as possible to prevent T-cell exhaustion[12]. |
Issue 2: Poor In Vivo Anti-Tumor Efficacy in Mouse Models
| Potential Cause | Troubleshooting Step |
| Weak Immunogenicity of the Vaccine Formulation | Combine a long MAGE-A4 peptide with a potent adjuvant like R848. A typical dose for R848 in mice is 10-100 µg per mouse[5]. |
| Inappropriate Route of Immunization | The route of administration can influence the T-cell response. Subcutaneous injection is commonly used for peptide-adjuvant formulations. |
| HLA Mismatch | Ensure your mouse model expresses the appropriate human leukocyte antigen (HLA) restriction element for the MAGE-A4 (230-239) peptide, which is typically HLA-A*02:01. |
| Tumor Escape Mechanisms | The tumor may have downregulated MAGE-A4 or HLA expression. Analyze tumor tissue to confirm target antigen and HLA presentation. |
Quantitative Data Summary
Table 1: Immunogenicity of Different MAGE-A4 Long Peptides in Healthy Donors
| Peptide | Sequence | T-cell Response Rate (% of Donors) |
| MLP-1 | MAGE-A4102-130 | 36% (9/25) |
| MLP-2 | MAGE-A4134-160 | 56% (14/25) |
| MLP-3 | MAGE-A4274-306 | 44% (11/25) |
| Data adapted from a study on the immunogenicity of MAGE-A4 long peptides in 25 healthy individuals, as measured by IFN-γ production[3]. |
Table 2: Cytokine Production by CD4+ T-cells in a Patient Vaccinated with MAGE-A4-H/K-HELP
| Vaccination Stage | IFN-γ Production (pg/mL) |
| Pre-vaccination | Not significant |
| Post-vaccination (1 mg peptide) | Significantly increased |
| Post-vaccination (10 mg peptide) | ~10-fold increase from 1 mg dose |
| Qualitative summary of data from a clinical trial of a MAGE-A4 long peptide vaccine[1]. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Stimulation for Intracellular Cytokine Staining
-
Cell Preparation: Thaw and culture MAGE-A4 TCR-T cells and untransduced T-cells for 24 hours.
-
Peptide Pulsing: Pulse T2 cells (which express HLA-A*02:01) with 1 µM of MAGE-A4 (230-239) peptide for 2 hours at 37°C. Use an irrelevant peptide as a negative control.
-
Co-culture: Co-culture 5 x 105 T-cells with 1 x 105 peptide-pulsed T2 cells in a 24-well plate.
-
Incubation: Incubate the co-culture for 6 hours at 37°C and 5% CO2.
-
Staining: Stain the cells with a surface marker antibody (e.g., anti-CD8) followed by intracellular staining for IFN-γ.
-
Analysis: Analyze the cells by flow cytometry to determine the percentage of IFN-γ positive T-cells.
Protocol 2: Dendritic Cell (DC) Pulsing with MAGE-A4 Peptide
-
DC Generation: Generate immature DCs from peripheral blood mononuclear cells (PBMCs) by culturing with GM-CSF and IL-4 for 5-7 days.
-
Peptide Loading: On the day of pulsing, wash the immature DCs and resuspend them in serum-free media. Add the MAGE-A4 (230-239) peptide at a concentration of 10-50 µg/mL.
-
Incubation: Incubate the DCs with the peptide for 2-4 hours at 37°C and 5% CO2.
-
Maturation (Optional but Recommended): Add a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) and incubate for an additional 18-24 hours.
-
Washing: Wash the peptide-pulsed, mature DCs three times with sterile PBS to remove any unbound peptide.
-
Application: The peptide-pulsed DCs are now ready for use in T-cell stimulation assays or for in vivo vaccination.
Visualizations
Caption: Experimental workflow for assessing MAGE-A4 peptide immunogenicity.
Caption: Simplified signaling pathway of the TLR7/8 agonist R848.
References
- 1. First clinical trial of cancer vaccine therapy with artificially synthesized helper/ killer‐hybrid epitope long peptide of MAGE‐A4 cancer antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First clinical trial of cancer vaccine therapy with artificially synthesized helper/ killer-hybrid epitope long peptide of MAGE-A4 cancer antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of MAGE-A4 long peptide as a universal immunoprevention cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of MAGE-A4 long peptide as a universal immunoprevention cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MAGE-A4 peptide [novoprolabs.com]
- 7. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Identifying MAGE-A4-positive tumors for TCR T cell therapies in HLA-A∗02-eligible patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
Addressing Mage A4 (230-239) peptide solubility and formulation issues
Welcome to the technical support center for the MAGE-A4 (230-239) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, formulation, and handling of this peptide for experimental use, such as in T-cell assays.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the MAGE-A4 (230-239) peptide?
A1: The MAGE-A4 (230-239) peptide is a specific 10-amino acid sequence, GVYDGREHTV, derived from the human Melanoma-Associated Antigen 4 (MAGE-A4) protein.[1][3][4] It is a well-characterized immunogenic epitope presented by HLA-A*02 molecules on the surface of tumor cells.[5][6] This peptide is widely used in cancer research and immunotherapy development to stimulate and detect MAGE-A4-specific cytotoxic T lymphocytes (CTLs).[2][3][5]
Q2: What are the primary physicochemical properties of this peptide?
A2: The properties of the MAGE-A4 (230-239) peptide are detailed below. Understanding these properties is crucial for predicting its solubility and stability.
| Property | Value | Source |
| Sequence | GVYDGREHTV | [1][3][4] |
| Molecular Formula | C48H75N13O16 | Calculated |
| Average Molecular Weight | 1086.2 g/mol | Calculated |
| Purity | Typically >90% (via HPLC/MS) | [1] |
| Appearance | Lyophilized (freeze-dried) white powder | [1][4] |
| Counterion | Trifluoroacetate (TFA) is common | [1] |
| Net Charge at pH 7 | 0 (Neutral) | Calculated |
| Hydrophobicity | Considered hydrophobic due to the presence of Valine (V), Glycine (G), and Tyrosine (Y). | [7][8] |
Q3: Why is this peptide difficult to dissolve?
A3: The solubility challenges with the MAGE-A4 (230-239) peptide stem from its amino acid composition. It has a high proportion of hydrophobic residues and a neutral net charge at physiological pH, which limits its solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[7][8][9] Peptides with these characteristics often aggregate in aqueous media.[10]
Q4: What is the recommended solvent for initial reconstitution?
A4: For highly hydrophobic and neutral peptides, the recommended initial solvent is a small amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO).[7][10][11][12] Once the peptide is fully dissolved in DMSO, this stock solution can be slowly diluted with an aqueous buffer (e.g., PBS) to the final working concentration.[11]
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[11] However, primary cells are more sensitive, and the DMSO concentration should ideally be kept below 0.1%.[11] It is always recommended to perform a dose-response curve to determine the tolerance of your specific cells to DMSO.[11]
Troubleshooting Guides
This section addresses common problems encountered during the handling and formulation of the MAGE-A4 (230-239) peptide.
Issue 1: Peptide won't dissolve or solution is cloudy.
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Solvent | The peptide is hydrophobic and neutral. Use a small volume (e.g., 30-50 µL) of 100% DMSO to create a concentrated stock solution first.[11] | DMSO is a powerful organic solvent that can effectively break up hydrophobic interactions between peptide molecules.[8][10] |
| Premature Dilution | Ensure the peptide is completely dissolved in the initial organic solvent before adding any aqueous buffer.[7] | Adding aqueous solution too early to an incompletely dissolved peptide can cause it to precipitate immediately. |
| Low Temperature | Before opening, allow the lyophilized peptide vial to equilibrate to room temperature.[10][12] | This prevents condensation of atmospheric moisture into the vial, which can hinder dissolution and degrade the peptide. |
| Insufficient Agitation | After adding the solvent, gently swirl or vortex the vial. If particles remain, sonication can be used to aid dissolution.[11][13] | Gentle mechanical agitation helps to break apart the lyophilized pellet and disperse the peptide in the solvent. Sonication provides higher energy to break up stubborn aggregates. |
Issue 2: Poor T-cell stimulation or inconsistent assay results.
| Potential Cause | Troubleshooting Step | Explanation |
| Peptide Degradation | Store lyophilized peptide at -20°C or -80°C.[10] Once reconstituted, aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[3][9][14] | Repeated freezing and thawing can shear the peptide, leading to loss of biological activity. |
| Inaccurate Concentration | Do not add solvent directly onto the lyophilized powder. Instead, dispense the solvent slowly down the inner wall of the vial.[10] Centrifuge the vial briefly before opening to ensure all powder is at the bottom.[12] | This ensures that no lyophilized material is lost on the cap or threads of the vial, leading to an accurate final concentration. |
| Peptide Precipitation | When diluting the DMSO stock, add it dropwise to the stirring aqueous buffer.[11] If turbidity appears, you have exceeded the solubility limit at that concentration. | Slow, dropwise addition to a vortexing or stirring buffer allows for rapid dispersion and prevents localized high concentrations of peptide that can cause precipitation. |
| Solvent Cytotoxicity | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is non-toxic (typically <0.5%).[11] Run a solvent-only control in your assay. | High concentrations of organic solvents can be toxic to cells, leading to poor responses regardless of peptide activity. |
Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Reconstitution of MAGE-A4 (230-239) to a 1 mM Stock Solution
This protocol describes how to create a 1 mM stock solution from 1 mg of lyophilized peptide.
Materials:
-
Vial containing 1 mg of lyophilized MAGE-A4 (230-239) peptide (MW = 1086.2 g/mol )
-
High-purity Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water or PBS
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: Remove the peptide vial from -20°C or -80°C storage and place it on the bench for at least 15-20 minutes to allow it to equilibrate to room temperature before opening.[10][12]
-
Centrifugation: Briefly centrifuge the vial to ensure the entire lyophilized pellet is collected at the bottom.[12]
-
Initial Solubilization:
-
Calculate the volume of DMSO needed for a concentrated stock. For a 1 mM stock from 1 mg of peptide:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 1086.2 g/mol ) / 0.001 mol/L * 1,000,000 = 920.6 µL
-
-
Carefully add 920.6 µL of 100% DMSO to the vial. Dispense the solvent slowly down the side of the vial to avoid disturbing the pellet.[10]
-
-
Dissolution: Gently swirl the vial until the peptide is completely dissolved. The solution should be clear and free of any visible particulates. If needed, sonicate the vial in a water bath for 5-10 minutes.[13]
-
Aliquoting and Storage:
Workflow for Peptide Reconstitution and Use
Signaling Pathway Context
The MAGE-A4 (230-239) peptide is presented to CD8+ cytotoxic T-cells via the MHC Class I pathway. Understanding this pathway is essential for designing and interpreting T-cell stimulation assays.
MHC Class I Antigen Presentation Pathway
Endogenously synthesized proteins, such as the MAGE-A4 protein in a tumor cell, are degraded into small peptides by the proteasome in the cytoplasm.[15][16][17] These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[15][16] In the ER, the peptide is loaded onto a newly synthesized MHC Class I molecule.[15][16] This stable peptide-MHC complex is then transported to the cell surface, where it can be recognized by the T-cell receptor (TCR) on a CD8+ T-cell, initiating an immune response.[18][19]
References
- 1. jpt.com [jpt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. MAGE - A4 Antigen (230 - 239), human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. EP3714941A1 - Mage-a4 tcrs - Google Patents [patents.google.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. lifetein.com [lifetein.com]
- 12. health-sector-reform.org [health-sector-reform.org]
- 13. uk-peptides.com [uk-peptides.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. MHC class I - Wikipedia [en.wikipedia.org]
- 19. immunology.org [immunology.org]
Identifying and mitigating T-cell exhaustion markers in Mage A4 (230-239) cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mage A4 (230-239) specific T-cell cultures. Our goal is to help you identify and mitigate T-cell exhaustion to ensure the optimal performance of your T-cell populations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary markers of T-cell exhaustion I should be looking for in my Mage A4 (230-239) T-cell cultures?
A1: T-cell exhaustion is a state of T-cell dysfunction characterized by the progressive loss of effector functions. Key inhibitory receptors that are upregulated on exhausted T-cells include PD-1 (Programmed Cell Death Protein 1), TIM-3 (T-cell Immunoglobulin and Mucin-domain containing-3), and LAG-3 (Lymphocyte-Activation Gene 3)[1][2]. It is crucial to monitor the co-expression of these markers, as the level of exhaustion often correlates with the number of co-expressed inhibitory receptors.
Q2: At what point during in vitro culture should I start monitoring for exhaustion markers?
A2: Monitoring for exhaustion markers should begin after the initial activation and expansion phase, typically around day 7-9 of culture, and be continued at regular intervals, especially after re-stimulation[1]. Continuous or repeated antigen stimulation is a primary driver of T-cell exhaustion in vitro[3][4].
Q3: Can T-cell exhaustion be reversed in my Mage A4 (230-239) cultures?
A3: While terminally exhausted T-cells are difficult to recover, early-stage exhaustion can be partially reversed. Strategies include providing a rest period from antigen stimulation and using checkpoint inhibitors that block the signaling pathways of inhibitory receptors like PD-1, TIM-3, and LAG-3[3].
Q4: What is the expected cytokine profile of healthy versus exhausted Mage A4 (230-239) specific T-cells?
A4: Healthy, functional Mage A4-specific T-cells should produce high levels of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) upon antigen-specific stimulation. In contrast, exhausted T-cells exhibit a significant reduction in the production of these cytokines[5].
Troubleshooting Guides
Issue 1: High Expression of Exhaustion Markers (PD-1, TIM-3, LAG-3) Detected by Flow Cytometry
Possible Causes and Solutions:
| Cause | Recommended Action |
| Prolonged/Repeated Antigen Stimulation: Continuous exposure to the Mage A4 (230-239) peptide can drive T-cell exhaustion.[3][4] | Implement rest periods: After initial stimulation and expansion, culture the T-cells in the absence of the peptide for a period (e.g., 2-3 days) before re-stimulation. This can help restore T-cell functionality. |
| Suboptimal Cytokine Support: Inadequate cytokine signaling can contribute to T-cell dysfunction. | Optimize cytokine cocktail: Ensure the culture medium is supplemented with appropriate cytokines to maintain T-cell viability and function. Common cytokines include IL-2, IL-7, and IL-15. The combination of IL-7 and IL-15 has been shown to promote the development of memory T-cell subsets with better persistence. |
| High Peptide Concentration: An excessive concentration of the Mage A4 (230-239) peptide may lead to overstimulation and subsequent exhaustion. | Titrate peptide concentration: Perform a dose-response experiment to determine the optimal peptide concentration that induces a robust T-cell response without causing excessive exhaustion. |
Issue 2: Poor Cytotoxicity and Low Cytokine Secretion Upon Antigen Re-stimulation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Terminal T-cell Exhaustion: The T-cells may have reached a state of terminal exhaustion from which they cannot be easily rescued. | Characterize exhaustion state: Analyze the co-expression of multiple inhibitory receptors (e.g., PD-1, TIM-3, LAG-3, CTLA-4, TIGIT) to determine the depth of the exhausted state.[2] Consider starting a new culture with fresh or less-passaged T-cells. |
| Nutrient Depletion/Metabolic Stress: Exhausted T-cells often have altered metabolic profiles. | Optimize culture medium: Ensure the culture medium is rich in essential nutrients and metabolites. Consider specialized T-cell culture media formulations. |
| Activation-Induced Cell Death (AICD): Repeated stimulation can lead to AICD, reducing the number of functional effector cells. | Modulate stimulation strength: As mentioned previously, optimizing peptide concentration and providing rest periods can mitigate AICD. |
Experimental Protocols
Protocol 1: Flow Cytometry for T-cell Exhaustion Markers
This protocol provides a general framework for staining T-cells with a panel of antibodies to identify exhaustion markers.
Materials:
-
T-cell culture
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table below)
-
Live/Dead stain (e.g., Zombie Aqua™ Fixable Viability Kit)
-
Flow cytometer
Recommended Flow Cytometry Panel:
| Marker | Fluorochrome | Purpose |
| CD3 | PE-Cy7 | T-cell lineage marker |
| CD8 | APC-H7 | Cytotoxic T-cell marker |
| CD4 | BV605 | Helper T-cell marker |
| PD-1 (CD279) | BV421 | Exhaustion marker |
| TIM-3 (CD366) | PE | Exhaustion marker |
| LAG-3 (CD223) | APC | Exhaustion marker |
| Live/Dead | Zombie Aqua | Viability marker |
Procedure:
-
Harvest T-cells from culture and wash with PBS.
-
Resuspend cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Add Live/Dead stain according to the manufacturer's instructions and incubate in the dark.
-
Wash the cells with FACS buffer.
-
Perform Fc block by incubating the cells with an Fc blocking reagent.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Protocol 2: In Vitro T-cell Restimulation and Cytokine Analysis
This protocol is for assessing the functional capacity of Mage A4 (230-239) specific T-cells by measuring cytokine production upon re-stimulation.
Materials:
-
T-cell culture
-
Mage A4 (230-239) peptide
-
Antigen-presenting cells (APCs) (e.g., T2 cells or autologous dendritic cells)
-
T-cell culture medium
-
Brefeldin A and Monensin
-
Intracellular cytokine staining antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Harvest T-cells and APCs.
-
Pulse APCs with the Mage A4 (230-239) peptide at the desired concentration.
-
Co-culture the T-cells with the peptide-pulsed APCs at an appropriate effector-to-target ratio (e.g., 10:1).
-
Include a negative control (T-cells with unpulsed APCs) and a positive control (e.g., stimulation with PMA/Ionomycin).
-
After 1-2 hours of co-culture, add Brefeldin A and Monensin to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
Harvest the cells and perform surface staining for CD3 and CD8 as described in Protocol 1.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Perform intracellular staining for IFN-γ and TNF-α.
-
Wash the cells and acquire data on a flow cytometer.
Visualizations
References
- 1. Exhaustion T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Optimizing T Cell Functionality : Tips to Prevent Exhau... [allegrowbiotech.com]
- 4. Rapid in vitro generation of bona fide exhausted CD8+ T cells is accompanied by Tcf7 promotor methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Palette of Cytokines to Measure Anti-Tumor Efficacy of T Cell-Based Therapeutics [mdpi.com]
Minimizing non-specific binding in Mage A4 (230-239) ELISpot assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and other common issues encountered in MAGE A4 (230-239) ELISpot assays.
Troubleshooting Guide: Minimizing Non-Specific Binding
High background and non-specific spots can obscure genuine results in an ELISpot assay. The following table outlines common causes and recommended solutions to mitigate these issues.
| Problem | Potential Cause | Recommended Solution | Citation |
| High Background Staining | Inadequate washing | Increase the number and vigor of wash steps. Ensure to wash both the top and bottom of the PVDF membrane after removing the underdrain. | [1][2][3][4] |
| Non-specific antibody binding | Select serum for cell culture with low background staining. Heat-inactivate serum to reduce non-specific stimulation. Optimize concentrations of capture and detection antibodies. | [1][2] | |
| Contaminated reagents or cell culture | Use sterile technique and filter reagents if necessary. Avoid using solutions that appear turbid or show signs of microbial growth. | [1][2] | |
| Over-development of the plate | Reduce the incubation time with the substrate solution. Monitor spot development under a microscope to stop the reaction at the optimal time. | [1][2][5] | |
| Improper plate drying | Allow the plate to dry completely in the dark before reading. Drying overnight at 4°C can enhance the contrast between spots and the background. | [4][6][7] | |
| High cell density | Optimize the number of cells per well; too many cells can lead to a high background. | [1][2][4] | |
| False Positive Spots | Spontaneous cytokine secretion | Rest cells for a period after thawing before adding them to the ELISpot plate. Ensure the cell culture medium and serum are not stimulating the cells. | [1][8] |
| Contamination with microbes or mitogens | Maintain aseptic technique throughout the protocol. Test all reagents for potential contaminants that could non-specifically activate T cells. | ||
| Heterophilic antibodies in serum | Use serum-free media if possible, or screen different serum batches for low background. | [1] | |
| Poorly Defined or "Fuzzy" Spots | Improper plate pre-treatment | Ensure the PVDF membrane is adequately pre-wetted with ethanol (B145695) (typically 35% or 70%) and then thoroughly washed with PBS to remove all residual ethanol. | [2][4][9] |
| Plate movement during incubation | Avoid moving or disturbing the incubator and plates during the cell incubation period to prevent spot distortion. | [1][2][7] | |
| Suboptimal capture antibody concentration | Use the recommended concentration of the capture antibody for coating. Diluting the capture antibody too much can result in fuzzy spots. | [9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of MAGE A4 (230-239) peptide to use for T-cell stimulation in an ELISpot assay?
A1: The optimal concentration of the MAGE A4 (230-239) peptide should be determined experimentally through a dose-titration experiment. However, concentrations in the range of 1 to 10 µg/mL are commonly used for stimulating antigen-specific T cells in ELISpot assays.[10][11] For highly sensitive affinity-enhanced TCR-transduced T cells, concentrations can be much lower.[12]
Q2: How can I be sure that the spots I'm seeing are specific to the MAGE A4 (230-239) peptide?
A2: To ensure specificity, it is crucial to include proper controls in your experiment. These should include:
-
Negative Control: Cells cultured without the MAGE A4 (230-239) peptide to determine the background level of spontaneous cytokine secretion.
-
Positive Control: Cells stimulated with a mitogen (e.g., PHA) or a control peptide pool known to elicit a response (e.g., CEF peptide pool for CMV, EBV, and influenza) to confirm cell viability and functionality.[10]
-
Irrelevant Peptide Control: Cells stimulated with an HLA-matched peptide that is irrelevant to your experimental system to control for non-specific activation.
Q3: My negative control wells (no peptide) have a high number of spots. What could be the cause?
A3: High background in negative control wells can be due to several factors:
-
Recent in vivo activation of T cells: The donor may have an active immune response causing spontaneous cytokine secretion.[8]
-
Contamination: Reagents or cell culture media could be contaminated with substances that activate T cells.[1]
-
Serum components: The serum used in your culture medium may contain factors that stimulate your cells. It's recommended to heat-inactivate the serum or test different batches for the lowest background.[8]
-
Cell handling: Excessive manipulation or harsh treatment of cells during preparation can lead to non-specific activation.
Q4: The spots in my positive control wells are very large and confluent. What should I do?
A4: Confluent spots are typically a result of over-stimulation or too many responding cells.[2] To address this:
-
Decrease the concentration of the stimulus (e.g., mitogen or peptide). [2]
-
Reduce the incubation time. [2]
Experimental Protocols
Standard ELISpot Protocol Workflow
This protocol provides a general framework. Specific timings, concentrations, and reagents should be optimized for your particular experimental setup.
-
Plate Pre-treatment and Coating:
-
Blocking:
-
Cell Incubation:
-
Wash the plate to remove the blocking buffer.[15]
-
Prepare your cell suspension (e.g., PBMCs) and add the appropriate number of cells to each well.
-
Add the MAGE A4 (230-239) peptide or control stimuli to the respective wells.
-
Incubate the plate at 37°C with 5% CO2 for the optimal stimulation period (typically 18-24 hours).[10][15]
-
-
Detection:
-
Wash the plate to remove the cells. A wash buffer containing a mild detergent like Tween-20 can aid in cell removal.[15]
-
Add the biotinylated detection antibody and incubate at room temperature.[9]
-
Wash the plate to remove unbound detection antibody.
-
Add an enzyme conjugate (e.g., streptavidin-HRP or streptavidin-ALP) and incubate at room temperature.[5]
-
-
Spot Development:
T-Cell Activation Signaling Pathway
The ELISpot assay for MAGE A4 (230-239) measures the cytokine secretion from activated T cells. The activation process is initiated by the recognition of the MAGE A4 peptide presented by an antigen-presenting cell (APC) to the T-cell receptor (TCR).
Caption: T-cell activation by the MAGE A4 peptide.
ELISpot Troubleshooting Workflow
This diagram illustrates a logical approach to troubleshooting common ELISpot assay problems, particularly high background.
Caption: A logical workflow for troubleshooting ELISpot assays.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Directions for washing ELISPOT and FluoroSpot plates | U-CyTech [ucytech.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. ELISpot Troubleshooting [elisa-antibody.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 9. mabtech.com [mabtech.com]
- 10. stemcell.com [stemcell.com]
- 11. Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. protocols.io [protocols.io]
Technical Support Center: Optimizing Electorporation for MAGE-A4 TCR mRNA Transfection
Welcome to the technical support center for optimizing electroporation parameters for Mage A4 TCR mRNA transfection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high-efficiency transfection of T-cells with MAGE-A4 TCR mRNA while maintaining optimal cell viability.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for successful T-cell electroporation?
A1: The key parameters to optimize are voltage, pulse duration, and the waveform (square wave vs. exponential decay).[1] Finding the right balance between these will maximize transfection efficiency while minimizing cell death.[1] Additionally, the composition of the electroporation buffer and the concentration of mRNA are crucial factors.
Q2: What kind of transfection efficiencies and cell viability can I expect with mRNA electroporation in primary T-cells?
A2: With optimized protocols, it is possible to achieve high transfection efficiencies, often exceeding 80% or even 90%, with cell viability remaining above 80%.[2][3] For instance, one study reported 93% GFP expression with 82% viability in stimulated human T-cells using a voltage of 400 V and a pulse time of 500 μs.[2] Another study achieved over 81% transfection efficiency with greater than 91% viability in CD8+ T-cells using a single 200 V square wave pulse for 2 ms (B15284909).[3]
Q3: Should I use stimulated or unstimulated T-cells for electroporation?
A3: Stimulated T-cells generally show high transfection efficiency.[2] However, unstimulated T-cells can also be efficiently transfected, although they may require different electroporation settings, such as higher voltage, due to their smaller size.[4] For example, unstimulated T-cells have been successfully electroporated at 2200 V with a 20 ms pulse, achieving about 95% efficiency.[4][5]
Q4: What is the difference between square wave and exponential decay pulses?
A4: Square wave pulses deliver a relatively low voltage over a specific duration, offering precise control over the pulse length.[1] Exponential decay pulses, on the other hand, typically use a high initial voltage that declines over time, influenced by the capacitance and resistance of the sample.[1] Square wave pulses are commonly used for mRNA transfection in T-cells.[1][3]
Q5: How does the MAGE-A4 TCR signal within the T-cell after expression?
A5: The MAGE-A4 TCR, upon recognizing the MAGE-A4 peptide presented by an HLA-A2 molecule on a target cell, initiates a signaling cascade through the CD3 complex. This leads to T-cell activation, cytokine release, and target cell lysis.[6] For sustained anti-tumor activity, co-stimulatory signaling, for example through 4-1BB or CD28, is often necessary to augment long-term cytotoxicity and T-cell proliferation.[6] Some MAGE-A4 TCRs are designed to be CD8 co-receptor independent, allowing them to function in both CD4 and CD8 T-cells.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Transfection Efficiency | Suboptimal electrical parameters. | Titrate voltage and pulse duration. Start with a lower voltage and gradually increase. |
| Low-quality or low-concentration mRNA. | Ensure mRNA is high quality, intact, and at an optimal concentration (e.g., 2-10 µg per TCR chain for 1-5 million cells).[8] | |
| Inappropriate electroporation buffer. | Use a buffer specifically designed for T-cell electroporation, or optimize your own. Consider buffers containing MgCl2 or KCl.[9] | |
| High cell density. | Optimize the number of cells per electroporation. A common range is 1.0 to 5.0 x 10^6 cells/ml.[8] | |
| Stressed or unhealthy cells. | Ensure T-cells are healthy and in the log phase of growth before electroporation.[10] Avoid mycoplasma contamination.[10][11] | |
| Low Cell Viability | Electrical parameters are too harsh. | Decrease voltage and/or pulse duration.[1] |
| High mRNA concentration. | Titrate down the amount of mRNA used for transfection. | |
| Poor quality plasmid template for in vitro transcription. | Use endotoxin-free plasmid preparations to generate your mRNA.[11] | |
| Suboptimal recovery media or conditions. | Immediately transfer cells to pre-warmed culture media after electroporation.[1] Consider using specialized recovery media.[12] | |
| Arcing during electroporation. | This can be caused by high salt content in the DNA template for IVT or air bubbles in the electroporation cuvette.[11] Ensure proper sample preparation and pipetting technique.[11] | |
| Inconsistent Results | Variation in T-cell activation state. | Standardize the T-cell activation protocol to ensure a consistent cell population for each experiment. |
| Inconsistent cell density. | Accurately count cells before each experiment to ensure a consistent cell number per electroporation. | |
| Fluctuation in electroporator performance. | Regularly check and calibrate your electroporation device. |
Quantitative Data Summary
Table 1: Optimized Electroporation Parameters for mRNA Transfection in T-Cells
| Cell Type | Waveform | Voltage (V) | Pulse Length (ms) | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| Stimulated Human T-cells | Not Specified | 400 | 0.5 | 93 | 82 | [2] |
| CD8+ T-cells | Square Wave | 200-220 | 2 | >81 | >91 | [1][3] |
| Jurkat cells (T-cell line) | Square Wave | 160-220 | 2 | 96 | 94 | [1][3] |
| Unstimulated T-cells | Square Wave | 2200 | 20 (1 pulse) | ~95 | Not specified | [4][5] |
| Activated T-cells | Square Wave | 1600 | 10 (3 pulses) | >80 | Not specified | [4][5] |
| Primary T-lymphocytes | Square Wave | 500 | 3 | 97.3 | 96 | [8] |
Experimental Protocols
Protocol 1: T-Cell Preparation and Activation
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll density gradient centrifugation.
-
Activate the T-cells for 3 to 6 days prior to electroporation using anti-CD3/CD28 beads or other standard activation methods.[8]
-
On the day of electroporation, remove the activation beads (if used).
-
Pellet the cells by centrifugation and wash them with sterile PBS.
-
Resuspend the cell pellet in the chosen electroporation buffer at the desired concentration (e.g., 1.0 to 5.0 x 10^6 cells/ml).[8]
Protocol 2: mRNA Electroporation of T-Cells
-
Add the MAGE-A4 TCR mRNA (and the corresponding alpha and beta chain mRNA if separate) to the cell suspension in the electroporation buffer. A typical concentration is 2.0 to 10.0 µg of RNA per TCR chain.[8]
-
Gently mix the cell and mRNA suspension by pipetting up and down.
-
Transfer the mixture to a sterile electroporation cuvette (e.g., 0.2 cm or 0.4 cm gap).[1][8]
-
Apply the electric pulse using the optimized parameters for your specific electroporator and cell type (refer to Table 1 for starting points).
-
Immediately after the pulse, carefully remove the cuvette from the electroporator.
-
Using a sterile pipette, immediately transfer the cells from the cuvette to a well of a multi-well plate containing pre-warmed T-cell expansion medium.[1]
-
Incubate the cells at 37°C in a humidified CO2 incubator.
-
Assess transfection efficiency (e.g., by flow cytometry for TCR expression) and cell viability (e.g., using trypan blue or a viability dye) at 24 to 48 hours post-electroporation.
Visualizations
Caption: General MAGE-A4 TCR signaling pathway in a T-cell.
References
- 1. bio-rad.com [bio-rad.com]
- 2. High-Efficiency Transfection of Primary Human and Mouse T Lymphocytes Using RNA Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medigene.com [medigene.com]
- 8. btxonline.com [btxonline.com]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Electroporation—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Overcoming tumor immune evasion mechanisms against Mage A4-specific T cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MAGE-A4-specific T-cell therapies. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: We are observing suboptimal cytotoxicity of our MAGE-A4-specific T cells against tumor cell lines. What are the potential causes and troubleshooting steps?
A1: Suboptimal cytotoxicity can stem from several factors related to the tumor target, the T cells, or the experimental setup. Here are some common issues and troubleshooting recommendations:
-
Low or Heterogeneous MAGE-A4 Expression: The target cell line may have low or variable expression of the MAGE-A4 antigen.
-
Troubleshooting:
-
Confirm MAGE-A4 expression levels in your target cell line using quantitative PCR (qPCR) or immunohistochemistry (IHC).[1][2] MAGE-A4 positivity is often defined as ≥30% of tumor cells staining at ≥2+ intensity.[3]
-
If expression is low, consider using a different cell line with higher MAGE-A4 expression. Synovial sarcoma and myxoid/round cell liposarcoma cell lines often have high MAGE-A4 expression.[3][4][5][6]
-
Be aware that MAGE-A4 expression can be heterogeneous within a tumor cell population.[7]
-
-
-
HLA Haplotype Mismatch: MAGE-A4-specific T-cell recognition is HLA-restricted. For instance, afamitresgene autoleucel (afami-cel) recognizes the MAGE-A4 peptide GVYDGREHTV presented by HLA-A*02.[1][8]
-
Downregulation of Antigen Presentation Machinery: Tumor cells can evade immune recognition by downregulating components of the antigen processing and presentation pathway, such as the major histocompatibility complex (MHC).[7]
-
Troubleshooting:
-
Assess MHC class I expression on your tumor cell lines using flow cytometry.
-
Consider treating tumor cells with interferon-gamma (IFN-γ), which has been shown to upregulate MHC expression, though this may also have other effects on the tumor microenvironment.
-
-
-
T-Cell Exhaustion: Prolonged in vitro culture or repeated stimulation can lead to T-cell exhaustion, characterized by reduced effector function.
-
Troubleshooting:
-
Limit the duration of in vitro T-cell expansion.
-
Incorporate an AKT inhibitor during ex vivo expansion, which can promote a memory phenotype and greater proliferative potential.[9]
-
Assess T-cell exhaustion markers (e.g., PD-1, TIM-3, LAG-3) by flow cytometry.
-
-
Q2: Our MAGE-A4 TCR-T cells show good initial killing, but the anti-tumor response is not durable. How can we improve the persistence and long-term function of our engineered T cells?
A2: Enhancing the durability of the anti-tumor response is a key challenge. Several strategies can be employed to improve T-cell persistence and function:
-
Co-expression of CD8α: Engineering CD4+ T cells to co-express the CD8α co-receptor can enhance their cytotoxic capacity and overall anti-tumor response. The ADP-A2M4CD8 SPEAR T-cells are an example of this next-generation approach.[9][10] This modification allows CD4+ T cells to recognize and kill tumor cells presenting antigens on MHC class I.[10]
-
AKT Inhibition during Manufacturing: As mentioned, including an AKT inhibitor during the ex vivo expansion phase of T-cell manufacturing can enhance the memory phenotype and proliferative potential of the T cells.[9]
-
Lymphodepletion: Pre-infusion lymphodepleting chemotherapy is a standard procedure in clinical settings to reduce competition from endogenous lymphocytes and create a more favorable environment for the transferred T cells to expand and persist.[8] While this is a clinical strategy, it highlights the importance of the in vivo environment.
-
Combination Therapies: Combining MAGE-A4 TCR-T cells with other immunomodulatory agents can help overcome the immunosuppressive tumor microenvironment. For example, combining with checkpoint inhibitors like pembrolizumab (B1139204) is being explored.[8]
Q3: We are designing a new MAGE-A4 targeted therapy. Which tumor types should we prioritize for our preclinical models?
A3: The selection of appropriate tumor types is critical for the successful preclinical evaluation of a MAGE-A4 targeted therapy. Prioritize cancers with a high prevalence of MAGE-A4 expression. Based on clinical trial screening data, the following solid tumor types have notable MAGE-A4 expression:[2][3][6]
It is important to confirm MAGE-A4 expression in the specific cell lines or patient-derived xenograft (PDX) models you plan to use.
Quantitative Data Summary
Table 1: MAGE-A4 Expression Prevalence in Various Solid Tumors
| Tumor Type | MAGE-A4 Positivity Rate (%) |
| Synovial Sarcoma | 70 |
| Myxoid/Round Cell Liposarcoma | 40 |
| Urothelial Cancer | 32 |
| Esophagogastric Junction Cancer | 26 |
| Ovarian Cancer | 24 |
| Head and Neck Squamous Cell Carcinoma | 22 |
| Esophageal Cancer | 21 |
| Melanoma | 16 |
| Non-Small Cell Lung Cancer | 14 |
| Gastric Cancer | 9 |
Data sourced from clinical trial enrollment screening.[2]
Table 2: Clinical Trial Response Rates for Afamitresgene Autoleucel (ADP-A2M4)
| Cancer Type | Overall Response Rate (ORR) (%) |
| Synovial Sarcoma | 44 |
| All Cancer Types (in Phase I trial) | 24 |
Data from a Phase I clinical trial of afami-cel.[11]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a standard method to assess the cytotoxic potential of MAGE-A4-specific T cells against target tumor cells.
-
Cell Preparation:
-
Culture target tumor cells (both MAGE-A4+/HLA-A2+ and control lines) to 70-80% confluency.
-
Harvest and resuspend cells at a concentration of 1 x 10^5 cells/mL in assay medium.
-
Prepare effector MAGE-A4-specific T cells at various concentrations to achieve different Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
-
Co-culture:
-
Plate 100 µL of target cells (1 x 10^4 cells) per well in a 96-well plate.
-
Add 100 µL of effector T cells at the desired E:T ratios.
-
Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
Incubation:
-
Incubate the plate for 4-18 hours at 37°C, 5% CO2.
-
-
Cytotoxicity Measurement (e.g., using a lactate (B86563) dehydrogenase (LDH) release assay):
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure absorbance at 490 nm using a plate reader.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: T-Cell Transduction with Lentiviral Vector
This protocol describes a general procedure for transducing primary human T cells with a lentiviral vector encoding a MAGE-A4-specific TCR.
-
T-Cell Isolation and Activation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor's blood via Ficoll-Paque density gradient centrifugation.
-
Enrich for T cells using a pan-T cell isolation kit.
-
Activate T cells with anti-CD3 and anti-CD28 antibodies in the presence of IL-2.[10]
-
-
Transduction:
-
After 24-48 hours of activation, add the lentiviral vector containing the MAGE-A4 TCR construct to the T-cell culture at a desired multiplicity of infection (MOI).
-
Include a transduction-enhancing agent (e.g., Polybrene).
-
Centrifuge the plate (spinoculation) to increase transduction efficiency.
-
Incubate for 24 hours.
-
-
Expansion:
-
After transduction, wash the cells and continue to culture them in medium containing IL-2 for 10-14 days to allow for expansion of the engineered T cells.
-
If applicable, add an AKT inhibitor during this expansion phase.[9]
-
-
Verification of Transduction:
-
Assess the expression of the transgenic TCR on the T-cell surface using flow cytometry with an antibody specific to the TCR or a marker gene included in the vector.
-
Visualizations
Caption: Simplified signaling cascade in a MAGE-A4-specific T cell upon recognition of the MAGE-A4 peptide presented by HLA-A2 on a tumor cell.
Caption: General workflow for the manufacturing and administration of autologous MAGE-A4-specific T-cell therapy.
Caption: Key factors influencing the therapeutic efficacy of MAGE-A4-specific T-cell therapies.
References
- 1. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying MAGE-A4-positive tumors for TCR T cell therapies in HLA-A∗02-eligible patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mapping MAGE-A4 expression in solid cancers for targeted therapies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Adoptive T Cell Therapy Targeting MAGE-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcrtcell.com [tcrtcell.com]
- 7. Durable control of metastases in an HLA-A2+ patient with refractory melanoma after low-dose radiotherapy in combination with MAGE-A4 T cell therapy: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adoptive T Cell Therapy Targeting MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
Technical Support Center: Enhancing the In Vivo Persistence of MAGE-A4 Specific T-Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the development of MAGE-A4 (230-239) specific T-cell therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving long-term efficacy with MAGE-A4 specific T-cell therapies?
A1: A major therapeutic hurdle is the limited in vivo persistence of the engineered T-cells.[1][2] Short-term persistence or a failure of the T-cells to expand after infusion can lead to disease relapse, particularly in the context of solid tumors.[1] The hostile tumor microenvironment (TME) can also lead to T-cell dysfunction and exhaustion.[1][3]
Q2: Why is targeting the MAGE-A4 (230-239) peptide a promising strategy for solid tumors?
A2: MAGE-A4 is a cancer-testis antigen, meaning its expression in healthy tissues is primarily restricted to immune-privileged sites like the testis, but it is highly expressed in various solid tumors.[4][5][6] This tumor-specific expression makes it an attractive target, potentially reducing the risk of on-target, off-tumor toxicity.[4][6] The MAGE-A4 (230-239) peptide, GVYDGREHTV, is a known cytotoxic T lymphocyte (CTL) epitope presented by the common HLA-A*02:01 allele, making it a suitable target for TCR-T cell therapies.[6][7][8]
Q3: What are the main strategies currently being explored to enhance T-cell persistence?
A3: Key strategies focus on optimizing the T-cell product and the host environment. These include:
-
Optimizing T-cell Subsets: Enriching for less differentiated T-cell subsets, such as naïve, stem cell memory (Tscm), and central memory (Tcm) T-cells, is associated with longer persistence and greater antitumor activity.[1][9]
-
CAR/TCR Construct Design: Engineering the receptor to include co-stimulatory domains (e.g., 4-1BB, CD28) or incorporating elements of the natural TCR machinery can enhance survival and signaling.[1][9][10]
-
Manufacturing Process Modifications: Modulating signaling pathways (e.g., AKT inhibition) and optimizing cell culture conditions with homeostatic cytokines (e.g., IL-7 and IL-15) can promote a memory phenotype.[9][11][12]
-
Combination Therapies: Using agents like oncolytic viruses or checkpoint inhibitors can help overcome the immunosuppressive tumor microenvironment.[1][9]
Troubleshooting Guide
Q1: My MAGE-A4 TCR-T cells show potent in vitro killing but fail to persist in my in vivo mouse model. What could be the cause?
A1: This is a common issue that can stem from several factors:
-
T-Cell Differentiation State: Your ex vivo expansion protocol may be driving the T-cells towards a terminally differentiated effector phenotype. These cells have potent immediate killing ability but lack the self-renewal capacity needed for long-term persistence.[1] Naïve and memory T-cells persist longer and exhibit greater antitumor activity.[1]
-
T-Cell Exhaustion: Continuous antigen exposure in the tumor microenvironment can lead to T-cell exhaustion, characterized by the upregulation of inhibitory receptors (e.g., PD-1) and reduced functionality.[3]
-
Lack of Co-stimulation: The engineered T-cells may not be receiving adequate co-stimulatory signals in vivo, leading to anergy or activation-induced cell death.
-
Host Environment: The lymphodepletion regimen may be insufficient, or the tumor microenvironment could be highly immunosuppressive.[12]
Q2: How can I generate a T-cell product with a less differentiated, more persistent phenotype?
A2: To promote a memory phenotype, consider the following modifications to your manufacturing process:
-
AKT Signaling Inhibition: Incorporating an AKT inhibitor (AKTi) during ex vivo expansion has been shown to result in T-cells with a less differentiated, enhanced memory phenotype.[11] This leads to greater proliferative potential and higher persistence post-infusion.[11]
-
Cytokine Cocktail Optimization: Culture T-cells in the presence of homeostatic cytokines such as IL-7 and IL-15.[9] These cytokines are known to promote the survival and expansion of memory T-cell subsets.[9]
-
Metabolic Adjustments: Modifying T-cell metabolism, for instance with 2-deoxy-D-glucose (2-DG), can enhance the formation of memory T-cells.[9]
Q3: My CD4+ T-cells transduced with a MAGE-A4 TCR are not effectively killing target cells. Why is this happening and how can I fix it?
A3: The MAGE-A4 (230-239) peptide is presented on MHC class I molecules. While CD8+ T-cells naturally recognize MHC class I, CD4+ T-cells typically recognize MHC class II. To overcome this, you can co-express the CD8α co-receptor in your CD4+ T-cells along with the MAGE-A4 specific TCR. This enhancement enables the CD4+ T-cells to recognize the peptide-MHC class I complex, improving their activation and direct tumor-killing capacity.[5][11][13]
Quantitative Data on MAGE-A4 Targeted Therapies
The following tables summarize clinical trial data for ADP-A2M4CD8 (afami-cel), a SPEAR T-cell therapy targeting MAGE-A4.
Table 1: Clinical Responses in the Phase 1 SURPASS Trial
| Cancer Type | Number of Patients (Evaluable) | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|---|
| Ovarian | 13 | 36% (5 PRs, 1 CR) | 86% |
| Urothelial | 7 | 43% (3 PRs) | - |
| Head and Neck | 4 | - | - |
| Gastroesophageal | 12 | - | - |
| All Participants | 43 | 33% | 81% |
Data presented at ESMO Congress 2022.[14] PR: Partial Response; CR: Complete Response.
Table 2: Comparison of Strategies to Enhance T-Cell Persistence
| Strategy | Mechanism | Key Findings for MAGE-A4 Therapies |
|---|---|---|
| AKT Inhibition | Promotes a less differentiated, memory phenotype. | Associated with enhanced T-cell persistence, increased proliferative state, and higher serum cytokine responses post-infusion.[11] |
| CD8α Co-expression | Enables CD4+ T-cells to recognize MHC Class I targets. | Improves CD4+ T-cell killing, leading to more robust proliferation and inflammatory cytokine release.[11][13] |
| Affinity Enhancement | Increases TCR affinity for the peptide-MHC complex. | Affinity-enhanced TCRs demonstrate improved tumor cell recognition and killing in vitro.[6] |
| Hybrid TCR/CAR | Incorporates TCR machinery into a CAR structure. | Hybrid MAGE-A4 TCR-T cells show superior in vitro function and cytokine production compared to standard CAR-T cells.[10] |
Key Experimental Protocols
1. Protocol: Manufacturing of MAGE-A4 TCR-T Cells with AKT Inhibition
This protocol outlines the general steps for producing SPEAR T-cells with an enhanced memory phenotype.
-
1. Leukapheresis and T-Cell Isolation:
-
Obtain peripheral blood mononuclear cells (PBMCs) from the subject via leukapheresis.
-
Isolate T-cells using standard immunomagnetic selection methods (e.g., CD4/CD8 selection).
-
-
2. T-Cell Activation:
-
Activate isolated T-cells ex vivo using anti-CD3 and anti-CD28 antibodies (e.g., Dynabeads™).
-
-
3. Lentiviral Transduction:
-
Transduce activated T-cells with a lentiviral vector encoding the MAGE-A4 specific TCR (e.g., ADP-A2M4CD8 construct).[11]
-
-
4. Ex Vivo Expansion with AKT Inhibition:
-
Culture the transduced T-cells in a suitable medium supplemented with cytokines like IL-7 and IL-15.
-
Add a selective AKT inhibitor (AKTi) to the culture medium during the expansion phase to promote the development of a less differentiated phenotype.[11]
-
Expand the cells for 10-14 days until the desired cell number is reached.
-
-
5. Quality Control and Harvest:
-
Wash and harvest the final T-cell product.
-
Perform quality control assays, including flow cytometry to assess T-cell phenotype (CD4/CD8 ratio, memory markers like CD62L, CCR7), transduction efficiency, and viability.
-
Perform a functional assay (e.g., IFN-γ release or cytotoxicity) against MAGE-A4 positive target cells.
-
2. Protocol: In Vitro T-Cell Cytotoxicity Assay
This assay evaluates the tumor-killing capacity of the engineered T-cells.
-
1. Cell Preparation:
-
Target Cells: Culture a MAGE-A4+, HLA-A*02:01+ tumor cell line (e.g., NCI-H1755). Label with a fluorescent dye or use a label-free real-time imaging system like the Incucyte®.
-
Effector Cells: Use the manufactured MAGE-A4 TCR-T cells.
-
-
2. Co-culture:
-
Plate the target tumor cells in a 96-well plate and allow them to adhere.
-
Add the effector T-cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include controls: Target cells alone (no killing) and target cells with untransduced T-cells (non-specific killing).
-
-
3. Data Acquisition:
-
Place the plate in a real-time imaging system (e.g., Incucyte®) that measures target cell death over time (e.g., 48-72 hours). Target cell lysis can be quantified by measuring the uptake of a cell-impermeable DNA dye.
-
-
4. Analysis:
-
Calculate the percentage of specific lysis at each E:T ratio by comparing the cell death in wells with TCR-T cells to the control wells.
-
Visualizing Workflows and Pathways
Diagram 1: Workflow for Generating Enhanced Persistence T-Cells
Caption: Workflow for manufacturing MAGE-A4 TCR-T cells with persistence-enhancing steps.
Diagram 2: PI3K/AKT Signaling Inhibition for T-Cell Memory
Caption: Inhibition of the PI3K/AKT pathway to promote a memory phenotype and persistence.
Diagram 3: Logical Relationship of Factors for T-Cell Persistence
Caption: Key factors and their relationships in achieving enhanced T-cell persistence.
References
- 1. Frontiers | CAR-T Cell Performance: How to Improve Their Persistence? [frontiersin.org]
- 2. Strategies to Enhance CAR-T Cell Persistence in Hematologic Malignancies: From Molecular Design to Clinical Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a CD8 co-receptor independent T-cell receptor specific for tumor-associated antigen MAGE-A4 for next generation T-cell-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adoptive T Cell Therapy Targeting MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. Current Strategies to Improve Chimeric Antigen Receptor T (CAR-T) Cell Persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. mdpi.com [mdpi.com]
- 13. Next Generation MAGE-A4 TCR-T cell program in China | JW Therapeutics [jwtherapeutics.com]
- 14. cgtlive.com [cgtlive.com]
Validation & Comparative
Validating T-Cell Specificity to MAGE-A4 (230-239): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the specificity of T-cell responses to the MAGE-A4 (230-239) peptide (GVYDGREHTV), a critical cancer-testis antigen and a promising target for T-cell based immunotherapies. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of T-cell specificity assays.
Introduction
Melanoma-associated antigen-A4 (MAGE-A4) is a tumor-associated antigen whose expression is largely restricted to tumor cells and immune-privileged sites, making it an attractive target for cancer immunotherapy.[1][2] The MAGE-A4 (230-239) peptide, when presented by HLA-A*02, can be recognized by cytotoxic T lymphocytes (CTLs), leading to tumor cell lysis. Validating the specificity of this T-cell response is paramount to ensure therapeutic efficacy and minimize off-target toxicities. This guide compares common experimental approaches used to confirm that T-cell responses are specifically directed against the MAGE-A4 (230-239) epitope.
Comparative Analysis of T-Cell Response Validation Assays
To robustly validate the specificity of a T-cell response to MAGE-A4 (230-239), a panel of assays is typically employed. These assays quantify different aspects of T-cell activation and effector function. The primary methods include the IFN-γ ELISpot assay, intracellular cytokine staining (ICS) with flow cytometry, and cytotoxicity assays.
Data Presentation
The following tables summarize quantitative data from representative experiments designed to assess the specificity of T-cell responses to MAGE-A4 (230-239).
| Assay | T-Cell Stimulant | Target Cells | Effector:Target (E:T) Ratio | Result | Reference |
| IFN-γ ELISpot | MAGE-A4 (230-239) peptide | T2 cells | 1:1 | High number of spot-forming cells (SFCs) | [2] |
| Irrelevant peptide (e.g., NY-ESO-1) | T2 cells | 1:1 | Background levels of SFCs | [3][4] | |
| MAGE-A8 peptide | T2 cells | 1:1 | Potential for low-level cross-reactivity | [5] | |
| Cytotoxicity Assay | MAGE-A4 (230-239) pulsed T2 cells | T-cells | 10:1 | Significant target cell lysis | [3][4] |
| Irrelevant peptide pulsed T2 cells | T-cells | 10:1 | No significant target cell lysis | [3][4] | |
| MAGE-A4+ Tumor Cell Line (e.g., A375) | T-cells | 10:1 | Significant target cell lysis | [2] | |
| MAGE-A4- Tumor Cell Line | T-cells | 10:1 | No significant target cell lysis | [2] | |
| Intracellular Cytokine Staining (IFN-γ) | MAGE-A4 (230-239) peptide | T-cells | N/A | High percentage of IFN-γ+ T-cells | [6] |
| Irrelevant peptide | T-cells | N/A | Background percentage of IFN-γ+ T-cells | [6] |
Note: The results presented are qualitative summaries of expected outcomes. For specific quantitative values, please refer to the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
IFN-γ ELISpot Assay
This assay quantifies the number of individual T-cells that secrete IFN-γ upon recognition of the MAGE-A4 (230-239) peptide.
Principle: T-cells are co-cultured with antigen-presenting cells (APCs) pulsed with the peptide of interest on a plate coated with an anti-IFN-γ capture antibody. Secreted IFN-γ is captured in the immediate vicinity of the activated T-cell. A second, enzyme-conjugated anti-IFN-γ antibody is used for detection, resulting in a spot at the location of each IFN-γ-secreting cell.
Protocol:
-
Plate Coating: Pre-wet a 96-well ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS. Coat the plate with an anti-human IFN-γ capture antibody overnight at 4°C.[7]
-
Cell Preparation: Prepare target cells (e.g., T2 cells, which are deficient in endogenous peptide presentation) and pulse them with the MAGE-A4 (230-239) peptide, a control irrelevant peptide, or a potentially cross-reactive peptide (e.g., MAGE-A8). Prepare effector T-cells.
-
Co-culture: Wash the coated plate and block with cell culture medium. Add the effector T-cells and peptide-pulsed target cells to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate.
-
Enzyme and Substrate: Wash the plate and add streptavidin-alkaline phosphatase. After another wash, add a substrate solution (e.g., BCIP/NBT) to develop the spots.[7]
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an ELISpot reader.
Chromium-51 (B80572) Release Cytotoxicity Assay
This assay measures the ability of MAGE-A4-specific T-cells to lyse target cells presenting the MAGE-A4 (230-239) peptide.
Principle: Target cells are labeled with radioactive chromium-51 (⁵¹Cr). When these cells are lysed by cytotoxic T-cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.
Protocol:
-
Target Cell Labeling: Incubate target cells (e.g., peptide-pulsed T2 cells or a MAGE-A4 expressing tumor cell line) with ⁵¹Cr for 1-2 hours.[8]
-
Washing: Wash the labeled target cells multiple times to remove excess ⁵¹Cr.[9]
-
Co-culture: Plate the labeled target cells with effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[1]
-
Controls:
-
Spontaneous release: Labeled target cells with media alone.
-
Maximum release: Labeled target cells with a detergent (e.g., Triton X-100) to induce complete lysis.[8]
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This technique identifies and quantifies T-cells that produce specific cytokines, such as IFN-γ, in response to MAGE-A4 (230-239) stimulation.
Principle: T-cells are stimulated with the peptide of interest in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ). The stained cells are then analyzed by flow cytometry.
Protocol:
-
Cell Stimulation: Stimulate T-cells with MAGE-A4 (230-239) peptide, a control peptide, or a positive control (e.g., PMA/ionomycin) for several hours. For the final 4-6 hours, add a protein transport inhibitor like Brefeldin A or Monensin.[10]
-
Surface Staining: Wash the cells and stain with antibodies against cell surface markers (e.g., anti-CD8).
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., paraformaldehyde). After washing, permeabilize the cells using a permeabilization buffer.[11]
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody.
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells that are also IFN-γ+.
Mandatory Visualizations
TCR Signaling Pathway
The following diagram illustrates the key signaling events initiated upon T-cell receptor (TCR) recognition of the MAGE-A4 (230-239) peptide presented on an MHC class I molecule.
Caption: TCR signaling upon MAGE-A4 (230-239) recognition.
Experimental Workflow: T-Cell Specificity Validation
This diagram outlines the general workflow for validating the specificity of a T-cell response.
Caption: Workflow for validating T-cell specificity.
Conclusion
The validation of T-cell specificity to the MAGE-A4 (230-239) epitope is a critical step in the development of targeted immunotherapies. A multi-pronged approach utilizing IFN-γ ELISpot, intracellular cytokine staining, and cytotoxicity assays provides a comprehensive assessment of T-cell function and specificity. By comparing the response to the target peptide with that of irrelevant and potentially cross-reactive peptides, researchers can confidently establish the specificity of the T-cell response, paving the way for safer and more effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021122875A1 - Antibodies binding to hla-a2/mage-a4 - Google Patents [patents.google.com]
- 4. US20210230278A1 - Antibodies binding to HLA-A2/MAGE-A4 - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 7. IFN-γ ELISpot Assays on MultiScreen® IP [merckmillipore.com]
- 8. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Mage A4 (230-239) versus other MAGE-A4 epitopes in T-cell recognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-characterized HLA-A2 restricted cytotoxic T-lymphocyte (CTL) epitope Mage A4 (230-239) and other notable MAGE-A4 epitopes in the context of T-cell recognition. The melanoma-associated antigen A4 (MAGE-A4) is a cancer-testis antigen, making it a highly attractive target for cancer immunotherapy due to its limited expression in normal tissues and high prevalence in various solid tumors.[1][2] Understanding the immunogenicity of different MAGE-A4 epitopes is crucial for the development of effective T-cell-based therapies.
Overview of Key MAGE-A4 Epitopes
The most extensively studied MAGE-A4 epitope is the decapeptide GVYDGREHTV , corresponding to amino acids 230-239, presented by HLA-A2 molecules.[3][4] This epitope is a primary target for various immunotherapeutic strategies, including TCR-engineered T-cells and CAR-T cells.[5] In addition to this immunodominant epitope, other MAGE-A4 peptides have been identified that elicit both CD8+ cytotoxic and CD4+ helper T-cell responses. These include the HLA-A*24:02-restricted epitope NYKRCFPVI (amino acids 143-151) and a variety of CD4+ T-cell epitopes that play a critical role in orchestrating a robust and durable anti-tumor immune response.
Quantitative Comparison of T-Cell Recognition
The following tables summarize quantitative data on the T-cell recognition of different MAGE-A4 epitopes, compiled from various studies. It is important to note that the data presented are not from a single head-to-head comparative study, and thus, experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Table 1: T-Cell Recognition of MAGE-A4 (230-239) Epitope (GVYDGREHTV; HLA-A2 restricted)
| T-Cell Response Metric | Cell Line | Reported Value(s) | Reference(s) |
| Functional Avidity (EC50) | T2 cells loaded with peptide | EC50 values determined with a variable slope model. | [6] |
| Cytokine Release (IFN-γ) | Co-culture with MAGE-A4+ tumor cells | Robust IFN-γ secretion by specific CTL clones. | [7] |
| Cytotoxicity | HLA-A2+ MAGE-A4+ tumor cells | CTL clones lysed HLA-A2 tumor cells expressing MAGE-A4. | [3][7] |
Table 2: T-Cell Recognition of MAGE-A4 (143-151) Epitope (NYKRCFPVI; HLA-A*24:02 restricted)
| T-Cell Response Metric | Cell Line | Reported Value(s) | Reference(s) |
| Cytokine Release (IFN-γ) | Peptide-pulsed T2A24 cells | Significantly higher number of IFN-γ spots in ELISPOT assay compared to non-gene-modified cells. | [8] |
| Cytotoxicity | KE4 (MAGE-A4+, HLA-A2402+) | Specific cell killing of MAGE-A4+, HLA-A2402+ cell lines by TCR-transduced T-cells. | [8] |
Table 3: T-Cell Recognition of MAGE-A4 CD4+ Helper T-Cell Epitopes
| Epitope Region | HLA Restriction | T-Cell Response Metric | Reported Outcome | Reference(s) |
| MAGE-A4 (281-295) | Promiscuous | IFN-γ/TNF-α secretion | Detection of specific CD4+ T-cell responses. | [3] |
| MAGE-A4 (291-305) | HLA-DRβ113 | IFN-γ secretion | Recognition of the peptide in an HLA-DR restricted manner. | [3] |
| MAGE-A4 (301-315) | HLA-DQβ102 and others | IFN-γ secretion | Recognition by specific CD4+ T-cells in multiple patients with different MHC class II alleles. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
T-Cell Stimulation and Expansion
-
Source of T-cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or cancer patients.
-
Antigen Presenting Cells (APCs): Autologous dendritic cells (DCs) are often used as APCs. DCs can be generated from monocytes and pulsed with the MAGE-A4 peptide of interest or transduced with a vector expressing the MAGE-A4 protein.
-
Co-culture: CD8+ or CD4+ T-cells are co-cultured with the peptide-pulsed or transduced APCs.
-
Expansion: T-cells are expanded in the presence of cytokines such as IL-2.
Interferon-gamma (IFN-γ) ELISpot Assay
-
Plate Coating: 96-well plates are coated with an anti-IFN-γ capture antibody.
-
Cell Plating: Effector T-cells and target cells (peptide-pulsed T2 cells or tumor cell lines) are added to the wells at various effector-to-target (E:T) ratios.
-
Incubation: Plates are incubated to allow for IFN-γ secretion by activated T-cells.
-
Detection: A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added to develop spots, where each spot represents a single IFN-γ secreting cell.
-
Analysis: Spots are counted to quantify the frequency of antigen-specific T-cells.
Cytotoxicity Assay (Chromium-51 Release Assay)
-
Target Cell Labeling: Target tumor cells are labeled with radioactive Chromium-51 (⁵¹Cr).
-
Co-culture: Labeled target cells are incubated with effector T-cells at various E:T ratios.
-
Incubation: The co-culture is incubated for a set period (e.g., 4 hours) to allow for T-cell-mediated lysis of target cells.
-
Measurement of Release: The amount of ⁵¹Cr released into the supernatant from lysed cells is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Visualizations
T-Cell Receptor Signaling Pathway
References
- 1. Measuring the Antitumor T-Cell Response in the Context of Photodynamic Therapy | Springer Nature Experiments [experiments.springernature.com]
- 2. The Melanoma-Associated Antigen Family A (MAGE-A): A Promising Target for Cancer Immunotherapy? [mdpi.com]
- 3. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A MAGE-A4 peptide presented by HLA-A2 is recognized by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3714941A1 - Mage-a4 tcrs - Google Patents [patents.google.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Development of a CD8 co-receptor independent T-cell receptor specific for tumor-associated antigen MAGE-A4 for next generation T-cell-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of MAGE-A4 (230-239) and NY-ESO-1 as Premier Targets for Cancer Immunotherapy
A detailed guide for researchers and drug development professionals on the comparative merits of two leading cancer-testis antigens, MAGE-A4 and NY-ESO-1, as targets for cancer vaccines. This report synthesizes expression data, immunogenicity, and clinical trial outcomes to provide a comprehensive overview for informed decision-making in the development of next-generation cancer immunotherapies.
The landscape of cancer therapy is increasingly dominated by immunotherapeutic strategies, with a significant focus on cancer vaccines designed to elicit robust and specific anti-tumor immune responses. Among the most promising targets for these vaccines are cancer-testis antigens (CTAs), a class of proteins with expression largely restricted to tumor cells and immunoprivileged germline cells. This restricted expression profile minimizes the risk of on-target, off-tumor toxicities, making them ideal candidates for vaccine development. This guide provides a detailed comparison of two of the most extensively studied CTAs: Melanoma-Associated Antigen A4 (MAGE-A4) and New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1). We focus specifically on the MAGE-A4 peptide epitope (230-239) and compare its profile with that of the whole NY-ESO-1 antigen, which has been investigated in various vaccine platforms.
Antigen Expression Profiles: A Tale of Two Targets
The ideal cancer vaccine target should be highly and homogenously expressed on tumor cells across a range of malignancies. Both MAGE-A4 and NY-ESO-1 are expressed in a variety of solid tumors, but their expression patterns exhibit notable differences.
A systematic immunohistochemical analysis of 3668 cases revealed that MAGE-A is more highly expressed than NY-ESO-1 in a majority of human malignancies.[1][2] For instance, high expression (>50% of tumor cells) of MAGE-A was significantly more frequent than NY-ESO-1 in several carcinomas, including cutaneous squamous cell carcinoma (52.8% vs. 2.8%), esophageal squamous cell carcinoma (50% vs. 0%), and head and neck squamous cell carcinoma (41.1% vs. <1%).[1][2] In contrast, NY-ESO-1 expression is particularly prominent in specific sarcoma subtypes, such as synovial sarcoma and myxoid/round cell liposarcoma, where its expression can be found in over 80% of cases.[3]
| Cancer Type | MAGE-A4 Expression Frequency (%) | NY-ESO-1 Expression Frequency (%) | References |
| Esophageal Squamous Cell Carcinoma | 50 - 60 | ~25 | [1][2][4] |
| Head and Neck Squamous Cell Carcinoma | 41.1 | <1 | [1][2] |
| Non-Small Cell Lung Cancer (Squamous) | 34 | 3.8 | [1][2] |
| Ovarian Cancer | 26.4 - 47 | 3.6 - 22.6 | [1][2][4] |
| Bladder Urothelial Carcinoma | 40.4 | 8.3 | [1][2] |
| Synovial Sarcoma | High | >80 | [3] |
| Myxoid/Round Cell Liposarcoma | High | >80 | [3] |
Immunogenicity: Eliciting a Powerful Anti-Tumor Response
The ability of an antigen to provoke a robust and durable immune response is paramount for the success of a cancer vaccine. Both MAGE-A4 and NY-ESO-1 are immunogenic, capable of inducing both humoral (antibody) and cellular (T-cell) immunity.
NY-ESO-1 is considered one of the most immunogenic tumor antigens discovered to date, with spontaneous antibody and T-cell responses observed in a significant proportion of patients with NY-ESO-1-expressing tumors.[5] Vaccination with NY-ESO-1 has been shown to induce or augment these responses. For example, a phase II clinical trial of a NY-ESO-1 vaccine with ISCOMATRIX adjuvant in melanoma patients demonstrated that 90% of seronegative participants developed vaccine-induced anti-NY-ESO-1 antibodies, and the vaccine either boosted pre-existing T-cell responses or broadened the T-cell repertoire in the majority of recipients.[6] Similarly, a DNA vaccine targeting NY-ESO-1 induced antigen-specific CD4+ and/or CD8+ T-cell responses in 93% of patients who had no detectable pre-vaccine immune responses.[5]
MAGE-A4 has also been shown to be immunogenic, with vaccines inducing specific antibody and T-cell responses. In a phase I clinical trial of a CHP-MAGE-A4 vaccine, MAGE-A4-specific antibody responses were induced in 24% of patients with advanced or metastatic cancer.[7][8] Interestingly, this trial also highlighted the phenomenon of antigen spreading, where vaccination against MAGE-A4 led to immune responses against other tumor antigens, including NY-ESO-1, in some patients.[7][8] However, the co-expression of NY-ESO-1 in MAGE-A4-vaccinated patients with esophageal or head/neck squamous cell carcinoma was associated with a poorer prognosis.[7][8]
| Feature | MAGE-A4 (230-239) | NY-ESO-1 | References |
| Spontaneous Immunity | Observed in some non-vaccinated patients.[4] | Frequently observed in patients with NY-ESO-1+ tumors.[5] | |
| Vaccine-Induced Humoral Response | Induced in ~24% of patients in a Phase I trial.[7][8] | Induced in 90% of seronegative patients in a Phase II trial.[6] | |
| Vaccine-Induced Cellular Response | Induced CD8+ and CD4+ T-cell responses.[8] | Induced CD4+ and/or CD8+ T-cell responses in 93% of patients in a DNA vaccine trial.[5] |
Clinical Efficacy: Translating Immune Response into Patient Benefit
Ultimately, the success of a cancer vaccine is measured by its ability to improve clinical outcomes for patients. Clinical trials targeting both MAGE-A4 and NY-ESO-1 have demonstrated promising results, although direct comparative trials are lacking.
A phase I study of the lentiviral vector-based vaccine, LV305, which induces NY-ESO-1 expression in dendritic cells, showed a disease control rate of 62.5% in sarcoma patients, with one patient with synovial sarcoma experiencing a partial response lasting over 36 months.[3] Adoptive T-cell therapies targeting NY-ESO-1 have also shown objective responses in over 50% of patients with synovial sarcoma.[3]
For MAGE-A4, a phase I trial of a CHP-MAGE-A4 vaccine in patients with refractory MAGE-A4-expressing cancers demonstrated the safety and immunogenicity of the vaccine.[7][8] While objective clinical responses were not the primary endpoint, the study provided valuable insights into the vaccine's biological activity. More recently, adoptive T-cell therapies targeting MAGE-A4 have shown significant promise, with responses observed in a phase I study, leading to the initiation of a larger phase III trial in synovial and myxoid round cell sarcoma.[3]
| Trial Identifier/Vaccine Platform | Antigen Target | Cancer Type(s) | Key Clinical Findings | References |
| CHP-MAGE-A4 (Phase I) | MAGE-A4 | Refractory cancers (esophageal, head/neck, etc.) | Safe and induced MAGE-A4-specific antibody responses in 24% of patients. Poorer prognosis in patients with NY-ESO-1 co-expression. | [7][8] |
| NY-ESO-1/ISCOMATRIX (Phase II) | NY-ESO-1 | Resected high-risk melanoma | Vaccine was immunologically active, inducing strong antibody and cellular responses. No significant difference in relapse-free or overall survival compared to adjuvant alone. | [6] |
| NY-ESO-1 DNA Vaccine (Phase I) | NY-ESO-1 | Advanced cancers | Induced T-cell responses in 93% of patients without pre-existing immunity. Responses were not sustained. | [5] |
| LV305 (Phase I) | NY-ESO-1 | Sarcoma | Disease control rate of 62.5% in sarcoma patients. One durable partial response. | [3] |
Experimental Methodologies
A critical aspect of evaluating cancer vaccine efficacy is the accurate measurement of antigen-specific immune responses. The following are detailed protocols for two key assays used in the cited studies.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Principle: Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are stimulated in vitro with the target antigen (e.g., MAGE-A4 (230-239) peptide or NY-ESO-1 overlapping peptide pools). T-cells that recognize the antigen will become activated and secrete cytokines, such as interferon-gamma (IFN-γ). These cytokines are captured by specific antibodies coated on the surface of a microplate well, resulting in a "spot" for each cytokine-secreting cell.
Protocol:
-
Plate Coating: 96-well PVDF membrane plates are pre-coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Plating: Cryopreserved PBMCs are thawed, washed, and resuspended in culture medium. A known number of cells (e.g., 2.5 x 10^5 cells/well) are added to the coated wells.
-
Antigen Stimulation: The cells are stimulated with the specific peptide antigen at an optimized concentration. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for IFN-γ is added to each well and incubated.
-
Enzyme Conjugation: A streptavidin-alkaline phosphatase conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme to form a colored precipitate at the site of cytokine secretion.
-
Spot Analysis: The plates are washed and dried, and the resulting spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific IFN-γ-secreting T-cells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by specific T-cell subsets (e.g., CD4+ or CD8+).
Principle: PBMCs are stimulated with the target antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and, after fixation and permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α). The frequency of cytokine-producing cells within different T-cell populations is then quantified by flow cytometry.
Protocol:
-
Cell Stimulation: PBMCs are stimulated with the specific peptide antigen for a defined period (typically 4-6 hours) in the presence of a protein transport inhibitor.
-
Surface Staining: Cells are washed and stained with a cocktail of fluorescently labeled antibodies against surface markers to identify T-cell subsets.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based solution to preserve cell morphology and then permeabilized with a saponin-based buffer to allow antibodies to enter the cell.
-
Intracellular Staining: A cocktail of fluorescently labeled antibodies against intracellular cytokines is added to the permeabilized cells.
-
Flow Cytometry Analysis: The stained cells are acquired on a flow cytometer. Compensation is applied to correct for spectral overlap between the different fluorochromes.
-
Gating Strategy: A sequential gating strategy is used to first identify lymphocytes, then single cells, then T-cells (CD3+), and subsequently CD4+ and CD8+ T-cell subsets. Within each subset, the percentage of cells expressing the cytokine(s) of interest is determined.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: MHC Class I Antigen Presentation Pathway for Tumor Antigens.
Caption: T-Cell Receptor (TCR) Signaling Pathway upon Antigen Recognition.
Caption: Workflow for Assessing Antigen-Specific T-Cell Responses.
Conclusion and Future Directions
Both MAGE-A4 and NY-ESO-1 stand out as highly attractive targets for cancer vaccine development. MAGE-A4 appears to be more broadly expressed across a wider range of common carcinomas, potentially offering a therapeutic option for a larger patient population. Conversely, NY-ESO-1 demonstrates exceptional immunogenicity, with a high frequency of spontaneous immune responses and robust responses to vaccination, particularly in sarcoma subtypes where its expression is highly prevalent.
The choice between these two targets will likely depend on the specific cancer indication and the desired characteristics of the vaccine platform. For malignancies with high MAGE-A expression, a MAGE-A4-targeted vaccine could be highly effective. In contrast, for tumors like synovial sarcoma, NY-ESO-1 remains a premier target.
Future research should focus on head-to-head comparisons of MAGE-A4 and NY-ESO-1 targeted therapies within the same cancer type to definitively establish their relative efficacy. Furthermore, the development of multivalent vaccines that target both MAGE-A4 and NY-ESO-1, along with other relevant tumor antigens, could overcome tumor heterogeneity and antigen escape, leading to more durable clinical responses. The observation of antigen spreading in MAGE-A4 vaccinated patients suggests that combination immunotherapies that can broaden the anti-tumor immune response may hold the key to unlocking the full potential of cancer vaccines.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. MAGE-A is more highly expressed than NY-ESO-1 in a systematic immunohistochemical analysis of 3668 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. NY-ESO-1 DNA Vaccine Induces T Cell Responses that are Suppressed by Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. NY-ESO-1 antigen expression and immune response are associated with poor prognosis in MAGE-A4-vaccinated patients with esophageal or head/neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Comparative Analysis of Mage A4 (230-239) Specific TCR Cross-Reactivity with other MAGE Antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of T-cell receptors (TCRs) specific for the MAGE-A4 (230-239) epitope. The data presented herein is crucial for the preclinical safety assessment and development of TCR-based immunotherapies targeting this cancer-testis antigen.
Introduction
MAGE-A4 is a highly attractive target for cancer immunotherapy due to its restricted expression in normal tissues and high prevalence in various malignancies. The MAGE-A4 (230-239) peptide, with the amino acid sequence GVYDGREHTV, is an immunogenic epitope presented by HLA-A*02:01 that can be recognized by cytotoxic T lymphocytes.[1][2][3][4] However, the MAGE-A protein family exhibits significant sequence homology, raising concerns about potential cross-reactivity of MAGE-A4 specific TCRs with other MAGE family members. Such off-target recognition could lead to unforeseen toxicities. This guide summarizes available experimental data on the cross-reactivity of MAGE-A4 (230-239) specific TCRs.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactive responses of different MAGE-A4 (230-239) specific TCRs against homologous peptides from other MAGE-A family members. The data is compiled from preclinical studies evaluating affinity-enhanced and novel TCR constructs.
| TCR Identifier | Target Antigen | Homologous MAGE Antigen Tested | Peptide Sequence | Assay Type | Result (Compared to MAGE-A4) | Reference |
| ADP-A2M4 | MAGE-A4 (230-239) | MAGE-A8 | GVYDGRD HTV | IFNγ cell-ELISA | Moderate Response | [5] |
| MAGE-B2 | GVYDGRE HS V | IFNγ cell-ELISA | Moderate Response | [5] | ||
| PN45545 | MAGE-A4 (230-239) | MAGE-A8 (232-241) | GVYDGRD HTV | pMHC Tetramer Staining | No significant binding detected | [6] |
| Surface Plasmon Resonance (SPR) | Weaker affinity compared to MAGE-A4 | [6] | ||||
| PN45428 | MAGE-A4 (230-239) | MAGE-A8 (232-241) | GVYDGRD HTV | pMHC Tetramer Staining | Binding detected, but to a lesser degree than MAGE-A4 | [6] |
| Surface Plasmon Resonance (SPR) | Weaker affinity compared to MAGE-A4 | [6] |
Note: Bolded amino acids indicate differences from the MAGE-A4 (230-239) peptide sequence.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of cross-reactivity studies. The following are summarized protocols for key experiments cited in the data table.
IFNγ ELISpot Assay
This assay quantifies the frequency of cytokine-secreting T cells upon antigen recognition.
-
Plate Coating: An ELISpot plate is coated with a capture antibody specific for human IFN-γ and incubated overnight.[7][8]
-
Cell Plating: T2 cells (a cell line deficient in TAP, making them suitable for peptide loading) are pulsed with the MAGE-A4 (230-239) peptide or homologous MAGE peptides.[9] TCR-transduced T cells (effector cells) are then co-cultured with the peptide-pulsed T2 cells (target cells) in the coated wells.[5][9]
-
Incubation: The plate is incubated to allow for T-cell activation and cytokine secretion.
-
Detection: A biotinylated detection antibody for human IFN-γ is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that precipitates upon enzymatic reaction, forming spots at the sites of cytokine secretion.
-
Analysis: The spots are counted using an ELISpot reader to determine the number of IFN-γ-secreting cells.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of TCR-transduced T cells to lyse target cells presenting the specific peptide-MHC complex.
-
Target Cell Labeling: Target cells (e.g., peptide-pulsed T2 cells or tumor cell lines) are labeled with radioactive Chromium-51 (⁵¹Cr).[10]
-
Co-culture: The ⁵¹Cr-labeled target cells are incubated with the TCR-transduced effector T cells at various effector-to-target ratios.
-
Cell Lysis and ⁵¹Cr Release: If the T cells recognize the target cells, they will induce lysis, releasing ⁵¹Cr into the supernatant.
-
Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the presence of effector cells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
pMHC Tetramer Staining and Flow Cytometry
This method directly visualizes and quantifies T cells that have TCRs capable of binding to a specific peptide-MHC complex.
-
Tetramer Reagents: Soluble peptide-MHC class I molecules are biotinylated and complexed with streptavidin conjugated to a fluorochrome, forming a tetrameric structure.
-
Cell Staining: TCR-transduced T cells are incubated with the fluorescently labeled pMHC tetramers (e.g., HLA-A02:01/MAGE-A4 (230-239) and HLA-A02:01/MAGE-A8 (232-241)).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells that bind to each tetramer.[6]
Visualizations
Experimental Workflow for TCR Cross-Reactivity Screening
A schematic of the workflow for assessing TCR cross-reactivity.
TCR Signaling Pathway upon Antigen Recognition
A simplified diagram of the TCR signaling cascade initiated by pMHC binding.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. CA3020058A1 - T cell receptors - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Virtual Global Transplant Laboratory Standard Operating Protocol for Donor Alloantigen-specific Interferon-gamma ELISPOT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
Unveiling Critical Residues in MAGE-A4 (230-239) for T-Cell Receptor Engagement: A Comparative Guide to Alanine Scanning Mutagenesis
For Immediate Release
This guide provides a comprehensive analysis of alanine (B10760859) scanning mutagenesis as a tool to identify key amino acid residues within the Melanoma-associated antigen 4 (MAGE-A4) peptide (230-239; GVYDGREHTV) critical for T-cell receptor (TCR) binding.[1][2] MAGE-A4 is a cancer-testis antigen expressed in various solid tumors, making it a promising target for TCR-based immunotherapies.[1][3] Understanding the precise molecular interactions between the MAGE-A4 peptide presented by HLA-A2 and specific TCRs is paramount for the design and optimization of such therapies.[1][3]
This document summarizes quantitative data from functional assays, details relevant experimental protocols, and offers a comparative perspective on epitope mapping techniques for researchers, scientists, and professionals in drug development.
Data Summary: Impact of Alanine Substitutions on TCR Recognition
Alanine scanning mutagenesis systematically replaces each amino acid residue in the peptide with alanine, allowing for the assessment of each side chain's contribution to the interaction. A similar comprehensive approach, termed "X-scan," involves substituting each residue with all other 19 common amino acids.[1] The following table summarizes data from such an analysis, where the functional response of TCR-transduced T-cells (specifically ADP-A2M4) was measured. The data is presented as the fold change in the half-maximal effective concentration (EC50) of the peptide required to induce a T-cell response, as determined by interferon-gamma (IFNγ) release assays.[1][4]
Table 1: Alanine Scan of MAGE-A4 (230-239) Peptide and its Effect on TCR-mediated T-cell Activation
| Position | Original Residue | Alanine Substitution | Fold Change in EC50 | Implication for TCR Binding |
| 1 | G | A | 1.0 - 10 | Minor Contribution |
| 2 | V | A | > 100 | Critical |
| 3 | Y | A | > 100 | Critical |
| 4 | D | A | > 100 | Critical |
| 5 | G | A | 10 - 100 | Important |
| 6 | R | A | > 100 | Critical |
| 7 | E | A | 1.0 - 10 | Minor Contribution |
| 8 | H | A | 1.0 - 10 | Minor Contribution |
| 9 | T | A | 1.0 - 10 | Minor Contribution |
| 10 | V | A | 1.0 - 10 | Minor Contribution |
Data compiled from patent literature describing alanine scanning of the MAGE-A4 p230-239 peptide. The fold change in EC50 is an indicator of the reduction in potency of the peptide to activate TCR-transduced T-cells. A higher fold change indicates a more critical role of the original residue.
The results highlight that residues in the N-terminal half of the peptide, particularly Valine at position 2, Tyrosine at position 3, Aspartic Acid at position 4, and Arginine at position 6, are critical for the binding and activation of this specific TCR.[1] Substitutions at these positions lead to a significant loss of function, indicating that their side chains form essential contacts with the TCR.[1]
Experimental Protocols
Accurate determination of key residues relies on robust experimental methodologies. Below are detailed protocols for the key experiments involved in an alanine scanning study.
Peptide Synthesis
-
Objective: To generate a library of MAGE-A4 (230-239) peptides, each with a single alanine substitution at a different position.
-
Procedure:
-
The wild-type MAGE-A4 (230-239) peptide (sequence: GVYDGREHTV) and its alanine-substituted variants are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Each peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
The identity of each peptide is confirmed by mass spectrometry.
-
Peptides are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions, which are then aliquoted and stored at -80°C.[2]
-
T-cell Transduction
-
Objective: To generate T-cells expressing a TCR specific for the MAGE-A4 (230-239) peptide.
-
Procedure:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
T-cells are isolated from PBMCs and activated using anti-CD3/CD28 beads in the presence of interleukin-2 (B1167480) (IL-2).
-
The activated T-cells are transduced with a lentiviral vector encoding the alpha and beta chains of the MAGE-A4 specific TCR.
-
Transduced T-cells are expanded in culture for subsequent functional assays.
-
IFNγ ELISpot Assay
-
Objective: To quantify the functional response of TCR-transduced T-cells to the wild-type and alanine-substituted MAGE-A4 peptides.[5]
-
Procedure:
-
An ELISpot plate is pre-coated with an anti-IFNγ capture antibody overnight at 4°C.
-
The plate is washed and blocked to prevent non-specific binding.
-
Antigen-presenting cells (APCs), such as T2 cells which are deficient in TAP and thus rely on exogenous peptide loading for HLA-A2 presentation, are pulsed with the various MAGE-A4 peptides (wild-type and alanine mutants) at a range of concentrations.
-
The TCR-transduced T-cells are added to the wells containing the peptide-pulsed APCs.[1]
-
The plate is incubated for 18-24 hours at 37°C to allow for T-cell activation and IFNγ secretion.[6]
-
After incubation, the cells are removed, and a biotinylated anti-IFNγ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
A substrate is added that forms a colored spot at the location of IFNγ secretion.
-
The spots are counted using an ELISpot reader, with each spot representing a single IFNγ-secreting T-cell.
-
The EC50 values are calculated from the dose-response curves for each peptide.
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity (KD) of the soluble TCR to the pMHC complex (HLA-A2 with the MAGE-A4 peptide variants).
-
Procedure:
-
A sensor chip is prepared, and the pMHC complexes (HLA-A2 folded with each MAGE-A4 peptide variant) are immobilized on the chip surface.
-
A solution containing the soluble, purified TCR is flowed over the sensor chip surface at various concentrations.
-
The binding of the TCR to the pMHC complex is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
The association (kon) and dissociation (koff) rates are determined from the sensorgrams.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying biological interactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for alanine scanning mutagenesis.
Caption: TCR signaling upon pMHC recognition.
Comparison with Alternative Techniques
While alanine scanning is a powerful and widely used technique, other methods can also be employed to map TCR epitopes.
-
X-scan (Full Substitution Analysis): As demonstrated in some of the source data, this is a more comprehensive version of alanine scanning where each residue is replaced by all 19 other amino acids.[1] This provides a more detailed picture of the chemical properties (e.g., size, charge, polarity) at each position that are tolerated or favored for TCR binding.
-
Computational Modeling and Structural Analysis: Techniques like X-ray crystallography and cryo-electron microscopy (cryoEM) can provide high-resolution three-dimensional structures of the TCR-pMHC complex.[1] These structures can reveal the precise atomic interactions and guide mutagenesis studies. Computational docking and molecular dynamics simulations can further predict the energetic contributions of individual residues to the binding interface.
-
Deep Mutational Scanning: This high-throughput method involves generating a library of all possible single or multiple mutations in the peptide and using a selection-based assay (e.g., yeast or phage display) to determine the effect of each mutation on binding. This can provide a comprehensive fitness landscape of the peptide sequence for TCR interaction.
References
- 1. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. US20210230278A1 - Antibodies binding to HLA-A2/MAGE-A4 - Google Patents [patents.google.com]
- 5. Assessing Antigen-Specific T Cell Responses Through IFN-γ Enzyme-Linked Immune Absorbent Spot (ELISpot) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mstechno.co.jp [mstechno.co.jp]
Head-to-Head Comparison of Adjuvant Formulations for Mage A4 (230-239) Peptide Vaccines
For Researchers, Scientists, and Drug Development Professionals
The development of effective cancer vaccines targeting tumor-associated antigens such as Melanoma-associated antigen A4 (MAGE-A4) is a key focus in immunotherapy. The inherent low immunogenicity of peptide-based vaccines necessitates the use of potent adjuvants to elicit a robust and durable anti-tumor immune response. This guide provides a head-to-head comparison of different adjuvant formulations used with MAGE-A4 vaccines, with a focus on the immunogenic peptide sequence 230-239 (GVYDGREHTV).
While direct comparative studies for the MAGE-A4 (230-239) peptide with various adjuvants are limited, this analysis compiles and contrasts data from studies utilizing different MAGE-A4 antigen formats (long peptides or full protein) with distinct adjuvant systems. This information can guide the rational selection and development of adjuvant formulations for future MAGE-A4 targeted immunotherapies.
Comparative Performance of MAGE-A4 Vaccine Adjuvant Formulations
The following tables summarize the quantitative data from preclinical and clinical studies on different MAGE-A4 vaccine formulations. It is important to note that these studies did not directly compare the adjuvants in a head-to-head manner with the same MAGE-A4 (230-239) peptide. The data is presented to offer insights into the performance of each adjuvant system with a MAGE-A4 antigen.
Table 1: Preclinical Immunogenicity and Efficacy of a MAGE-A4 Long Peptide Vaccine with R848 Adjuvant [1]
| Parameter | MAGE-A4 Long Peptide (MLP) | MLP + R848 | Control (PBS) |
| Dendritic Cell (DC) Maturation (% CD80+CD86+ of CD11c+ cells) | ~25% | ~43.5% | ~5% |
| Tumor Volume (mm³) at Day 21 | ~800 | ~200 | ~1500 |
| Survival Rate at Day 35 | 40% | 100% | 0% |
Table 2: Clinical Immune Response to a MAGE-A4 Long Peptide Vaccine with Montanide ISA-51 and OK-432 [2]
| Parameter | Pre-vaccination | Post-vaccination (10 mg dose) |
| MAGE-A4-specific IgG1 Titer | Undetectable | Increased |
| MAGE-A4-specific IgG3 Titer | Undetectable | Greatly Increased |
| MAGE-A4-specific Th1 Response (IFN-γ production) | Negative | Positive |
| MAGE-A4-specific Tc1 Response (IFN-γ production) | Negative | Positive |
| Clinical Response | Progressive Disease | Stable Disease |
Table 3: Clinical Immune Response to CHP-MAGE-A4 Protein Vaccine
| Parameter | Pre-vaccination | Post-vaccination |
| MAGE-A4-specific Antibody Response | Not specified | Induced in 24% of patients |
| MAGE-A4-specific CD4+ T-cell Response | Not specified | Observed |
| MAGE-A4-specific CD8+ T-cell Response | Not specified | Observed |
A compilation of data from several clinical trials in metastatic melanoma patients indicated that no cytotoxic T lymphocyte (CTL) responses were detected against the MAGE-A4 (230-239) peptide in 26 vaccinated patients[3]. The specific adjuvants used in these particular instances were not detailed in the summary, but this finding highlights the challenges in inducing robust CTL responses to this specific peptide with the formulations tested.
Experimental Protocols
1. MAGE-A4 Long Peptide with R848 Adjuvant (Preclinical Mouse Model) [1]
-
Vaccine Formulation: Three MAGE-A4 multi-epitope long peptides (MLPs) were synthesized. For the adjuvanted group, MLPs were combined with the Toll-like receptor (TLR) 7/8 agonist R848.
-
Animal Model: BALB/c mice were used for the tumor prevention study.
-
Immunization Schedule: Mice were immunized subcutaneously with the MLP vaccine with or without R848.
-
Tumor Challenge: Mice were challenged with 4T1 tumor cells.
-
Immune Response Assessment:
-
Dendritic Cell Maturation: Bone marrow-derived dendritic cells (BMDCs) were co-incubated with MLPs and/or R848, and the expression of CD80 and CD86 was assessed by flow cytometry.
-
In vivo Anti-tumor Efficacy: Tumor growth was monitored by measuring tumor volume, and survival rates were recorded.
-
2. MAGE-A4 Long Peptide with Montanide ISA-51 and OK-432 (Clinical Trial) [2]
-
Vaccine Formulation: A helper/killer-hybrid epitope long peptide (H/K-HELP) of MAGE-A4 was synthesized. The vaccine was formulated by mixing the peptide with OK-432 and Montanide ISA-51.
-
Patient Population: A patient with pulmonary metastasis of colon cancer expressing MAGE-A4.
-
Immunization Schedule: The patient received subcutaneous injections of the vaccine four times at 2-week intervals, with a subsequent dose escalation.
-
Immune Response Assessment:
-
Humoral Response: MAGE-A4-specific IgM, IgG1, IgG2, IgG3, and IgG4 antibody titers were measured by ELISA.
-
Cellular Response: MAGE-A4-specific Th1 and Tc1 immune responses were assessed by measuring IFN-γ production.
-
-
Clinical Outcome: Tumor growth and carcinoembryonic antigen (CEA) tumor marker levels were monitored.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the underlying mechanisms of the adjuvants and the experimental designs, the following diagrams are provided.
The diagram above illustrates the signaling pathway initiated by the TLR7/8 agonist R848. Upon binding to TLR7 and TLR8 within the endosome, R848 triggers a MyD88-dependent signaling cascade. This leads to the activation of transcription factors NF-κB and IRFs, which in turn induce the production of pro-inflammatory cytokines and type I interferons, key mediators in enhancing the adaptive immune response.
This diagram depicts the mechanism of action for the Cholesteryl pullulan (CHP) adjuvant. CHP self-assembles into nanoparticles that can encapsulate the MAGE-A4 antigen. These nanoparticles are efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, the antigen is processed and presented on MHC molecules, leading to the activation of T-cells and the initiation of an antigen-specific immune response.
The workflow diagram outlines a typical experimental process for evaluating a MAGE-A4 peptide vaccine. The process begins with the formulation of the vaccine, combining the MAGE-A4 peptide with a selected adjuvant. This formulation is then administered to an animal model or human patient. In preclinical studies, this is often followed by a tumor challenge to assess the protective or therapeutic efficacy. Throughout the study, various immune parameters are monitored to evaluate the immunogenicity of the vaccine, and the overall anti-tumor efficacy is assessed by monitoring tumor growth and survival.
References
- 1. Efficacy of MAGE-A4 long peptide as a universal immunoprevention cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First clinical trial of cancer vaccine therapy with artificially synthesized helper/ killer‐hybrid epitope long peptide of MAGE‐A4 cancer antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
A Comparative Guide to the Preclinical Safety and Toxicity of Mage A4 (230-239) and a Modified Peptide Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical safety and toxicity profiles of the standard Mage A4 (230-239) peptide and a modified long peptide analog. The data presented is compiled from multiple preclinical and early clinical studies to offer an objective assessment for researchers in the field of cancer immunotherapy.
Melanoma-associated antigen-A4 (MAGE-A4) is a cancer-testis antigen that is a promising target for various immunotherapeutic strategies, including peptide vaccines and engineered T-cell therapies.[1][2][3] The MAGE-A4 (230-239) peptide, with the sequence GVYDGREHTV, is a well-known epitope presented by HLA-A2 molecules and is a focal point for the development of such therapies.[1][4] Modifications to this peptide, such as the creation of long peptides or hybrid peptides, aim to enhance immunogenicity and therapeutic efficacy.[2][5] This guide will delve into the preclinical safety considerations of both the native peptide and its modified counterparts.
Quantitative Data Summary
Table 1: Preclinical Safety and Toxicity of Therapies Utilizing MAGE-A4 (230-239) Peptide
| Parameter | Therapy Type | Key Findings | Reference |
| Off-Target Cytotoxicity | Affinity-Enhanced TCR-T Cell (ADP-A2M4) | No major off-target cross-reactivity observed against a range of human primary cells and cell lines in vitro.[1][6][7] | [1][6][7] |
| Alloreactivity | Affinity-Enhanced TCR-T Cell (ADP-A2M4) | Displayed alloreactivity towards HLA-A*02:05-expressing cells, leading to the exclusion of patients with this HLA allele from clinical trials.[1] | [1] |
| In Vitro Safety | CAR-T Cell | No cross-reactivity to analogous peptides was observed, suggesting a promising safety profile.[8] | [8] |
| In Vivo Safety (Animal) | MAGE-A4 Protein Vaccine | General safety and tolerability have been reported in preclinical models, though specific toxicity data is limited.[9] | [9] |
Table 2: Preclinical and Early Clinical Safety and Toxicity of a Modified MAGE-A4 Long Peptide Analog
| Parameter | Therapy Type | Key Findings | Reference |
| General Safety (Clinical) | Helper/Killer-Hybrid Epitope Long Peptide | No severe side effects were observed in a Phase I clinical trial involving six patients. The most notable adverse event was a Grade 2 skin reaction at the injection site.[5] | [5] |
| In Vivo Anti-Tumor Activity (Animal) | MAGE-A4 Long Peptide Vaccine | Demonstrated impressive anti-tumor and target-specific capabilities in a mouse model, with no significant adverse effects mentioned.[2][10] | [2][10] |
| Immunogenicity (Human Cells) | MAGE-A4 Long Peptide Vaccine | Showed strong immunogenicity in human peripheral blood mononuclear cells with a high rate of specific T-cell responses.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical safety and toxicity studies. Below are summaries of key experimental protocols cited in the literature for assessing the safety of MAGE-A4 targeted therapies.
In Vitro Cross-Reactivity and Safety Assessment of ADP-A2M4 (Affinity-Enhanced TCR-T cells)
-
Objective: To evaluate the off-target reactivity of T-cells engineered with an affinity-enhanced T-cell receptor (TCR) specific for the MAGE-A4 (230-239) peptide.
-
Methodology:
-
Cell Lines and Primary Cells: A diverse panel of human cell lines and primary cells representing various tissues were used.
-
Co-culture Assays: ADP-A2M4 T-cells were co-cultured with the panel of target cells.
-
Endpoint Measurement: Cytotoxicity was assessed by measuring the release of intracellular contents (e.g., lactate (B86563) dehydrogenase) or by real-time cell analysis. Cytokine release (e.g., IFN-γ) was quantified using ELISA or ELISpot assays.
-
Molecular Analysis: Computational algorithms were used to predict potential mimetic epitopes from other human proteins that could be recognized by the engineered TCR.
-
Animal Study of a MAGE-A4 Long Peptide Vaccine
-
Objective: To investigate the anti-tumor properties and preliminary mechanism of a MAGE-A4 long peptide vaccine in a mouse model.
-
Methodology:
-
Animal Model: A mouse model for triple-negative breast cancer was utilized.
-
Vaccination Protocol: Mice were immunized with the MAGE-A4 long peptide vaccine, both alone and in combination with an adjuvant (R848).
-
Tumor Growth Monitoring: Tumor growth was monitored over time, and survival rates were recorded.
-
Immunological Analysis: Immune responses were assessed by analyzing T-cell activation and the expression of memory T-cells in the vaccinated mice.
-
Phase I Clinical Trial of a Helper/Killer-Hybrid Epitope Long Peptide of MAGE-A4
-
Objective: To assess the safety and immunogenicity of an artificially synthesized MAGE-A4 helper/killer-hybrid epitope long peptide (H/K-HELP) in cancer patients.
-
Methodology:
-
Patient Population: Patients with advanced cancers were enrolled.
-
Vaccination Schedule: Patients received escalating doses of the MAGE-A4-H/K-HELP vaccine.
-
Safety Monitoring: Patients were monitored for adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE). Physical and hematological examinations were conducted before and after vaccination.
-
Immune Response Evaluation: T-cell responses (e.g., IFN-γ production by CD4+ and CD8+ T-cells) and humoral responses (e.g., MAGE-A4-specific antibody production) were measured.
-
-
Reference: [5]
Visualizations
Signaling Pathway of MAGE-A4 Peptide Vaccine-Induced T-Cell Response
References
- 1. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of MAGE-A4 long peptide as a universal immunoprevention cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the role and mechanisms of MAGEA4 in tumorigenesis, regulation, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A MAGE-A4 peptide presented by HLA-A2 is recognized by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First clinical trial of cancer vaccine therapy with artificially synthesized helper/ killer‐hybrid epitope long peptide of MAGE‐A4 cancer antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of a novel CAR-T therapy utilizing a scFv antibody highly specific to MAGE-A4p230-239/HLA-A∗02:01 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High expression of MAGE-A4 and MHC class I antigens in tumor cells and induction of MAGE-A4 immune responses are prognostic markers of CHP-MAGE-A4 cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of MAGE-A4 long peptide as a universal immunoprevention cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MAGE-A4 (230-239) as a Biomarker for Patient Selection in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomarkers is paramount for the success of clinical trials, particularly in the rapidly evolving field of oncology and immunotherapy. This guide provides a comprehensive comparison of Melanoma-Associated Antigen A4 (MAGE-A4), specifically the peptide epitope at amino acid positions 230-239 (GVYDGREHTV), with other key biomarkers for patient selection in clinical trials. We present supporting experimental data, detailed protocols, and visual representations of relevant pathways and workflows to aid researchers in their evaluation.
Comparative Analysis of Biomarker Performance
The utility of a biomarker is determined by its ability to accurately identify patients who are most likely to respond to a specific therapy. Here, we compare the performance of MAGE-A4 with other prominent biomarkers: New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) and Programmed Death-Ligand 1 (PD-L1).
| Biomarker | Cancer Type(s) | Prevalence of Expression | Predictive Value | Method of Detection |
| MAGE-A4 | Synovial Sarcoma | 70%[1][2] | Predictive for response to MAGE-A4-targeted T-cell therapies.[3] | Immunohistochemistry (IHC) |
| Myxoid/Round Cell Liposarcoma | 40%[4] | Predictive for response to MAGE-A4-targeted T-cell therapies. | IHC | |
| Urothelial Cancer | 32%[4] | Under investigation. | IHC | |
| Head and Neck Squamous Cell Carcinoma | 22% - 60%[1][4] | Under investigation. | IHC | |
| Ovarian Cancer | 24% - 64%[1][4] | Independent predictor of patient survival.[4] | IHC | |
| Esophageal Cancer | 21% - 54%[1][4] | Under investigation. | IHC | |
| Non-Small Cell Lung Cancer | 14% - 64%[1] | Prognostic value depends on subcellular localization and p53 status. | IHC | |
| Osteosarcoma | 100% (in one study)[5] | Correlated with tumor size and SUVmax.[5] | IHC | |
| NY-ESO-1 | Synovial Sarcoma | 61.1% - 65.4%[3][6] | Predictive for response to NY-ESO-1-targeted therapies. | IHC |
| Myxoid/Round Cell Liposarcoma | 88.2%[6] | Predictive for response to NY-ESO-1-targeted therapies. | IHC | |
| Osteosarcoma | 33.3% (in one study)[5] | Correlated with p53 expression.[5] | IHC | |
| Mucosal Melanoma | Higher in responders to ipilimumab/nivolumab.[7] | Combinational expression with MAGE-A3 and MAGE-A4 is a strong predictor of response.[7] | IHC | |
| Serous Ovarian Neoplasms | 18.9%[6] | Not an independent predictor of survival.[6] | IHC | |
| PD-L1 | Various Solid Tumors | Varies widely by cancer type and antibody clone used. | Predictive for response to immune checkpoint inhibitors (anti-PD-1/PD-L1).[7][8] | IHC |
| Mucosal Melanoma | Associated with response to immunotherapy.[7] | Often used in combination with other markers like Tumor Mutational Burden (TMB).[7] | IHC | |
| Soft Tissue Sarcomas | 96.3% (in one study)[9] | Strong positive correlation with NY-ESO-1 and MAGE-A4 expression.[10] | IHC |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reproducible assessment of biomarkers. Below are methodologies for the key experiments cited in this guide.
MAGE-A4 Immunohistochemistry (IHC) Protocol for Clinical Trials
This protocol is based on the methods used in clinical trials for MAGE-A4-targeted therapies, utilizing the OTI1F9 antibody clone.[11][12]
1. Specimen Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue sections of 4-5 µm thickness.
-
Mount sections on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides in a xylene substitute (or xylene) to remove paraffin.
-
Rehydrate through a series of graded ethanol (B145695) solutions (e.g., 100%, 95%, 70%) to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0) in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
4. Staining Procedure (Automated or Manual):
-
Wash slides in a wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate with the primary antibody, mouse anti-MAGE-A4 monoclonal antibody clone OTI1F9.[13]
-
Wash slides.
-
Incubate with a secondary antibody-polymer detection system (e.g., HRP-polymer).
-
Wash slides.
-
Incubate with a chromogen substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
5. Interpretation of Results:
-
Scoring: The "P score" is often used, defined as the percentage of tumor cells staining at ≥2+ intensity (moderate to strong).[1]
-
Positivity Cutoff: In many clinical trials, a P score of ≥30% is used to define MAGE-A4 positivity for patient eligibility.[1]
HLA-A*02 Typing Protocol for Patient Screening
High-resolution HLA typing is essential for selecting patients for T-cell receptor (TCR)-based therapies that are HLA-restricted.
1. Sample Collection:
-
Collect peripheral blood in EDTA tubes or buccal swabs.[14]
2. DNA Extraction:
-
Extract genomic DNA from the collected samples using a validated kit.
3. HLA Typing Methodologies:
-
Sequence-Specific Oligonucleotide Probes (SSOP): A common method involving PCR amplification of HLA genes followed by hybridization with a panel of sequence-specific oligonucleotide probes.
-
Sequence-Specific Primers (SSP): Utilizes multiple PCR reactions, each with primers specific for a particular HLA allele or group of alleles.
-
Next-Generation Sequencing (NGS): Provides high-resolution, unambiguous HLA typing and is becoming the gold standard.[15]
4. Data Analysis:
-
Analyze the results using specialized software to assign the HLA-A02 allele. High-resolution typing is required to identify specific alleles like HLA-A02:01.[16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams are generated using Graphviz (DOT language).
MAGE-A4 Signaling and its Interaction with p53
MAGE-A4 has been shown to interact with the p53 tumor suppressor pathway, which has implications for its role in cancer progression and as a therapeutic target.
Caption: MAGE-A4 interaction with the p53 pathway.
Workflow for Patient Selection in MAGE-A4 Targeted Clinical Trials
The process of identifying and enrolling eligible patients for MAGE-A4 targeted therapies involves a multi-step screening process.
Caption: Patient selection workflow for MAGE-A4 trials.
Logical Relationship of Biomarkers for Predicting Immunotherapy Response
The predictive power of biomarkers can sometimes be enhanced when they are considered in combination.
Caption: Combined biomarker approach for predicting response.
References
- 1. Identifying MAGE-A4-positive tumors for TCR T cell therapies in HLA-A∗02-eligible patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying MAGE-A4-positive tumors for TCR T cell therapies in HLA-A∗02-eligible patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brief Communication on MAGE-A4 and Coexpression of Cancer Testis Antigens in Metastatic Synovial Sarcomas: Considerations for Development of Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mapping MAGE-A4 expression in solid cancers for targeted therapies [frontiersin.org]
- 5. Clinicopathological assessment of cancer/testis antigens NY-ESO-1 and MAGE-A4 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combinational expression of tumor testis antigens NY-ESO-1, MAGE-A3, and MAGE-A4 predicts response to immunotherapy in mucosal melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinational expression of tumor testis antigens NY-ESO-1, MAGE-A3, and MAGE-A4 predicts response to immunotherapy in mucosal melanoma patients | springermedizin.de [springermedizin.de]
- 9. Immunohistochemical expression and clinicopathological assessment of PD-1, PD-L1, NY-ESO-1, and MAGE-A4 expression in highly aggressive soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mapping MAGE-A4 expression in solid cancers for targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-MAGEA4 antibody [OTI1F9] Mouse monoclonal (ab139297) | Abcam [abcam.com]
- 14. lyfboat.com [lyfboat.com]
- 15. tufts.primo.exlibrisgroup.com [tufts.primo.exlibrisgroup.com]
- 16. ebmt.org [ebmt.org]
Comparative analysis of Mage A4 (230-239) presentation by different HLA-A2 subtypes
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the presentation of the MAGE-A4 (230-239) peptide, an important cancer-testis antigen, by various Human Leukocyte Antigen (HLA)-A2 subtypes. Understanding these differences is critical for the development of targeted immunotherapies, such as TCR-T cell therapies and cancer vaccines, as HLA subtype variations can significantly impact peptide binding, complex stability, and subsequent T-cell recognition.
The MAGE-A4 protein is an attractive target for cancer therapy due to its high expression in numerous solid tumors—including synovial sarcoma, non-small cell lung cancer, and bladder cancer—and its restricted expression in healthy tissues.[1][2] The specific peptide epitope MAGE-A4 (230-239), with the amino acid sequence GVYDGREHTV, is a well-characterized target for cytotoxic T lymphocytes (CTLs) when presented by the HLA-A2 molecule.[3][4][5]
Comparative T-Cell Reactivity Data
The functional presentation of the MAGE-A4 (230-239) peptide by different HLA-A2 subtypes has been evaluated using T cells engineered to express an affinity-enhanced T-cell receptor (TCR). The potency of the T-cell response, measured by the half-maximal effective concentration (EC50) of the peptide, indicates how effectively each subtype presents the peptide to elicit a therapeutic response. Preclinical studies for the TCR-T cell therapy afamitresgene autoleucel (afami-cel) have identified specific HLA-A*02 alleles that effectively present the MAGE-A4 peptide and are recognized by the engineered TCR.[2][6]
The following table summarizes the functional presentation capabilities of common HLA-A2 subtypes. Lower EC50 values signify a more potent T-cell response, indicating superior peptide presentation.
| HLA-A2 Subtype | Peptide Presented | T-Cell Reactivity (Metric) | Functional Outcome |
| HLA-A02:01 | MAGE-A4 (230-239) | Log(EC50) | Effective Presentation & T-Cell Recognition[3][6] |
| HLA-A02:02 | MAGE-A4 (230-239) | Log(EC50) | Effective Presentation & T-Cell Recognition[3][6] |
| HLA-A02:03 | MAGE-A4 (230-239) | Log(EC50) | Effective Presentation & T-Cell Recognition[3][6] |
| HLA-A02:06 | MAGE-A4 (230-239) | Log(EC50) | Effective Presentation & T-Cell Recognition[3][6] |
| HLA-A02:05 | MAGE-A4 (230-239) | Not Applicable | Leads to alloreactivity; excluded from therapy[6][7] |
| HLA-A02:07 | MAGE-A4 (230-239) | Not Applicable | Extremely low binding affinity; no T-cell response[6] |
This data is based on in vitro reactivity of the afami-cel TCR, which recognizes the MAGE-A4 peptide presented by various HLA-A2 subtypes.[3][7]
Experimental Protocols
The characterization of peptide-HLA interactions and subsequent T-cell activation relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Peptide-MHC Binding & Stability Assay (T2 Assay)
This assay measures the ability of an exogenous peptide to bind to and stabilize HLA-A2 molecules on the surface of T2 cells. T2 cells are deficient in the Transporter associated with Antigen Processing (TAP), which prevents endogenous peptide loading, resulting in low surface expression of unstable HLA-A2 molecules.[8] Binding of a high-affinity exogenous peptide stabilizes the HLA-A2 complex, leading to increased surface expression that can be quantified by flow cytometry.[5][9]
Methodology:
-
Cell Culture: Culture T2 cells (which express HLA-A*02:01) in serum-free RPMI medium.
-
Peptide Incubation: Seed T2 cells at a density of 2 x 10^5 cells/well. Add the synthetic MAGE-A4 (230-239) peptide at various concentrations (e.g., 10 µM to 20 µg/mL).[9][10] An irrelevant peptide known not to bind HLA-A2 is used as a negative control, and a known high-affinity HLA-A2 binder (e.g., Influenza M1 peptide) serves as a positive control.[10]
-
Stabilization: Incubate the cells with the peptides for 18-20 hours at 37°C in 5% CO2 to allow for peptide loading and HLA stabilization.[9] For enhanced stability, 5 µg/ml of human β2-microglobulin can be added.[5]
-
Staining: Wash the cells to remove unbound peptide. Stain the cells with a PE-conjugated or FITC-conjugated mouse anti-human HLA-A2 monoclonal antibody (e.g., clone BB7.2).[5][9]
-
Flow Cytometry: Acquire the samples on a flow cytometer. The increase in Mean Fluorescence Intensity (MFI) of the HLA-A2 stain corresponds to the degree of peptide binding and stabilization.
-
Data Analysis: Calculate a fluorescence index (FI) to quantify binding affinity: FI = (MFI with peptide - MFI without peptide) / (MFI without peptide).[9]
T-Cell Activation Assay (IFN-γ ELISA)
This assay quantifies the activation of peptide-specific T cells upon recognition of the peptide-HLA complex on target cells. Interferon-gamma (IFN-γ) is a key cytokine released by activated CD8+ T cells.[1][4] An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of secreted IFN-γ in the co-culture supernatant.
Methodology:
-
Target Cell Preparation: Use target cells that are negative for MAGE-A4 but have been transduced to express a specific HLA-A2 subtype (e.g., HLA-A02:01, A02:02, etc.).[3]
-
Peptide Pulsing: Incubate the target cells with varying concentrations of the MAGE-A4 (230-239) peptide to allow for loading onto the surface HLA molecules.
-
Co-culture: Co-culture the peptide-pulsed target cells with MAGE-A4-specific T cells (e.g., afami-cel) at a specified effector-to-target ratio.
-
Supernatant Collection: After an incubation period (e.g., 18-24 hours), centrifuge the plates and collect the supernatant.
-
ELISA Protocol:
-
Coat a 96-well plate with an anti-human IFN-γ capture antibody.[11]
-
Block the plate to prevent non-specific binding.
-
Add diluted standards and collected supernatants to the wells and incubate.
-
Wash the plate, then add a biotinylated anti-human IFN-γ detection antibody.[1][11]
-
Wash again, and add Streptavidin-HRP (Horseradish Peroxidase).[1]
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A colored product will form in proportion to the amount of IFN-γ.[11]
-
Stop the reaction with an acid solution (e.g., H2SO4) and measure the absorbance at 450 nm using a microplate reader.[12]
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IFN-γ in each sample. Plot the IFN-γ concentration against the peptide concentration to determine the EC50 value.
Visualized Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for evaluating peptide presentation and the core signaling pathway activated upon T-cell recognition.
Caption: Experimental workflow for comparing MAGE-A4 peptide presentation by HLA-A2 subtypes.
Caption: TCR recognition of the MAGE-A4-HLA-A2 complex initiates downstream signaling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Autologous T cell therapy for MAGE-A4+ solid cancers in HLA-A*02+ patients: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying MAGE-A4-positive tumors for TCR T cell therapies in HLA-A∗02-eligible patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Features of HLA‐A*02 in Identifying Eligible Patients for Tecelra TCR‐T Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Peptide-binding assay [bio-protocol.org]
- 10. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. bioworlde.com [bioworlde.com]
Enhancing Anti-Tumor Immunity: A Comparative Guide to Modified MAGE-A4 (230-239) Peptides
For researchers, scientists, and drug development professionals, the quest to augment the immunogenicity of tumor-associated antigens is paramount. This guide provides a comparative analysis of modified Melanoma-Associated Antigen A4 (MAGE-A4) (230-239) peptides, offering insights into how structural changes can modulate T-cell responses and anti-tumor activity. The native MAGE-A4 (230-239) peptide, with the amino acid sequence GVYDGREHTV, is a well-documented HLA-A2-restricted epitope recognized by cytotoxic T lymphocytes (CTLs), making it a prime target for cancer immunotherapies.[1][2][3][4] Modifications to this peptide are being explored to enhance its therapeutic efficacy.
This guide synthesizes experimental data to compare the performance of modified MAGE-A4 (230-239) peptides against the native sequence, focusing on key immunological parameters. Detailed experimental protocols and visual diagrams of relevant biological pathways and workflows are provided to support further research and development.
Performance Comparison of Modified MAGE-A4 (230-239) Peptides
The immunogenicity of a peptide is a multifactorial characteristic influenced by its binding affinity to MHC molecules, the stability of the peptide-MHC complex, and the avidity of T-cell receptor (TCR) interaction. The following tables summarize quantitative data from studies investigating modifications to the MAGE-A4 (230-239) peptide.
Single Amino Acid Substitutions and their Impact on T-Cell Activation
An "X-scan" analysis, where each amino acid of the MAGE-A4 (230-239) peptide was systematically replaced, has provided valuable insights into the contribution of each residue to TCR recognition. The response of TCR-transduced T-cells was measured by IFNγ ELISpot, a common method for quantifying T-cell activation.[5]
| Position | Original Amino Acid | Substitution Tolerated (Maintained or Increased IFNγ Release) | Substitution Not Tolerated (Decreased IFNγ Release) |
| 1 | G | Alanine (A) | Most other substitutions |
| 2 | V | Leucine (L) | Other non-conservative substitutions |
| 3 | Y | - | All substitutions |
| 4 | D | - | All substitutions |
| 5 | G | - | All substitutions |
| 6 | R | - | 17 of 19 substitutions tolerated |
| 7 | E | Fully degenerate (all substitutions tolerated) | - |
| 8 | H | Fully degenerate (all substitutions tolerated) | - |
| 9 | T | Fully degenerate (all substitutions tolerated) | - |
| 10 | V | 8 of 19 substitutions tolerated | 11 of 19 substitutions not tolerated |
Table 1: Summary of an X-scan analysis of the MAGE-A4 (230-239) peptide. Data is inferred from a study that performed single amino acid substitutions and measured IFNγ release by TCR-transduced T cells.[5]
Comparison with Naturally Occurring Peptide Variants
A comparison between the MAGE-A4 (230-239) peptide and the homologous MAGE-A8 (232-241) peptide, which differs by two amino acids (V2L and T9S), reveals the subtlety of TCR recognition. Structural analyses have shown that even conservative substitutions can alter the peptide's conformation within the MHC groove, thereby affecting TCR binding.[6][7]
| Peptide | Sequence | Key Differences | Impact on TCR Recognition |
| MAGE-A4 (230-239) | GVYDGREHTV | - | High-affinity recognition by specific TCRs. |
| MAGE-A8 (232-241) | GLYDGREHTS | Valine to Leucine at P2; Threonine to Serine at P9 | Reduced or altered recognition by MAGE-A4 specific TCRs, demonstrating TCR specificity. |
Table 2: Comparison of MAGE-A4 (230-239) with a homologous MAGE-A8 peptide. The differences in sequence lead to differential recognition by T-cell receptors.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to assess peptide immunogenicity.
IFNγ ELISpot Assay for T-Cell Activation
This assay quantifies the number of T-cells secreting IFNγ in response to antigen stimulation.
-
Plate Coating: 96-well PVDF plates are coated with an anti-IFNγ capture antibody overnight at 4°C.
-
Cell Plating: T-cells transduced with a MAGE-A4 specific TCR (effector cells) are plated at a density of 2 x 10^4 to 2.5 x 10^4 cells/well.[5]
-
Antigen Presentation: T2 cells, which are deficient in TAP and thus rely on exogenous peptides for MHC class I presentation, are pulsed with the native or modified MAGE-A4 peptides at a specific concentration (e.g., equivalent to the EC90 of the index peptide).[5]
-
Co-culture: The peptide-pulsed T2 cells (target cells) are added to the wells containing the effector T-cells.
-
Incubation: The plates are incubated for 16-24 hours at 37°C in a CO2 incubator.
-
Detection: After incubation, the cells are washed away, and a biotinylated anti-IFNγ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate and a substrate that produces a colored spot at the site of IFNγ secretion.
-
Analysis: The spots are counted using an automated ELISpot reader.
Cytotoxicity Assay
This assay measures the ability of CTLs to kill target cells presenting the specific peptide-MHC complex.
-
Target Cell Labeling: Target cells (e.g., MAGE-A4 expressing tumor cell lines or peptide-pulsed T2 cells) are labeled with a fluorescent dye such as Calcein-AM or with a radioactive isotope like 51Cr.
-
Co-culture: The labeled target cells are co-cultured with effector CTLs at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).[8]
-
Incubation: The co-culture is incubated for a set period (e.g., 4 hours) at 37°C.
-
Measurement of Lysis:
-
For fluorescent dye-based assays, the amount of dye released into the supernatant from lysed cells is measured using a fluorometer.
-
For radioactive assays, the amount of 51Cr released into the supernatant is measured using a gamma counter.
-
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100.
HLA-Peptide Binding Assay
This assay determines the affinity and stability of the peptide-MHC interaction.
-
Cell Line: T2 cells are commonly used due to their TAP deficiency, resulting in low surface expression of "empty" HLA-A2 molecules.
-
Peptide Incubation: T2 cells are incubated with varying concentrations of the test peptides in serum-free media for several hours to allow for peptide binding to the HLA-A2 molecules.[9][10]
-
Staining: The cells are then stained with a fluorescently labeled antibody specific for HLA-A2.
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to cells incubated without peptide indicates that the peptide has bound to and stabilized the HLA-A2 molecule on the cell surface.
-
Data Analysis: The binding affinity is often reported as the concentration of peptide required to achieve 50% of the maximum fluorescence intensity.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows involved in assessing peptide immunogenicity.
Caption: T-Cell activation signaling pathway initiated by TCR recognition of the pMHC complex.
Caption: Experimental workflow for the IFNγ ELISpot assay.
Caption: Logical relationship of how peptide modifications impact overall immunogenicity.
References
- 1. A MAGE-A4 peptide presented by HLA-A2 is recognized by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kactusbio.com [kactusbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Preclinical evaluation of an affinity-enhanced MAGE-A4-specific T-cell receptor for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural analysis of cancer-relevant TCR-CD3 and peptide-MHC complexes by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of MAGE-A4 long peptide as a universal immunoprevention cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Two Novel HLA-A*0201-Restricted CTL Epitopes Derived from MAGE-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Clinical trial results and efficacy data for Mage A4 (230-239) based therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emerging therapies targeting the Melanoma-associated Antigen-A4 (MAGE-A4) protein, specifically focusing on the 230-239 peptide epitope. MAGE-A4 is a cancer-testis antigen, an attractive target for cancer immunotherapy due to its high expression in various solid tumors and limited expression in normal tissues.[1] This document summarizes clinical trial results, efficacy data, and experimental methodologies for four distinct therapeutic modalities: T-cell receptor (TCR) T-cell therapy (afamitresgene autoleucel), next-generation TCR-T therapy (uzatresgene autoleucel), a T-cell engager bispecific antibody (CDR404), and a long peptide vaccine.
Executive Summary
MAGE-A4 targeted therapies are showing promise in clinical trials, particularly for solid tumors like synovial sarcoma and myxoid/round cell liposarcoma. Afamitresgene autoleucel, a first-generation TCR-T therapy, has demonstrated notable response rates in these indications.[2] Building on this, uzatresgene autoleucel, a next-generation TCR-T therapy incorporating a CD8α co-receptor, is being investigated to enhance the immune response.[3] Beyond cell therapies, CDR404, a T-cell engager, and MAGE-A4 long peptide vaccines represent alternative strategies to engage the immune system against MAGE-A4 expressing tumors.[4][5] This guide offers a comparative analysis of these approaches to inform ongoing research and development in this exciting field of oncology.
Data Presentation: Comparative Efficacy of MAGE-A4 Targeted Therapies
The following tables summarize the available clinical trial data for afamitresgene autoleucel and uzatresgene autoleucel. Data for CDR404 and the MAGE-A4 long peptide vaccine are still emerging from early-phase trials and are more limited.
Table 1: Clinical Efficacy of Afamitresgene Autoleucel (ADP-A2M4)
| Clinical Trial | Indication | Number of Patients | Overall Response Rate (ORR) | Duration of Response (DOR) | Key Adverse Events (Grade ≥3) |
| SPEARHEAD-1 (Phase 2) | Synovial Sarcoma | 44 | 39% | Median: 11.6 months | Cytopenias (lymphopenia, neutropenia, leukopenia), Anemia |
| Myxoid/Round Cell Liposarcoma | 8 | 25% | Median: 4.2 months | Cytopenias, Anemia | |
| Phase 1 | Synovial Sarcoma | 16 | 44% | Median: 28 weeks | Cytopenias, Anemia |
| Various Solid Tumors | 38 | 24% | Median: 26 weeks | Cytopenias, Anemia |
Table 2: Clinical Efficacy of Uzatresgene Autoleucel (ADP-A2M4CD8)
| Clinical Trial | Indication | Number of Patients | Overall Response Rate (ORR) | Key Adverse Events (Grade ≥3) |
| SURPASS (Phase 1) | Ovarian, Urothelial, Head & Neck Cancers (Monotherapy) | 26 | 50% | Cytokine Release Syndrome (CRS), Cytopenias |
| Head & Neck Cancer (Monotherapy) | 5 | 80% (4 partial responses) | CRS, Cytopenias | |
| Various Solid Tumors (Monotherapy) | 46 | 35% | CRS, Cytopenias |
Note: Data for CDR404 and the MAGE-A4 long peptide vaccine are from very early clinical studies and do not yet provide robust ORR or DOR figures comparable to the TCR-T therapies. A Phase 1 trial of CDR404 has shown early signals of clinical activity, including tumor stabilization.[6] A case report from a Phase 1 trial of a MAGE-A4 long peptide vaccine in a patient with metastatic colon cancer reported stable disease.[5] A preclinical study of a different MAGE-A4 long peptide vaccine demonstrated anti-tumor activity in a mouse model.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are summaries of methodologies employed in the development and evaluation of these MAGE-A4 targeted therapies.
TCR-T Cell Therapy (Afamitresgene Autoleucel & Uzatresgene Autoleucel)
Manufacturing Process:
-
Leukapheresis: Patients' peripheral blood mononuclear cells (PBMCs) are collected.[8]
-
T-cell Enrichment and Transduction: T-cells are enriched from the PBMCs and transduced with a self-inactivating lentiviral vector. This vector carries the gene for the affinity-enhanced MAGE-A4-specific TCR. For uzatresgene autoleucel, the vector also includes the gene for the CD8α co-receptor.[3][8]
-
Expansion: The genetically modified T-cells are expanded ex vivo to achieve the desired therapeutic dose.[8]
-
Cryopreservation and Infusion: The final cell product is cryopreserved and then infused back into the patient intravenously.[8]
Pre-infusion Conditioning: Patients typically undergo lymphodepleting chemotherapy, for example with fludarabine (B1672870) and cyclophosphamide, prior to infusion of the TCR-T cells.[9]
In Vitro Cytotoxicity Assay (General Protocol):
-
Target Cells: A MAGE-A4 positive, HLA-A*02 positive tumor cell line is used as the target.
-
Effector Cells: The engineered TCR-T cells.
-
Co-culture: Effector and target cells are co-cultured at various effector-to-target (E:T) ratios.
-
Endpoint: Target cell lysis is measured, often using a chromium-51 (B80572) release assay or a flow cytometry-based method to quantify dead target cells.
In Vivo Xenograft Mouse Model (General Protocol):
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used.
-
Tumor Implantation: Mice are subcutaneously or orthotopically implanted with a human tumor cell line expressing MAGE-A4 and HLA-A*02.
-
Treatment: Once tumors are established, mice are treated with the engineered TCR-T cells, typically via intravenous injection.
-
Endpoint: Tumor growth is monitored over time using caliper measurements. Overall survival of the mice is also a key endpoint.
T-Cell Engager (CDR404)
Preclinical In Vitro Cytotoxicity and T-cell Activation Assays:
-
Co-culture: Human PBMCs are co-cultured with MAGE-A4 positive, HLA-A*02:01 positive cancer cell lines in the presence of CDR404.[10]
-
Endpoints:
-
Tumor Cell Killing: Measured by assays that quantify cancer cell death.[10]
-
T-cell Activation: Assessed by measuring the expression of activation markers (e.g., CD69, CD25) on T-cells via flow cytometry.[10]
-
Cytokine Release: The concentration of cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant is measured by ELISA or multiplex assays.[10]
-
In Vivo Xenograft Model:
-
Model: A squamous non-small cell lung cancer (SQ-NSCLC) xenograft model (NCI-H1703) was used.[11]
-
Treatment: Four different doses of CDR404 were administered.[11]
-
Endpoint: Tumor regression was evaluated.[11]
MAGE-A4 Long Peptide Vaccine
Phase 1 Clinical Trial Protocol (Example):
-
Vaccine Composition: A helper/killer-hybrid epitope long peptide of MAGE-A4 was synthesized.[5]
-
Adjuvant: The peptide was combined with adjuvants such as OK432 and Montanide ISA-51 to enhance the immune response.[5]
-
Administration: The vaccine was administered subcutaneously at 2-week intervals.[5]
-
Endpoints:
Preclinical Immunogenicity and Efficacy Study:
-
Vaccine: Three multi-epitope long peptides targeting MAGE-A4 were identified using bioinformatics and synthesized.[7]
-
In Vitro Immunogenicity: The ability of the peptides to stimulate T-cells from human peripheral blood lymphocytes was assessed by measuring T-cell activation markers (CD137) and cytokine production (TNF-α).[7]
-
In Vivo Efficacy (Mouse Model): A mouse model for the prevention of triple-negative breast cancer was used to evaluate the anti-tumor effects of the vaccine, both alone and in combination with an adjuvant (R848).[7]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for each MAGE-A4 targeted therapy.
Afamitresgene Autoleucel (TCR-T Cell Therapy)
Caption: TCR-T cell recognition of MAGE-A4 peptide on tumor cells.
Mechanism of Action: Afamitresgene autoleucel consists of the patient's own T-cells genetically modified to express a high-affinity TCR that recognizes the MAGE-A4 (230-239) peptide presented by HLA-A*02 molecules on tumor cells.[8][12] This binding activates the T-cell through the CD3 complex, initiating a signaling cascade that leads to T-cell proliferation, cytokine secretion, and direct killing of the cancer cells.[12][13]
Uzatresgene Autoleucel (Next-Generation TCR-T with CD8α Co-receptor)
Caption: Enhanced CD4+ T-cell activation by uza-cel.
Mechanism of Action: Uzatresgene autoleucel is a next-generation TCR-T therapy that, in addition to the MAGE-A4 specific TCR, also expresses the CD8α co-receptor on both CD4+ and CD8+ T-cells. The addition of the CD8α co-receptor to CD4+ T-cells is designed to enhance their ability to recognize and respond to the MAGE-A4 peptide presented on MHC Class I molecules, thereby broadening the anti-tumor immune response.
CDR404 (T-Cell Engager)
Caption: CDR404 bridging a T-cell and a tumor cell.
Mechanism of Action: CDR404 is a bispecific, antibody-based T-cell engager. It has two binding domains: one that targets the MAGE-A4 peptide presented on HLA-A*02:01 on cancer cells, and another that binds to the CD3 complex on T-cells. By simultaneously binding to both the tumor cell and the T-cell, CDR404 creates a synapse that redirects the T-cell to kill the tumor cell, independent of the T-cell's natural TCR specificity.
MAGE-A4 Long Peptide Vaccine
Caption: MAGE-A4 vaccine stimulating an anti-tumor T-cell response.
Mechanism of Action: The MAGE-A4 long peptide vaccine introduces synthetic peptides corresponding to immunogenic regions of the MAGE-A4 protein into the body.[5][7] These peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then process the peptides and present them on both MHC class I and class II molecules. This leads to the activation and expansion of both MAGE-A4-specific CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells, generating a broad and durable anti-tumor immune response.[14]
Conclusion
The landscape of MAGE-A4 targeted therapies is rapidly evolving, with several promising approaches demonstrating clinical potential. TCR-T cell therapies, afamitresgene autoleucel and uzatresgene autoleucel, have shown significant efficacy in treating MAGE-A4-positive solid tumors, particularly synovial sarcoma. While these personalized therapies offer potent anti-tumor activity, they also present challenges in terms of manufacturing complexity and potential toxicities.
Alternative strategies such as the off-the-shelf T-cell engager CDR404 and MAGE-A4 long peptide vaccines are in earlier stages of clinical development but offer the potential for broader applicability and simpler manufacturing. Preclinical and early clinical data for these modalities are encouraging, suggesting they can effectively activate the immune system against MAGE-A4 expressing tumors.
Further research and clinical trials are necessary to fully elucidate the comparative efficacy and safety of these different therapeutic platforms. Head-to-head clinical trials would be invaluable in determining the optimal therapeutic strategy for patients with MAGE-A4-positive cancers. The continued development of these innovative therapies holds great promise for improving outcomes for patients with a range of difficult-to-treat solid tumors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. curesarcoma.org [curesarcoma.org]
- 3. uzatresgene autoleucel (ADP-A2M4CD8) / Adaptimmune, Galapagos, US WorldMeds [delta.larvol.com]
- 4. News - CDR-Life [cdr-life.com]
- 5. First clinical trial of cancer vaccine therapy with artificially synthesized helper/ killer‐hybrid epitope long peptide of MAGE‐A4 cancer antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDR-Life Presents Early Clinical Data Demonstrating Pharmacodynamic Activity of CDR404, a Novel Antibody-Derived T Cell Engager Targeting MAGE-A4+ Solid Tumors - BioSpace [biospace.com]
- 7. Efficacy of MAGE-A4 long peptide as a universal immunoprevention cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Afamitresgene Autoleucel Monograph for Professionals - Drugs.com [drugs.com]
- 9. SPEARHEAD-1: a single-arm phase 2 trial of afamitresgene autoleucel (afami-cel) in advanced synovial sarcoma and myxoid/round cell liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDR-Life Presents Promising Preclinical Data for Novel T Cell Engager Programs at AACR Annual Meeting 2025 - CDR-Life [cdr-life.com]
- 11. cgtlive.com [cgtlive.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. TECELRA (afamitresgene autoleucel) for the Treatment of Synovial Sarcoma, USA [clinicaltrialsarena.com]
- 14. Efficacy of MAGE-A4 long peptide as a universal immunoprevention cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mage A4 (230-239): A Guide for Laboratory Professionals
For Immediate Implementation: Researchers and laboratory personnel must handle the disposal of Mage A4 (230-239) peptide with a clear, safety-first approach. Due to the peptide's use in immunology research and the potential for unknown biological activity, it is crucial to treat all related waste as potentially hazardous. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Mage A4 (230-239) to ensure the safety of laboratory staff and compliance with environmental regulations.
Summary of Key Data
For easy reference, the following table summarizes essential quantitative information for Mage A4 (230-239) based on commercially available product data.
| Parameter | Value | Source |
| Purity | > 90% to 95% (HPLC/MS) | [4] |
| Supplied Format | Lyophilized solid or 1 mM in DMSO | [4][5] |
| Storage (Lyophilized) | -20°C or -80°C for long term | [6][7] |
| Storage (Reconstituted) | 2-8°C for up to 6 months (short term) | [7] |
Experimental Protocol: T-Cell Stimulation Assay
The primary use of Mage A4 (230-239) is in T-cell stimulation assays to assess immune response.[5][8] A typical experimental workflow generating waste is as follows:
-
Reconstitution: The lyophilized peptide is reconstituted in a suitable solvent, such as sterile, endotoxin-free water, acetic acid solution, or DMSO, to create a stock solution.
-
Working Solution Preparation: The stock solution is further diluted with cell culture medium to the desired final concentration for the assay.
-
T-Cell Culture: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured in the presence of the Mage A4 (230-239) peptide.
-
Assay Readout: After a specific incubation period, the T-cell response is measured using techniques like ELISPOT, intracellular cytokine staining (ICS), or proliferation assays.[4]
-
Waste Generation: This process generates various waste streams, including unused peptide solutions, contaminated pipette tips, vials, cell culture plates, and personal protective equipment (PPE).
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.[1][9]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat when handling Mage A4 (230-239) in any form (lyophilized powder or solution).[1][9]
-
When handling the lyophilized powder, which can be easily aerosolized, work in a chemical fume hood or biosafety cabinet to prevent inhalation.[9]
2. Waste Segregation:
-
Solid Waste: All solid materials contaminated with the peptide, such as pipette tips, microcentrifuge tubes, vials, and contaminated PPE (gloves, etc.), must be collected in a designated, clearly labeled hazardous waste container.[1][9]
-
Liquid Waste: Unused or leftover peptide solutions should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour peptide solutions down the drain unless explicitly permitted by your institution's EHS department for non-hazardous materials.[9][10]
-
Sharps Waste: Any contaminated sharps, such as needles or syringes, should be disposed of in a designated sharps container that is clearly labeled as chemically contaminated.[11]
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("Mage A4 (230-239) peptide"), and the primary hazard (e.g., "Chemical Waste for Incineration").[1]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic. Ensure containers are sealed when not in use.[1]
4. Final Disposal:
-
Coordinate with your institution's EHS department for the pickup and final disposal of the hazardous waste.[1][9] Follow their specific procedures for requesting a waste collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving Mage A4 (230-239).
Caption: Workflow for the proper segregation and disposal of Mage A4 (230-239) waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of Mage A4 (230-239) peptide, fostering a secure laboratory environment. Always consult your institution's specific safety and disposal protocols as the primary source of guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. abcepta.com [abcepta.com]
- 7. MAGE - A4 Antigen (230 - 239), human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. peptide24.store [peptide24.store]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Personal protective equipment for handling Mage A4 (230-239)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Mage A4 (230-239), a synthetic peptide epitope used in immunotherapy research.[1][2][3] Adherence to these procedures is essential for ensuring personal safety, maintaining experimental integrity, and complying with standard laboratory practices. While synthetic peptides like Mage A4 (230-239) are generally not considered hazardous, all laboratory chemicals should be handled with due care.[4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling Mage A4 (230-239) to minimize exposure risk. The required PPE is detailed below.
Table 1: Personal Protective Equipment for Handling Mage A4 (230-239)
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Must be worn to protect against accidental splashes of solutions or contact with the lyophilized powder. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are required to prevent skin contact.[4] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect clothing and skin from contamination.[4] |
| Respiratory Protection | Respirator or Facemask | Recommended when handling the lyophilized powder to avoid inhalation of dust particles.[4][5] Work should be conducted in a well-ventilated area. |
Operational Plan: Safe Handling and Storage
Proper handling and storage protocols are critical for maintaining the stability and integrity of the Mage A4 (230-239) peptide.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the designated workspace (e.g., a laboratory bench or fume hood) is clean and uncluttered.
-
Equilibration: Prior to opening, allow the vial of lyophilized peptide to equilibrate to room temperature. This prevents condensation and moisture uptake, which can reduce the long-term stability of the peptide.
-
Donning PPE: Put on all required PPE as detailed in Table 1.
-
Weighing: If weighing the lyophilized powder, perform this task in a designated area, exercising caution to avoid creating and inhaling dust.[4][5]
-
Reconstitution:
-
There is no universal solvent for all peptides; the choice of solvent depends on the peptide's amino acid composition. For Mage A4 (230-239), one supplier notes it is formulated in DMSO.[2]
-
Always consult the Certificate of Analysis (COA) or product datasheet for the recommended solvent.[6]
-
Add the solvent slowly to the vial. Securely cap the vial and mix gently (e.g., by vortexing or sonicating) until the peptide is fully dissolved.[4]
-
-
Clean-up: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Storage Protocols:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[6]
-
Peptide in Solution: Once reconstituted, it is best to create aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[2]
Disposal Plan
Proper disposal of Mage A4 (230-239) and associated materials is necessary to ensure laboratory and environmental safety. As a non-hazardous peptide, standard laboratory waste procedures are typically sufficient.[7]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Unused lyophilized peptide, and materials contaminated with the peptide (e.g., pipette tips, gloves, empty vials) should be collected in a designated waste container for chemical or laboratory waste.[4][8]
-
Liquid Waste: Unused peptide solutions should be collected in a clearly labeled container for aqueous chemical waste.[4] In some cases, after appropriate decontamination (e.g., with a 10% bleach solution), liquid biological waste may be poured down the sanitary sewer, followed by copious amounts of water.[8][9] Always adhere to local and institutional regulations.[5][7]
-
-
Container Management: Ensure all waste containers are clearly labeled and sealed to prevent leaks.[4]
-
Final Disposal: Dispose of the collected waste according to your institution's guidelines for non-hazardous chemical and biological waste.[7][10] This may involve incineration or other methods managed by your environmental health and safety office.[5]
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for handling and disposing of Mage A4 (230-239).
Caption: Procedural flow for the safe handling and storage of Mage A4 (230-239).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. Handling and Storage of Synthetic Peptides | PDF | Industrial Processes | Materials [scribd.com]
- 7. tamiu.edu [tamiu.edu]
- 8. Waste Management and Disposal | Marine Biological Laboratory [mbl.edu]
- 9. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 10. flinnsci.com [flinnsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
